Product packaging for Hydroxy-PEG4-CH2COOH(Cat. No.:CAS No. 70678-95-4)

Hydroxy-PEG4-CH2COOH

Numéro de catalogue: B1673975
Numéro CAS: 70678-95-4
Poids moléculaire: 252.26 g/mol
Clé InChI: ZKURGMHPJRDKIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hydroxy-PEG4-CH2CO2H, sodium salt, is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O7 B1673975 Hydroxy-PEG4-CH2COOH CAS No. 70678-95-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h11H,1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKURGMHPJRDKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431083
Record name 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70678-95-4
Record name 3,6,9,12-Tetraoxatetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG4-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG4-CH2COOH is a monodispersed, heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical building block in modern drug development and bioconjugation.[1] This molecule features a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and biocompatibility, flanked by a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1] This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the synthesis of complex therapeutic constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The PEG4 spacer not only enhances the solubility of the resulting conjugate in aqueous media but also provides a defined distance between the conjugated moieties, which can be crucial for their biological activity.[3]

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[4] Its monodispersed nature, meaning it consists of a precise number of ethylene (B1197577) glycol units, ensures batch-to-batch consistency and a single molecular weight, which is critical for pharmaceutical applications.[1]

Table 1: Physicochemical and Technical Data for this compound

PropertyValueSource(s)
Chemical Name 2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid[5]
Synonyms Hydroxy-PEG4-Acetic acid, HO-PEG4-CH2COOH[5]
CAS Number 70678-95-4[4][5]
Molecular Formula C10H20O7[4][5]
Molecular Weight 252.26 g/mol [4][5]
Appearance Colorless to light yellow liquid[4]
Purity Typically ≥95%[5][6]
Density ~1.195 g/cm³[6]
Solubility Soluble in DMSO (≥ 100 mg/mL), water, ethanol, and many other organic solvents.[4][7]
Storage (Pure Form) -20°C for long-term (years), 4°C for short-term.[4][6]
Storage (In Solvent) -80°C (up to 6 months), -20°C (up to 1 month).[4]

Core Applications in Drug Development

The distinct functionalities of the hydroxyl and carboxylic acid groups make this compound a versatile linker. The carboxylic acid is readily activated for conjugation to primary amines, while the hydroxyl group can be further modified or used as an attachment point for other molecules.[3]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8][9] this compound serves as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[2][4] The PEG4 spacer helps to optimize the distance between the two proteins to facilitate the formation of a productive ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[10] The antibody directs the ADC to tumor cells expressing a specific antigen. Following binding and internalization, the linker is cleaved, releasing the payload and inducing cell death.[11][] PEG linkers like this compound are used to connect the antibody and the payload, enhancing the ADC's solubility, stability, and pharmacokinetic properties.[10]

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (Antibody-Linker-Payload) ADC_Receptor ADC-Receptor Complex ADC->ADC_Receptor Binding TumorCell Tumor Cell Receptor Tumor Antigen (Receptor) Receptor->ADC_Receptor Endosome Endosome ADC_Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Internalization and payload release pathway of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

A primary application of this compound is the conjugation of its carboxylic acid moiety to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) through the formation of a stable amide bond. This is commonly achieved using carbodiimide (B86325) chemistry, such as the EDC/NHS system.

General Protocol for EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This two-step protocol first activates the carboxylic acid of the PEG linker with EDC and NHS to form a more stable NHS ester, which then reacts with the primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing molecule in the appropriate coupling buffer.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 1.5 to 5-fold molar excess of both EDC and NHS in Activation Buffer.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated PEG-NHS ester solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 using the Coupling Buffer for optimal reaction with the primary amine.

    • A molar excess of the activated linker over the amine-containing molecule is typically used (e.g., 10-20 fold excess for proteins), but this should be optimized for the specific application.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by reacting with any remaining NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents, unreacted linker, and reaction byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • The resulting conjugate can be characterized by various analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine the degree of labeling.

EDC_NHS_Workflow Start Start: Prepare Reagents (PEG-COOH, Amine-Molecule, EDC, NHS) Activation Step 1: Activation of PEG-COOH - Add EDC and NHS to PEG-COOH - Activation Buffer (pH 5-6) - Incubate 15-30 min @ RT Start->Activation ActivatedLinker Activated PEG-NHS Ester Activation->ActivatedLinker Conjugation Step 2: Conjugation - Add activated PEG-NHS to Amine-Molecule - Coupling Buffer (pH 7.2-8.0) - Incubate 2h @ RT or O/N @ 4°C ActivatedLinker->Conjugation Conjugate_Mix Reaction Mixture with Conjugate Conjugation->Conjugate_Mix Quenching Step 3: Quenching - Add Tris or Glycine - Incubate 15-30 min @ RT Conjugate_Mix->Quenching Quenched_Mix Quenched Reaction Mixture Quenching->Quenched_Mix Purification Step 4: Purification - Desalting column or Dialysis Quenched_Mix->Purification FinalProduct Purified PEG-Molecule Conjugate Purification->FinalProduct Characterization Step 5: Characterization (SDS-PAGE, MS, HPLC) FinalProduct->Characterization

Experimental workflow for EDC/NHS coupling of a carboxylic acid to a primary amine.

Conclusion

This compound is a high-purity, versatile chemical tool that plays a pivotal role in the advancement of targeted therapeutics. Its well-defined structure and dual functionality enable precise control over the assembly of complex biomolecules. For researchers and developers in the fields of oncology, immunology, and targeted drug delivery, a thorough understanding of the properties and applications of this linker is essential for the design and synthesis of next-generation therapies with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG4-CH2COOH, also known as 14-hydroxy-3,6,9,12-tetraoxatetradecanoic acid, is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, connected by a discrete tetraethylene glycol spacer. This structure makes it a valuable tool in bioconjugation, drug delivery, and nanotechnology, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and its applications in research and drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing and executing conjugation reactions and for the characterization of the resulting products.

PropertyValueReference
Molecular Formula C10H20O7[1][2]
Molecular Weight 252.26 g/mol [1]
CAS Number 70678-95-4[1][2]
Appearance Colorless to light yellow liquid[1]
Density Approximately 1.195 g/cm³[1]
Purity Typically ≥95%[1][2]
Solubility Soluble in DMSO (≥ 100 mg/mL) and other organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media.[][4]
pKa of Carboxylic Acid Estimated to be around 4-5, typical for carboxylic acids attached to a PEG chain.[1]
Storage Conditions Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[]

Reactivity and Conjugation Chemistry

The utility of this compound lies in its two distinct functional groups, which allow for sequential or selective conjugation to other molecules.

  • Carboxylic Acid Group: The terminal carboxylic acid is the primary site for conjugation. It readily reacts with primary amines (-NH2) to form stable amide bonds. This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The addition of NHS forms a more stable amine-reactive NHS ester intermediate, which then reacts with the amine.[4]

  • Hydroxyl Group: The terminal hydroxyl group can be used for further derivatization. It can be modified to introduce other reactive functionalities, or it can be a point of attachment to a solid support or another molecule.[4]

The primary application of this compound is as a linker in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[][5]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the use of this compound in common bioconjugation applications.

Amine-Reactive Conjugation via EDC/NHS Coupling

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

    • Immediately add the activated this compound solution to the amine-containing molecule solution. The optimal molar ratio of the linker to the target molecule should be determined empirically but can range from 1:1 to 20:1.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the conjugate from unreacted reagents and byproducts using an appropriate method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).

Purification of this compound Conjugates

The choice of purification method depends on the properties of the resulting conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying small molecule-PEG conjugates. A C18 column is typically used with a gradient of water and a polar organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Size-Exclusion Chromatography (SEC): This method is suitable for separating larger conjugates, such as protein-PEG conjugates, from smaller unreacted molecules. The choice of column and buffer will depend on the size of the conjugate.

Characterization of Conjugates: Successful conjugation can be confirmed by techniques such as:

  • Mass Spectrometry (MS): To confirm the mass of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of the conjugate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of the amide bond.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

Visualizations

General Workflow for EDC/NHS Coupling

G General Workflow for EDC/NHS Coupling of this compound cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.0) cluster_2 Post-Reaction Reagent_Prep Prepare Stock Solutions (PEG-Acid, EDC, NHS) Activation Activate Carboxylic Acid with EDC and NHS Reagent_Prep->Activation Conjugation React Activated PEG-Acid with Amine Activation->Conjugation Add activated linker to amine solution Amine_Prep Prepare Amine-Containing Molecule Amine_Prep->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (HPLC, SEC) Quenching->Purification Characterization Characterize Conjugate (MS, NMR, etc.) Purification->Characterization PROTAC Role of this compound in PROTAC Synthesis Target_Ligand Target Protein Ligand (with amine group) PROTAC PROTAC Molecule Target_Ligand->PROTAC PEG_Linker This compound PEG_Linker->PROTAC Amide Bond Formation (EDC/NHS) E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC

References

An In-depth Technical Guide to Hydroxy-PEG4-CH2COOH: Structure, Function, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG4-CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique structure, featuring a terminal hydroxyl group and a carboxylic acid moiety connected by a discrete four-unit PEG chain, offers a versatile platform for covalently linking molecules of interest. This guide provides a comprehensive overview of the structure, function, and applications of this compound, with a focus on its role in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Structure and Properties

This compound, also known by its IUPAC name 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oic acid, is a well-defined, monodisperse PEG linker. The presence of a hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, a crucial property for many biological applications.[1] The terminal hydroxyl group can be used for further derivatization or as an attachment point, while the carboxylic acid is readily activated for conjugation to primary amines.

Chemical Structure

G struct HO-(CH2CH2O)4-CH2COOH

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C11H22O7
Molecular Weight 266.29 g/mol
CAS Number 937188-59-5
Appearance Liquid
Purity >95%
Solubility Soluble in DMSO
Storage (Short Term) 0 - 4 °C (days to weeks)[2]
Storage (Long Term) -20 °C (months to years)[2]
pKa of Carboxylic Acid ~4-5 (typical for PEG-COOH)[3]

Core Functions and Applications

The primary function of this compound is to act as a flexible, hydrophilic linker in bioconjugation.[1] This has led to its widespread adoption in several cutting-edge areas of drug development.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.[4] PEG linkers like this compound are frequently employed to:

  • Enhance Solubility: The hydrophilic nature of the PEG chain improves the overall solubility of the often large and hydrophobic PROTAC molecule.[5][]

  • Optimize Ternary Complex Formation: The flexibility and length of the PEG linker can influence the spatial orientation of the POI and E3 ligase, which is crucial for efficient ternary complex formation and subsequent ubiquitination.[4]

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation POI Degradation Proteasome->Degradation EDC_NHS_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Linker This compound Activated_Linker NHS-activated Linker Linker->Activated_Linker 15-30 min, RT Reagents EDC + NHS in Activation Buffer Reagents->Activated_Linker Conjugate PEGylated Conjugate Activated_Linker->Conjugate 2h RT or O/N 4°C Amine_Molecule Amine-containing Molecule in Coupling Buffer Amine_Molecule->Conjugate Quenching Quenching (Tris or Glycine) Conjugate->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

References

A Comprehensive Guide to the Solubility of Hydroxy-PEG4-CH2COOH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Hydroxy-PEG4-CH2COOH, a bifunctional PEG linker commonly utilized in bioconjugation, drug delivery, and proteomics. Understanding its solubility profile in various organic solvents is critical for its effective use in synthetic chemistry and formulation development.

Core Compound Properties

This compound (IUPAC Name: 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoic acid) is a hydrophilic molecule featuring a tetraethylene glycol (PEG4) spacer, a terminal hydroxyl group (-OH), and a terminal carboxylic acid group (-COOH). This structure imparts a high degree of polarity to the molecule, dictating its solubility characteristics.

Solubility in Organic Solvents

The solubility of this compound is largely governed by the principle of "like dissolves like." Its polar nature, due to the ether oxygens, hydroxyl, and carboxylic acid moieties, results in good solubility in polar organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility of this compound in common organic solvents based on available data.

SolventChemical FormulaTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic≥ 100 mg/mL[1]A highly effective solvent for this compound.
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSolubleExpected to be a good solvent based on the solubility of structurally similar PEG derivatives.
Dichloromethane (DCM)CH₂Cl₂Polar AproticSolubleGenerally a good solvent for many PEGylated compounds.
Methanol (B129727)CH₃OHPolar ProticSolubleThe polar nature of methanol allows for good interaction with the PEG chain.
Ethanol (B145695)C₂H₅OHPolar ProticSolubleSimilar to methanol, ethanol is a suitable solvent.

Note: "Soluble" indicates that the compound is expected to dissolve to a practical extent for most laboratory applications, though the exact quantitative solubility may not be documented. Researchers should always perform small-scale solubility tests for their specific application and concentration requirements.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Purity of the Compound: Impurities can either enhance or decrease solubility.

  • Water Content of the Solvent: The presence of even small amounts of water in hygroscopic solvents like DMSO can impact solubility. It is recommended to use anhydrous solvents for consistent results.

  • Temperature: Solubility generally increases with temperature. Gentle warming can be employed to dissolve the compound, but care should be taken to avoid degradation.

  • pH: For protic solvents, the pH can influence the ionization state of the carboxylic acid, which in turn affects solubility.

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of this compound in a given organic solvent.

Materials
  • This compound

  • Organic solvent of interest (e.g., DMSO, DMF, Methanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (optional, for quantitative analysis)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a vial.

    • Tightly cap the vial and vortex vigorously for 2-5 minutes.

    • Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure saturation. Intermittent shaking is recommended.

  • Separation of Undissolved Solute:

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Determination of Solute Concentration:

    • Gravimetric Method (for qualitative or semi-quantitative analysis): Carefully transfer a known volume of the clear supernatant to a pre-weighed vial. Evaporate the solvent under a stream of inert gas or in a vacuum oven. Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved compound.

    • Spectroscopic Method (for quantitative analysis, if a suitable chromophore exists or can be derivatized): Prepare a standard curve of known concentrations of the compound in the same solvent. Dilute the supernatant and measure its absorbance at a specific wavelength. Calculate the concentration based on the standard curve.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general steps involved in determining the solubility of a compound.

G Experimental Workflow for Solubility Determination A Add excess solute to a known volume of solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Separate undissolved solute (Centrifugation) B->C D Isolate supernatant C->D E Determine concentration of dissolved solute D->E F Gravimetric Analysis E->F Method 1 G Spectroscopic Analysis E->G Method 2

Caption: A flowchart of the experimental process for determining solubility.

Logical Relationship of Factors Affecting Solubility

This diagram shows the key factors that influence the solubility of this compound.

G Factors Influencing Solubility Solubility Solubility of This compound Solvent Solvent Polarity Solvent->Solubility Solute Solute Polarity Solute->Solubility Temp Temperature Temp->Solubility Purity Compound Purity Purity->Solubility pH pH of Solution pH->Solubility

Caption: Key factors that determine the solubility of the target compound.

References

An In-Depth Technical Guide to Hydroxy-PEG4-CH2COOH (CAS 70678-94-4): A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PEG4-CH2COOH (CAS 70678-95-4), a heterobifunctional linker of significant interest in the fields of bioconjugation and drug discovery. With a tetraethylene glycol (PEG4) spacer, a terminal hydroxyl group, and a carboxylic acid moiety, this molecule offers a versatile platform for the synthesis of complex biomolecular constructs. This guide details its chemical and physical properties, its primary application in the development of Proteolysis Targeting Chimeras (PROTACs), and provides a general experimental protocol for its use in bioconjugation. The content is structured to serve as a practical resource for researchers and professionals engaged in the development of novel therapeutics, particularly in the realm of targeted protein degradation.

Introduction

This compound, identified by the CAS number 70678-95-4, is a key building block in modern medicinal chemistry and chemical biology. Its structure, featuring a hydrophilic polyethylene (B3416737) glycol chain, provides favorable solubility and pharmacokinetic properties to the molecules it connects. The presence of two distinct functional groups—a hydroxyl and a carboxylic acid—allows for sequential and controlled conjugation to different molecular entities.

This linker has gained prominence with the rise of PROTACs, a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] In a PROTAC molecule, the linker plays a critical role in connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.[2] The length and composition of the linker are crucial for the efficacy of the PROTAC.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and bioconjugation. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number 70678-95-4[3]
Molecular Formula C10H20O7[3]
Molecular Weight 252.26 g/mol [3]
IUPAC Name 14-hydroxy-3,6,9,12-tetraoxatetradecanoic acid[3]
Synonyms Hydroxy-PEG4-Acetic acid, OH-PEG4-COOH
Appearance Colorless to light yellow liquid or semi-solid[4]
Purity Typically ≥95%[3]
Solubility Soluble in DMSO[4]
Storage Conditions Store at -20°C for long-term stability[4]

Applications in PROTAC Synthesis

The primary and most impactful application of this compound is as a linker in the synthesis of PROTACs.[5][6][7] PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound linker serves as the bridge in this ternary complex. Its bifunctional nature allows for the covalent attachment of a target protein ligand to one end and an E3 ligase ligand to the other. The PEG4 spacer provides the necessary length and flexibility for the two proteins to interact effectively.

PROTAC_Mechanism

Experimental Protocols: A General Guide to Bioconjugation

While specific reaction conditions will vary depending on the substrates, the following provides a general protocol for the conjugation of an amine-containing molecule to the carboxylic acid moiety of this compound. This is a common first step in the synthesis of a PROTAC, where the linker is first attached to the E3 ligase ligand or the target protein ligand.

Materials:

  • This compound (CAS 70678-95-4)

  • Amine-containing molecule (e.g., E3 ligase ligand with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) (optional, if the amine is a salt)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried.

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO in separate vials. A common starting molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).

  • Activation of the Carboxylic Acid:

    • In the reaction vessel under an inert atmosphere, combine the solutions of this compound, EDC, and NHS.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-activated ester.

  • Conjugation to the Amine:

    • Dissolve the amine-containing molecule in anhydrous DMF or DMSO. If the amine is a hydrochloride or other salt, add 1-2 equivalents of a non-nucleophilic base like DIPEA to neutralize it.

    • Add the solution of the amine-containing molecule to the activated linker solution.

    • Allow the reaction to proceed at room temperature with stirring for 2-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, the reaction mixture can be diluted with a suitable solvent and washed to remove excess reagents and byproducts.

    • The final conjugate is typically purified by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography to achieve the desired purity.

Conjugation_Workflow

Conclusion

This compound (CAS 70678-95-4) is a valuable and versatile tool for researchers and drug developers. Its well-defined structure, favorable physicochemical properties, and bifunctional nature make it an ideal linker for the construction of complex bioconjugates, most notably PROTACs. This guide has provided a summary of its key characteristics and a general framework for its application in synthesis. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow, paving the way for the development of novel and effective therapeutics.

References

The Role of PEG4 Spacers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of tetraethylene glycol (PEG4) spacers in the field of bioconjugation. It details their fundamental properties, their impact on the stability and efficacy of complex biomolecules such as antibody-drug conjugates (ADCs), and the experimental methodologies for their application.

Introduction to Bioconjugation and the Need for Spacers

Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to form a single, functional hybrid. This technique is fundamental to the development of targeted therapeutics, diagnostics, and advanced research tools. A critical component in the design of these conjugates is the "linker" or "spacer" that connects the constituent parts.

The choice of linker is pivotal, as it can significantly influence the stability, solubility, pharmacokinetics (PK), and pharmacodynamics (PD) of the final conjugate.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as an invaluable tool.[2][3] Specifically, short, monodisperse PEG chains like PEG4 have become a cornerstone in modern bioconjugate design, particularly for antibody-drug conjugates (ADCs).[4]

Core Physicochemical Properties of PEG4 Spacers

A PEG4 spacer is a short, hydrophilic chain composed of four repeating ethylene (B1197577) oxide units. Its structure imparts several advantageous properties that are critical for successful bioconjugation.

  • Hydrophilicity: The primary and most impactful property of a PEG4 spacer is its hydrophilicity.[4][5] The repeating ethylene oxide units are highly solvated in aqueous environments, creating a "hydration shell" around the linker and any attached molecule.[4][6] This property is essential for counteracting the hydrophobicity of many small-molecule drugs used in ADCs.[6][7]

  • Biocompatibility and Low Immunogenicity: Polyethylene glycol is well-established as a biologically inert, non-toxic, and non-immunogenic polymer.[2][8] When used as a spacer, it can mask antigenic sites on a therapeutic protein, reducing the likelihood of an immune response.[2][7]

  • Flexibility and Steric Hindrance: The PEG4 chain is flexible and dynamic, allowing it to act as a steric shield.[4][9] This physical separation between conjugated molecules, such as the hydrophobic payloads on adjacent ADCs, reduces the propensity for intermolecular aggregation.[4][9]

  • Defined Length: Unlike traditional polydisperse PEG polymers, a PEG4 spacer has a precise, defined molecular weight and length (1.4 nm).[10][11] This monodispersity ensures homogeneity in the final bioconjugate, leading to more consistent and predictable behavior.[11]

Impact of PEG4 Spacers on Bioconjugate Performance

The incorporation of a PEG4 spacer into a bioconjugate, such as an ADC, has profound effects on its overall performance, addressing many of the challenges associated with conjugating hydrophobic payloads to large antibodies.

A major challenge in ADC development is the tendency of conjugates to aggregate, especially at high drug-to-antibody ratios (DARs).[4] This aggregation is driven by the hydrophobic nature of the cytotoxic payloads. The hydrophilic PEG4 spacer significantly improves the water solubility of the entire ADC construct, mitigating the hydrophobic interactions that lead to aggregation.[4][6] This enhanced stability is critical for manufacturing, formulation, and in vivo efficacy.[12]

PEGylation is a well-known strategy for improving the pharmacokinetic profile of therapeutic molecules.[2]

  • Prolonged Circulation Half-Life: The hydration shell created by the PEG4 spacer increases the hydrodynamic volume of the conjugate.[2][6] This larger size reduces the rate of renal clearance, leading to a longer circulation time in the bloodstream.[2][6][7]

  • Reduced Non-Specific Interactions: The flexible, hydrophilic PEG chains form a protective layer on the ADC's surface.[6] This shield reduces non-specific interactions with other blood components and minimizes uptake by the hepatic reticuloendothelial system, ensuring more of the drug remains in circulation to reach its target.[6]

The ability of PEG4 spacers to mitigate hydrophobicity-induced aggregation allows for the successful development of ADCs with higher DARs.[4][7] By solubilizing the hydrophobic payloads, more drug molecules can be attached to each antibody without compromising the conjugate's stability and pharmacokinetic properties.[7][13] This can lead to a more potent therapeutic with a wider therapeutic window.[4]

Quantitative Data Summary

While specific performance data for ADCs are often proprietary, the general effects of incorporating hydrophilic PEG linkers are well-documented.[4][9] The tables below summarize the typical impact of using a PEG4 spacer compared to a non-PEGylated, hydrophobic linker.

Table 1: Impact of PEG4 Spacer on Physicochemical Properties of Bioconjugates

PropertyConjugate with Hydrophobic LinkerConjugate with PEG4 SpacerRationale
Aqueous Solubility Low to ModerateHighThe hydrophilic nature of PEG increases the overall solubility of the conjugate.[2][6]
Aggregation Tendency High, especially at high DARLowPEG's hydration shell and steric hindrance prevent intermolecular hydrophobic interactions.[4][6]
Achievable DAR Limited (typically ≤ 4)Higher (can exceed 4)PEG spacers mitigate the aggregation issues caused by hydrophobic payloads, allowing for higher drug loading.[4][7]
Homogeneity VariableHighMonodisperse PEG4 linkers ensure consistent conjugate assembly and a more homogeneous final product.[7][11]

Table 2: Impact of PEG4 Spacer on In Vivo Properties of Bioconjugates

PropertyConjugate with Hydrophobic LinkerConjugate with PEG4 SpacerRationale
Circulation Half-Life ShorterLongerIncreased hydrodynamic volume reduces renal clearance.[2][6][7]
Non-Specific Clearance HigherLowerThe PEG shield reduces non-specific uptake by organs like the liver and spleen.[6][14]
Immunogenicity Potential for higher immunogenicityReducedPEG can mask immunogenic epitopes on the protein surface.[2][7]
Tumor Penetration Potentially limited by aggregationImprovedEnhanced solubility and stability allow for more efficient delivery to the target site.[4][7]

Key Experimental Protocols

The covalent attachment of a PEG4 spacer is achieved through various chemical strategies that target specific functional groups on the biomolecule.[2] Below are generalized protocols for two common conjugation methods.

This method targets primary amines, such as those on lysine (B10760008) residues and the N-terminus of an antibody.

  • Principle: An N-Hydroxysuccinimide (NHS) ester-functionalized PEG4-drug linker reacts with primary amines on the antibody in a pH-controlled environment to form stable amide bonds.[2][11]

  • Materials:

    • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

    • NHS-PEG4-Drug linker dissolved in an organic co-solvent (e.g., DMSO)

    • Reaction buffer (e.g., borate (B1201080) or phosphate (B84403) buffer, pH 8.0-8.5)

    • Quenching solution (e.g., Tris or glycine)

    • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Methodology:

    • Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.

    • Linker Addition: Add a calculated molar excess of the dissolved NHS-PEG4-Drug linker to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v).

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[2]

    • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted NHS ester.

    • Purification: Remove unreacted linker-drug and byproducts using SEC, dialysis, or tangential flow filtration (TFF) to obtain the purified ADC.[2]

This method targets free sulfhydryl (thiol) groups, often generated by the controlled reduction of interchain disulfide bonds in an antibody.

  • Principle: A maleimide-functionalized PEG4-drug linker reacts specifically with free thiol groups on the antibody at a slightly acidic to neutral pH to form a stable thioether bond.[2]

  • Materials:

    • Antibody in a suitable buffer (e.g., PBS)

    • Reducing agent (e.g., TCEP or DTT)

    • Maleimide-PEG4-Drug linker dissolved in an organic co-solvent (e.g., DMSO)

    • Reaction buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)

    • Quenching solution (e.g., N-acetyl cysteine)

    • Purification system (e.g., SEC or dialysis)

  • Methodology:

    • Antibody Reduction: Incubate the antibody with a controlled molar excess of a reducing agent (e.g., TCEP) for 1-2 hours to generate a specific number of free thiols.

    • Reductant Removal: Remove the excess reducing agent immediately using a desalting column.

    • Linker Addition: Immediately add a molar excess of the dissolved Maleimide-PEG4-Drug linker to the reduced antibody in the reaction buffer.

    • Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.

    • Quenching: Quench the reaction by adding a thiol-containing reagent like N-acetyl cysteine to cap any unreacted maleimide (B117702) groups.

    • Purification: Purify the ADC to remove unreacted components and aggregates using SEC, dialysis, or TFF.[2]

Mandatory Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Ab Monoclonal Antibody (mAb) Linker PEG4 Spacer Ab->Linker Conjugation Site (e.g., Lysine) Payload Cytotoxic Payload Linker->Payload PEG4_Benefits_Flow A Core Property: Hydrophilicity of PEG4 B1 Forms Hydration Shell A->B1 B2 Provides Steric Shield A->B2 C1 Increases Solubility B1->C1 C2 Increases Hydrodynamic Volume B1->C2 C3 Masks Hydrophobic Payload B2->C3 D1 Prevents Aggregation C1->D1 D2 Reduces Renal Clearance C2->D2 C3->D1 D3 Reduces Non-Specific Interactions C3->D3 E1 Enables High DAR D1->E1 E3 Improved Stability D1->E3 E2 Longer Half-Life (PK) D2->E2 D3->E2 F Wider Therapeutic Window & Improved Efficacy E1->F E2->F E3->F ADC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis A 1. Antibody Modification (e.g., Reduction) B 2. Linker-Payload Conjugation A->B C 3. Quenching B->C D 4. Purification (e.g., SEC / TFF) C->D E Drug-to-Antibody Ratio (DAR) Analysis D->E F Aggregation Analysis (SEC, DLS) E->F G In Vitro Potency (Cell Cytotoxicity) F->G H In Vivo Efficacy & Pharmacokinetics G->H

References

An In-depth Technical Guide to Hydrophilic PEG Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and applications of hydrophilic polyethylene (B3416737) glycol (PEG) linkers in protein modification. PEGylation, the process of covalently attaching PEG chains to therapeutic proteins, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2][3] This guide delves into the characteristics of various PEG linkers, presents detailed experimental protocols for protein PEGylation and subsequent analysis, and offers visual representations of key processes and concepts to aid in understanding and implementation.

Core Principles of PEGylation

Polyethylene glycol is a biocompatible, non-toxic, and hydrophilic polymer approved by the FDA for use in pharmaceuticals.[1][4] The covalent attachment of PEG chains to a protein can confer several significant advantages:

  • Increased Serum Half-Life: The increased hydrodynamic size of PEGylated proteins reduces their rate of renal clearance, thereby prolonging their circulation time in the bloodstream.[3][5]

  • Reduced Immunogenicity: PEG chains can mask antigenic epitopes on the protein surface, diminishing recognition by the immune system.[3][6]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in biological environments.[3][5]

  • Improved Solubility: The hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic proteins or those prone to aggregation.[7][8]

The properties of the resulting PEGylated protein can be fine-tuned by carefully selecting the PEG linker's architecture, molecular weight, and the chemistry used for conjugation.[3]

Properties and Selection of PEG Linkers

The choice of a suitable PEG linker is critical for the successful development of a PEGylated protein therapeutic. Key characteristics to consider include the linker's architecture (linear vs. branched), its molecular weight and length, and the type of conjugation chemistry it employs.

Architecture: Linear vs. Branched PEG Linkers
  • Linear PEG Linkers: These consist of a single, straight chain of PEG with reactive groups at one or both ends.[7] They are the most common type of PEG linker and are often used for their straightforward synthesis and predictable behavior.[7]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core.[7] This structure provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can lead to more effective shielding of the protein surface and a longer in vivo half-life.[9][10] Branched PEGs can also allow for a higher drug payload in applications like antibody-drug conjugates (ADCs).[7][11]

Molecular Weight and Length

PEG linkers are available in a wide range of molecular weights, from a few hundred Daltons to over 40 kDa.[7][9] The length of the PEG chain directly impacts the properties of the conjugate:

  • Shorter PEG Chains (e.g., PEG2-PEG12): These are typically used when a smaller increase in size is desired, such as in compact labeling applications.[7]

  • Longer PEG Chains (e.g., PEG2000 and above): These are preferred for maximizing the in vivo circulation time and for applications where significant shielding from the immune system is required.[7]

It is important to note that increasing the PEG chain length can sometimes negatively impact the biological activity of the protein due to steric hindrance.[3]

Conjugation Chemistry: Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and non-cleavable linker depends on whether the payload needs to be released from the protein to be active.

  • Non-Cleavable Linkers: These form a stable, permanent bond between the PEG and the protein.[12][13] They are used when the PEG is intended to permanently alter the properties of the protein, such as in the case of many PEGylated protein therapeutics where the PEG itself confers the desired effect.[14]

  • Cleavable Linkers: These contain a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[12][15] This allows for the controlled release of a drug or other molecule from the protein at a specific target site.[14] This is a particularly important feature in the design of antibody-drug conjugates.[14]

Quantitative Data on PEG Linker Properties

The selection of a PEG linker is often guided by quantitative parameters that influence the final properties of the PEGylated protein. The following tables summarize key data for consideration.

PEG Linker TypeMolecular Weight (Da)Spacer Arm Length (Å)Key CharacteristicsTypical Applications
Linear 200 - 40,000+10 - 2000+Simple, predictable behavior, minimal steric hindrance.[7]General protein PEGylation, diagnostic probe labeling.[7]
Branched 10,000 - 40,000+Varies based on coreHigher payload capacity, superior shielding effects.[7]Drug delivery systems, targeted therapeutics.[7]
Short Chain (Discrete) 88 - 528 (PEG2 - PEG12)7.6 - 45.7Precise length, compact.[7]Small molecule modification, ADC linkers.
Long Chain (Polydisperse) 2,000 - 40,000+> 100Enhanced solubility and in vivo half-life.[7]Long-acting protein therapeutics.[7]
Linker ChemistryCleavage StimulusResulting BondStabilityKey Advantage
Non-Cleavable (e.g., SMCC) None (requires protein degradation)ThioetherHigh in circulation[13]Increased plasma stability, potentially larger therapeutic window.[13]
Hydrazone Low pH (e.g., endosomes)HydrazoneLabile at acidic pHTargeted release in acidic microenvironments.[15]
Disulfide Reducing agents (e.g., glutathione (B108866) in cytoplasm)DisulfideLabile in reducing environmentsIntracellular drug release.[15]
Enzyme-Cleavable (e.g., Val-Cit) Specific enzymes (e.g., Cathepsin B)PeptideStable in circulation, cleaved by tumor-associated enzymesHigh tumor specificity.[15]

Experimental Protocols

This section provides detailed methodologies for the key steps in protein PEGylation: activation of PEG, conjugation to the protein, and purification and characterization of the final product.

Protocol 1: Activation of Hydroxyl-Terminated PEG with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes the synthesis of an amine-reactive PEG-NHS ester from a hydroxyl-terminated PEG precursor.[5]

Materials:

  • Hydroxyl-terminated PEG (e.g., mPEG-OH)

  • N,N'-Disuccinimidyl carbonate (DSC)[5]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine (B92270)

  • Ice-cold diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Argon or Nitrogen gas supply

Procedure:

  • In a clean, dry round bottom flask, dissolve the hydroxyl-terminated PEG in a mixture of anhydrous DCM and anhydrous DMF under an inert atmosphere (argon or nitrogen).[5]

  • Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (PEG-OH:DSC:Pyridine).[5]

  • Allow the reaction to stir at room temperature for 24 hours.[5]

  • After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[5]

  • Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.[5]

  • Collect the precipitate by filtration and wash it several times with cold diethyl ether.[5]

  • Dry the resulting white powder (PEG-NHS ester) under vacuum.[5]

Protocol 2: PEGylation of a Model Protein (e.g., Bovine Serum Albumin)

This protocol describes the conjugation of the activated PEG-NHS ester to a model protein, Bovine Serum Albumin (BSA).[5]

Materials:

  • Activated PEG-NHS ester (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)[5]

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction tubes

  • Magnetic stirrer or orbital shaker

Procedure:

  • Prepare a 5-10 mg/mL solution of BSA in 0.1 M PBS, pH 7.4.

  • Dissolve the activated PEG-NHS ester in a small amount of anhydrous DMSO or DMF.

  • Add the dissolved PEG-NHS ester to the BSA solution while gently stirring. The molar ratio of PEG to protein should be optimized for each specific application, but a starting point is often a 5- to 20-fold molar excess of PEG.

  • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Let it react for 30 minutes to consume any unreacted PEG-NHS ester.

Protocol 3: Purification of PEGylated Protein

Several chromatographic techniques can be used to purify PEGylated proteins from the reaction mixture.

  • Size Exclusion Chromatography (SEC): This is an effective method for separating PEGylated proteins from the unreacted native protein and smaller PEG reagents, as PEGylation significantly increases the molecular size.[16][17]

  • Ion Exchange Chromatography (IEX): This technique separates proteins based on charge. PEG chains can shield the surface charges of the protein, altering its elution profile and allowing for the separation of different PEGylated species.[16][]

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on hydrophobicity and can be a useful complementary technique to IEX for purifying PEGylated proteins.[]

  • Reverse Phase Chromatography (RPC): RPC is widely used for the purification of peptides and small proteins and can be applied on an analytical scale to identify PEGylation sites and separate positional isomers.[]

General SEC Purification Protocol:

  • Equilibrate an appropriate SEC column (e.g., Sephacryl S-200 or Superdex 200) with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the quenched PEGylation reaction mixture onto the column.

  • Elute the proteins with the equilibration buffer at a constant flow rate.

  • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

  • Pool the desired fractions and concentrate if necessary using ultrafiltration.

Protocol 4: Characterization of PEGylated Protein

A combination of analytical techniques is typically employed to characterize the PEGylated protein and determine the degree of PEGylation.[1]

  • SDS-PAGE: This is a simple and rapid method to visually confirm the increase in molecular weight due to PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • High-Performance Liquid Chromatography (HPLC): SEC-HPLC and RP-HPLC can be used to assess the purity and heterogeneity of the PEGylated product.[1]

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS are powerful techniques for determining the precise molecular weight of the PEGylated protein and thus the number of attached PEG chains.[1][19]

  • UV-Vis Spectroscopy: The protein concentration can be determined by measuring the absorbance at 280 nm.[20]

  • Functional Assays: It is crucial to perform a relevant bioassay to confirm that the PEGylated protein retains its desired biological activity.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.

PEGylation_Workflow Protein Target Protein Conjugation PEGylation Reaction Protein->Conjugation PEG_Linker Hydrophilic PEG Linker Activation Linker Activation PEG_Linker->Activation Activation->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product PEGylated Protein Characterization->Final_Product

Caption: Experimental workflow for protein PEGylation.

Linker_Types cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Cleavable Cleavable Linker Stimulus Specific Stimulus (e.g., Low pH, Enzymes) Cleavable->Stimulus Release Drug Release Stimulus->Release NonCleavable Non-Cleavable Linker Degradation Antibody Degradation NonCleavable->Degradation Metabolite Active Metabolite Degradation->Metabolite

Caption: Comparison of cleavable and non-cleavable linker action.

PEG_Impact cluster_before Before PEGylation cluster_after After PEGylation Protein Protein Kidney Renal Clearance Protein->Kidney Fast Immune Immune Cell Protein->Immune Recognition PEG_Protein PEGylated Protein Kidney_After Renal Clearance PEG_Protein->Kidney_After Slow Immune_After Immune Cell PEG_Protein->Immune_After Masking

Caption: Impact of PEGylation on protein pharmacokinetics.

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Bridging Molecules with Precision

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are macromolecules that play a crucial role in modern bioconjugation and drug delivery.[1] They are composed of a central PEG core, which is a polymer of repeating ethylene (B1197577) oxide units, flanked by two different reactive terminal functional groups.[2] This unique architecture allows for the sequential and specific covalent bonding of two distinct molecular entities, such as a therapeutic drug and a targeting molecule like an antibody.[3]

The PEG backbone imparts several advantageous properties to the linker and the resulting conjugate. It is highly soluble in aqueous environments, biocompatible, and generally non-immunogenic.[4][5] The length of the PEG chain is customizable and directly influences the linker's characteristics, including its hydrodynamic radius, flexibility, and the spatial separation between the conjugated molecules.[1][6] This precise control over spacing is critical for optimizing the biological activity and stability of the final bioconjugate.[3]

The true versatility of heterobifunctional PEG linkers lies in their dual reactivity.[1] Each terminus is equipped with a functional group that exhibits specific reactivity towards a complementary functional group on a target molecule. This allows for controlled, stepwise conjugation, minimizing the formation of unwanted homodimers or other side products. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (like those on lysine (B10760008) residues of proteins), and maleimides for reacting with thiols (from cysteine residues).[5]

Quantitative Data Summary

The selection of a heterobifunctional PEG linker is often dictated by the desired length and the specific functional groups required for conjugation. The following tables summarize key quantitative data for commonly used linkers.

Table 1: Properties of Common Heterobifunctional PEG Linkers

Functional Group 1Functional Group 2Common PEG Lengths (n units)Molecular Weight Range (Da)
NHS EsterMaleimide (B117702)2, 4, 5, 8, 12, 24~400 - 2000+
AmineCarboxylic Acid2, 3, 4, 6, 8, 12~200 - 1000+
AzideAlkyne2, 3, 4, 6, 8, 12, 24~250 - 2000+
ThiolPyridyl Disulfide2, 4, 6, 8, 12~300 - 1500+
AldehydeHydrazide2, 4, 6, 8, 12~250 - 1500+

Table 2: Influence of PEG Chain Length on ADC Clearance

Data adapted from a study on homogeneous Drug-to-Antibody Ratio (DAR) 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[3]

LinkerADC Clearance (mL/day/kg)
No PEG~15
PEG2~12
PEG4~8
PEG8~5
PEG12~5
PEG24~4

Key Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of advanced therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug directly to cancer cells.[] A heterobifunctional PEG linker serves as the crucial bridge between the monoclonal antibody (mAb), which provides tumor specificity, and the cytotoxic payload.[1] The linker's properties are critical for the overall efficacy and safety of the ADC. The PEG component enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation time.[] Furthermore, the choice of functional groups and the inclusion of cleavable moieties within the linker can dictate the mechanism and rate of drug release at the target site.[1]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. PEG-based linkers are frequently employed in PROTAC design to provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[3]

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving heterobifunctional PEG linkers.

Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG5-Iodo)

This protocol describes a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further modified.[3]

Materials:

  • Pentaethylene glycol

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium iodide (NaI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dichloromethane (DCM)

  • Acetone

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Monopropargylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol in anhydrous THF.

    • Add NaH portion-wise at 0 °C and stir for 30 minutes.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield alkyne-PEG5-OH.

  • Mesylation of Alkyne-PEG5-OH:

    • Dissolve alkyne-PEG5-OH and TEA in DCM at 0 °C.

    • Add MsCl dropwise and stir for 2 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give alkyne-PEG5-OMs.

  • Iodination of Alkyne-PEG5-OMs:

    • Dissolve alkyne-PEG5-OMs and NaI in acetone.

    • Heat the mixture to reflux and stir overnight.

    • Cool the reaction, filter, and concentrate the filtrate.

    • Dissolve the residue in DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the final alkyne-PEG5-iodo linker.

Bioconjugation using an NHS-PEG-Maleimide Linker

This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-maleimide linker.[3]

Materials:

  • Antibody in phosphate-buffered saline (PBS)

  • NHS-PEG-Maleimide linker

  • Thiol-containing molecule

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Reaction buffer (e.g., PBS, pH 7.5-8.5)

  • Quenching reagent (e.g., Tris or glycine)

Procedure:

  • Reaction of Antibody with NHS-PEG-Maleimide:

    • Prepare a stock solution of the NHS-PEG-maleimide linker in DMSO.

    • Adjust the pH of the antibody solution to 7.5-8.5.

    • Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

    • Incubate the reaction for 1-2 hours at room temperature.

    • (Optional) Add a quenching reagent to stop the reaction.

    • Remove excess linker by SEC or dialysis.

  • Conjugation of the Maleimide-Activated Antibody:

    • Add the thiol-containing molecule to the maleimide-activated antibody solution at a slight molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4 °C.

    • (Optional) Add a capping agent (e.g., N-ethylmaleimide) to quench any unreacted maleimide groups.

    • Purify the final conjugate using SEC to remove unreacted drug and other small molecules.

Characterization of PEGylated Molecules

Successful PEGylation requires accurate methods for the qualitative and quantitative analysis of the resulting conjugates.[8][9]

Common Characterization Techniques:

  • Size Exclusion Chromatography (SEC): Used to separate the PEGylated conjugate from the unreacted protein and excess PEG linker, and to assess for aggregation.[10]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides an effective size-based separation, allowing for the visualization of the increase in molecular weight upon PEGylation.[2]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are used to determine the accurate average molecular weight and the degree of PEGylation (number of PEG chains per molecule).[11]

  • High-Performance Liquid Chromatography (HPLC): Methods such as reverse-phase and ion-exchange HPLC can be used for purity analysis of the conjugate.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural characterization of the PEG linker and the final conjugate.[4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to assess the binding activity of a PEGylated antibody to its target antigen.[8]

Visualizations

The following diagrams illustrate key concepts and workflows related to heterobifunctional PEG linkers.

Heterobifunctional_PEG_Linker_Structure Core Structure of a Heterobifunctional PEG Linker FG1 Functional Group 1 (e.g., NHS Ester) PEG Polyethylene Glycol (PEG) Backbone (-O-CH2-CH2-)n FG1->PEG FG2 Functional Group 2 (e.g., Maleimide) PEG->FG2

Caption: A diagram illustrating the basic structure of a heterobifunctional PEG linker.

ADC_Formation_Workflow Workflow for Antibody-Drug Conjugate (ADC) Formation cluster_workflow Antibody Antibody (mAb) Activated_mAb Maleimide-Activated mAb Antibody->Activated_mAb + Linker (Amine Reaction) Linker NHS-PEG-Maleimide Linker Drug Thiol-containing Drug ADC Antibody-Drug Conjugate (ADC) Activated_mAb->ADC + Drug (Thiol Reaction)

Caption: A simplified workflow for creating an ADC using a heterobifunctional linker.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_moa TargetProtein Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex PROTAC PROTAC (with PEG Linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: The signaling pathway illustrating the mechanism of action for a PROTAC.

References

An In-depth Technical Guide to the Safe Handling of Hydroxy-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Hydroxy-PEG4-CH2COOH (CAS No: 70678-95-4), a hydrophilic linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical Identification and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal hydroxyl group and a carboxylic acid group, separated by a tetra-ethylene glycol spacer. This structure imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecules it is incorporated into.

Property Value
IUPAC Name 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid
CAS Number 70678-95-4
Molecular Formula C10H20O7
Molecular Weight 252.26 g/mol
Appearance Colorless to light yellow liquid
Density Approximately 1.195 g/cm³
Solubility Soluble in water and most organic solvents
Purity Typically ≥95%

Hazard Identification and Toxicological Profile

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Respiratory system)Category 3H335: May cause respiratory irritation

Signal Word: Warning

GHS Pictograms:

  • alt text

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or aerosols.

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any new procedure. The following PPE is recommended for handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected prior to use and replaced immediately if contaminated, punctured, or torn.

  • Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or in case of a potential splash hazard, additional protective clothing such as an apron or coveralls may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering Lab Area Handling this compound goggles Wear Chemical Safety Goggles start->goggles gloves Wear Nitrile or Neoprene Gloves goggles->gloves lab_coat Wear a Laboratory Coat gloves->lab_coat respirator_check Is there a risk of inhalation or aerosolization? lab_coat->respirator_check respirator Use NIOSH-approved Respirator respirator_check->respirator Yes proceed Proceed with Experiment respirator_check->proceed No respirator->proceed

Caption: Recommended PPE workflow for handling this compound.

Storage and Stability

To ensure the stability and integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is advisable to store at -20°C to 4°C.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Light and Moisture: Protect from light and moisture to prevent degradation.

Accidental Release and First Aid Measures

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal.

Spill_Response cluster_spill Spill Response Protocol spill Spill of This compound evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Labeled Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste According to Regulations clean->dispose report Report Incident to Safety Officer dispose->report

Caption: Step-by-step protocol for responding to a spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

The following are generalized protocols for the use of this compound in common laboratory applications. Researchers should optimize these protocols for their specific experimental needs.

General Protocol for Bioconjugation (e.g., Amine Coupling)

This protocol describes the activation of the carboxylic acid group of this compound for conjugation to a primary amine on a target molecule.

  • Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Activation: Add 1.1-1.5 equivalents of a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) and 1.1-1.5 equivalents of an N-hydroxysuccinimide (NHS) ester or its sulfo- a nalog (Sulfo-NHS) to the solution.

  • Incubation: Allow the activation reaction to proceed for 15-60 minutes at room temperature.

  • Conjugation: Add the activated linker solution to the amine-containing target molecule in a suitable buffer (typically pH 7.2-8.5).

  • Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC.

Bioconjugation_Workflow cluster_conjugation Amine Coupling Workflow reagents This compound EDC/NHS Amine-containing Molecule activation Activate Carboxylic Acid (EDC/NHS) reagents->activation conjugation Conjugate to Primary Amine activation->conjugation purification Purify Conjugate (e.g., HPLC, SEC) conjugation->purification product Purified Bioconjugate purification->product

An In-depth Technical Guide to the Physical and Chemical Properties of Hydroxy-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG4-CH2COOH, also known as Hydroxy-PEG4-Acetic acid, is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative. It features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, connected by a flexible, hydrophilic 4-unit PEG spacer. This structure makes it a valuable tool in bioconjugation, chemical synthesis, and particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] this compound serves as a fundamental building block for constructing the linker component that connects the target protein ligand to the E3 ubiquitin ligase ligand within a PROTAC molecule.[1][2] Its hydrophilic nature enhances the solubility of the resulting conjugate, a critical factor in drug development.[3] This guide provides a detailed overview of its physical form, appearance, and associated properties, along with relevant experimental protocols and application context.

Physical and Chemical Properties

This compound is typically supplied as a liquid. Its appearance ranges from colorless to a light yellow hue.[1] A summary of its key quantitative properties is provided in the table below.

Data Presentation: Properties of this compound
PropertyValueSource(s)
CAS Number 70678-95-4[1][2][4]
Molecular Formula C10H20O7[1][2]
Molecular Weight 252.26 g/mol [1][2]
Physical Form Liquid[1]
Color Colorless to light yellow[1]
Density 1.195 ± 0.06 g/cm³
Melting Point Not Applicable
Purity ≥95%[4]
Solubility DMSO: ≥ 100 mg/mL (396.42 mM)[1]

Experimental Protocols

The following section details a standard protocol for the preparation of stock solutions of this compound for use in experimental settings.

Protocol: Preparation of Stock Solutions

This protocol is based on solubility data provided by suppliers.[1] It is critical to use a fresh, anhydrous solvent, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) solvents like DMSO.[1]

Objective: To prepare sterile, accurate stock solutions of this compound for use in chemical synthesis or biological assays.

Materials:

  • This compound (CAS: 70678-95-4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired mass of the compound. For example, to prepare solutions from 1 mg, 5 mg, or 10 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound to achieve the desired concentration. Refer to the table below for common stock solution preparations.[1]

Desired ConcentrationMass: 1 mgMass: 5 mgMass: 10 mg
1 mM 3.9642 mL19.8208 mL39.6416 mL
5 mM 0.7928 mL3.9642 mL7.9283 mL
10 mM 0.3964 mL1.9821 mL3.9642 mL
  • Dissolution: Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1] Store the aliquots under the following conditions:

    • -80°C: Stable for up to 6 months.

    • -20°C: Stable for up to 1 month.[1]

Note: For the pure, undissolved compound, recommended storage is -20°C (up to 3 years) or 4°C (up to 2 years).[1]

Visualization of Application Workflow

As a PROTAC linker, this compound is integral to the formation of a ternary complex, which is the key step in PROTAC-mediated protein degradation. The diagram below illustrates this workflow.

PROTAC_Mechanism cluster_binding Complex Formation PROTAC PROTAC (contains PEG4 linker) Ternary Ternary Complex (TP-PROTAC-E3) PROTAC->Ternary TP Target Protein (TP) TP->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-induced Recycle Recycled PROTAC Ternary->Recycle Release Ub_TP Ubiquitinated TP Ub->Ub_TP Polyubiquitination Proteasome Proteasome Ub_TP->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degrades TP

Caption: Workflow of PROTAC-mediated protein degradation.

Safety and Handling

Based on available safety data, this compound is classified with GHS07 (Harmful) pictograms. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Handle in a well-ventilated area.

References

Methodological & Application

Application Notes and Protocols: Covalent Conjugation of Hydroxy-PEG4-CH2COOH to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic and diagnostic properties of molecules such as proteins, peptides, antibodies, and small molecules.[1][2] The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, enhanced stability, and improved solubility.[2][3][4]

Hydroxy-PEG4-CH2COOH is a discrete PEG linker featuring a terminal carboxylic acid and a hydroxyl group, connected by a 4-unit polyethylene (B3416737) glycol chain. This defined structure allows for precise modification of biomolecules. The carboxylic acid moiety can be readily conjugated to primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) through the formation of a stable amide bond. This document provides detailed protocols and application notes for the successful conjugation of this compound to primary amine-containing molecules using the robust and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][5]

Principle of the Reaction

The conjugation of this compound to a primary amine is typically achieved through a two-step process that relies on carbodiimide (B86325) chemistry to form a stable amide bond.[3][6]

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated by EDC. This reaction forms a highly reactive and unstable O-acylisourea intermediate.[5][7] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[8][9]

  • Formation of a Semi-Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid. To improve the reaction's efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[5][10] This NHS ester has a longer half-life than the O-acylisourea intermediate and readily reacts with primary amines on the target molecule to form a stable amide bond.[11] The amine coupling step is most efficient at a neutral to slightly basic pH (7.0-8.5), where the primary amine is deprotonated and thus more nucleophilic.[8][12]

Applications

The covalent attachment of this compound to biomolecules and surfaces is a versatile strategy with numerous applications, including:

  • Improving Drug Pharmacokinetics: Increasing the in vivo half-life of therapeutic proteins, peptides, and small molecule drugs.[2][4]

  • Reducing Immunogenicity: Masking epitopes on protein drugs to reduce their recognition by the immune system.[1]

  • Enhancing Solubility and Stability: Improving the solubility of hydrophobic drugs and protecting biomolecules from proteolytic degradation.[4]

  • Surface Modification: Functionalizing surfaces of nanoparticles, quantum dots, and self-assembled monolayers to reduce non-specific protein binding.[13]

  • Crosslinking and Immobilization: Crosslinking peptides and proteins, and immobilizing macromolecules for various detection and analysis methods.[5]

Experimental Protocols

Two primary protocols are provided below: one for conjugation in an aqueous environment, suitable for most proteins and other biomolecules, and another for conjugation in an organic solvent, which is ideal for small molecules with limited aqueous solubility.

Protocol 1: Two-Step Conjugation in Aqueous Buffer (for Proteins/Biomolecules)

This protocol is recommended for biomolecules containing both amine and carboxyl groups to minimize self-conjugation and polymerization.[6]

Materials:

  • This compound

  • Amine-containing protein or biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine.

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare the amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. Do not store these solutions.[3]

  • Activation of this compound:

    • In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:NHS).[3] For optimization, refer to the data tables below.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule in the Coupling Buffer.

    • The pH of the final reaction mixture should be between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.[13]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[8]

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.[8]

  • Purification of the Conjugate:

    • Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).[14]

Protocol 2: Conjugation in Organic Solvent (for Small Molecules)

This protocol is suitable for small molecules that have limited solubility in aqueous buffers.[3]

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC

  • NHS

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry.

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS).[3]

    • Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.

  • Activation and Conjugation:

    • In a reaction vessel under an inert atmosphere, mix the this compound, EDC, and NHS solutions.

    • Stir the mixture for 30-60 minutes at room temperature.[3]

    • Add the amine-containing molecule solution to the activated PEG-acid solution.

    • If the amine has a salt counter-ion, add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents relative to the amine).[14]

    • Continue stirring the reaction mixture for 2-12 hours at room temperature. The reaction can be monitored by TLC or LC-MS.[3]

  • Work-up and Purification:

    • The reaction mixture can be diluted with an appropriate solvent and washed to remove excess reagents.

    • Purification of the final conjugate can be achieved by column chromatography or preparative HPLC.[3]

Data Presentation

The following tables summarize key quantitative parameters for the conjugation reaction. These values represent typical starting points and should be optimized for each specific application.

Table 1: Recommended pH Conditions for Aqueous Conjugation

StepParameterRecommended RangeBuffer Examples
ActivationpH4.5 - 6.0[8]0.1 M MES
CouplingpH7.2 - 8.5[8]Phosphate-Buffered Saline (PBS), Borate Buffer

Table 2: Typical Molar Ratios and Reaction Times

ParameterAqueous Protocol (PEG:Reagent)Organic Protocol (PEG:Reagent)Reaction Time
Activation
PEG-Acid:EDC1:2 - 1:101:1.515 - 30 minutes (Aqueous)[3], 30 - 60 minutes (Organic)[3]
PEG-Acid:NHS1:2 - 1:101:1.5
Conjugation
PEG-Linker:Amine10:1 - 50:11:1 (or slight excess of PEG)2 - 4 hours at RT or overnight at 4°C (Aqueous)[3], 2 - 12 hours at RT (Organic)[3]

Characterization of the Conjugate

It is crucial to characterize the final conjugate to confirm successful PEGylation and to determine the degree of modification.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm the addition of the PEG moiety. A successful conjugation will show a mass shift corresponding to the mass of the this compound.[3][15]

  • HPLC (RP-HPLC or SEC): To assess the purity of the conjugate and quantify the degree of PEGylation.[3]

  • SDS-PAGE (for proteins): To visualize the increase in molecular weight of the protein after PEGylation.

Mandatory Visualizations

Reaction Mechanism

Reaction_Mechanism PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + NHS Byproduct1 Isourea Byproduct O_Acylisourea->Byproduct1 NHS NHS / Sulfo-NHS Conjugate PEG-Amide Conjugate NHS_Ester->Conjugate + R-NH2 Primary_Amine R-NH2 (Primary Amine) Byproduct2 NHS Conjugate->Byproduct2

Caption: EDC/NHS reaction pathway for amine conjugation.

Experimental Workflow

Experimental_Workflow start Start prep_reagents Prepare Reagents (PEG, Amine, Buffers) start->prep_reagents activation Activation Step (PEG-COOH + EDC + NHS) pH 4.5-6.0 prep_reagents->activation conjugation Conjugation Step (Add Amine-Molecule) pH 7.2-8.5 activation->conjugation quenching Quench Reaction (Add Tris or Glycine) conjugation->quenching purification Purification (Dialysis / Desalting) quenching->purification characterization Characterization (MS, HPLC, SDS-PAGE) purification->characterization end End characterization->end

Caption: Two-step experimental workflow for conjugation.

References

Application Notes and Protocols for Hydroxy-PEG4-CH2COOH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2][3]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their favorable physicochemical properties.[4] Hydroxy-PEG4-CH2COOH is a bifunctional PEG linker featuring a terminal hydroxyl group and a carboxylic acid, enabling the sequential and directional conjugation of POI and E3 ligase ligands. The PEG4 chain enhances aqueous solubility and provides flexibility, which can be crucial for optimal ternary complex formation.[4][5]

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs, with a specific focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[4][6]

Data Presentation

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. The following table summarizes quantitative data from various studies, illustrating the impact of linker length on the degradation potency (DC50) and efficacy (Dmax) of PROTACs targeting different proteins. While direct comparative data for a BRD4-targeting PROTAC using a this compound linker is not available in a single study, the presented data highlights the general trend of linker length dependency.

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
BRD4Cereblon~13 (0 PEG units)< 500> 90[7]
BRD4Cereblon~25 (4 PEG units)< 500> 90[7]
BRD4CereblonNot specified< 1> 90[4]
ERαVHL12Less PotentNot Specified[3]
ERαVHL16More PotentNot Specified[3]
TBK1VHL< 12No ActivityNot Specified[7]
TBK1VHL21396[7]

Note: DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions. The data presented is for illustrative purposes to emphasize the importance of linker optimization.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism PROTAC-Mediated Degradation of BRD4 cluster_cell Cellular Environment PROTAC BRD4 PROTAC (JQ1-PEG4-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 Protein (Target) BRD4->Ternary_Complex E3_Ligase Cereblon (CRBN) E3 Ligase Complex E3_Ligase->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation

Caption: PROTAC-mediated degradation of BRD4 protein.

PROTAC_Synthesis_Workflow Experimental Workflow for PROTAC Synthesis and Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start Materials: This compound Amine-functionalized POI Ligand E3 Ligase Ligand step1 Step 1: Amide Coupling (Linker + POI Ligand) start->step1 step2 Step 2: Activation of Hydroxyl Group step1->step2 step3 Step 3: Coupling with E3 Ligase Ligand step2->step3 purification Purification (HPLC) step3->purification characterization Characterization (NMR, MS) purification->characterization final_protac Final PROTAC characterization->final_protac cell_culture Cell Culture (e.g., Cancer Cell Line) protac_treatment PROTAC Treatment (Dose-Response and Time-Course) cell_culture->protac_treatment western_blot Western Blot Analysis (BRD4 Degradation) protac_treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT, CCK-8) protac_treatment->viability_assay data_analysis Data Analysis (DC50 and Dmax Determination) western_blot->data_analysis

Caption: Workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a two-step synthesis of a BRD4-targeting PROTAC, conjugating an amine-functionalized JQ1 derivative (POI ligand) to the carboxylic acid of this compound, followed by coupling with pomalidomide (B1683931) (E3 ligase ligand) via the hydroxyl group.

Materials:

  • This compound

  • Amine-functionalized JQ1 derivative

  • Pomalidomide

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HATU

  • N-Hydroxysuccinimide (NHS) or HOBt

  • Diisopropylethylamine (DIPEA)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for HPLC purification (acetonitrile, water, trifluoroacetic acid)

Step 1: Amide Coupling of this compound with Amine-Functionalized JQ1

  • Dissolve this compound (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.

  • Add a solution of the amine-functionalized JQ1 derivative (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG4-OH intermediate.

Step 2: Mitsunobu Coupling of JQ1-PEG4-OH with Pomalidomide

  • Dissolve JQ1-PEG4-OH (1.0 eq), pomalidomide (1.1 eq), and PPh3 (1.5 eq) in anhydrous THF.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to yield the final JQ1-PEG4-Pomalidomide PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol details the procedure to assess the degradation of BRD4 in a human cancer cell line (e.g., HeLa, MDA-MB-231) following treatment with the synthesized PROTAC.[1]

Materials:

  • Human cancer cell line expressing BRD4

  • Synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • JQ1 (non-degrading inhibitor control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours). Include DMSO as a vehicle control and JQ1 as a non-degrading control.[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[1]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and GAPDH overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for BRD4 and GAPDH.

    • Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs. Its bifunctional nature allows for a modular and directional assembly of the final molecule, while the PEG4 spacer can impart favorable physicochemical properties. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker, enabling researchers to explore the potential of targeted protein degradation for their specific proteins of interest. As with all PROTAC development, empirical optimization of the linker length and attachment points is crucial for achieving maximal efficacy.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Polyethylene Glycol (PEG) linkers in the development of Antibody-Drug Conjugates (ADCs). This document includes comprehensive experimental protocols for the synthesis, purification, characterization, and evaluation of ADCs, as well as a summary of quantitative data to aid in the selection of optimal linker strategies.

Introduction to PEG Linkers in ADCs

Polyethylene glycol (PEG) has emerged as a critical component in the design of modern ADCs. Its hydrophilic and biocompatible nature addresses several challenges associated with the conjugation of hydrophobic cytotoxic payloads to monoclonal antibodies (mAbs). The incorporation of PEG linkers can significantly enhance the physicochemical and pharmacokinetic properties of ADCs, leading to improved therapeutic outcomes.[1][]

Key Advantages of PEG Linkers:

  • Increased Hydrophilicity: Many potent cytotoxic drugs are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. PEG linkers increase the overall hydrophilicity of the ADC, improving solubility and stability.[]

  • Improved Pharmacokinetics: The hydrophilic PEG chain creates a "hydration shell" around the ADC, which can reduce renal clearance and prolong its circulation half-life. This leads to increased tumor accumulation and exposure.[3]

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules per antibody, potentially increasing the potency of the ADC.[4]

  • Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[3]

Types of PEG Linkers

The choice of PEG linker architecture is a critical consideration in ADC design, as it directly impacts the stability, drug release mechanism, and overall efficacy of the conjugate.

  • Linear vs. Branched PEG Linkers: Linear PEG linkers are the most common type, consisting of a single PEG chain. Branched or multi-arm PEG linkers have multiple PEG chains extending from a central core.[] Branched structures can offer a larger hydrodynamic radius, which may further reduce renal clearance and provide opportunities for higher drug loading.[5][6]

  • Cleavable vs. Non-Cleavable PEG Linkers:

    • Cleavable Linkers: These linkers are designed to release the cytotoxic payload under specific conditions within the target cell, such as in the acidic environment of the lysosome or in the presence of specific enzymes. This allows for targeted drug release and can enable a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[4][7]

    • Non-Cleavable Linkers: These linkers are more stable in circulation and rely on the complete degradation of the antibody in the lysosome to release the payload. This can lead to a more favorable safety profile by minimizing premature drug release.[4][8]

  • Monodisperse vs. Polydisperse PEG Linkers: Monodisperse PEGs have a single, defined molecular weight, leading to a more homogeneous ADC product with consistent properties. Polydisperse PEGs are a mixture of molecules with a range of molecular weights, which can result in a more heterogeneous ADC population.[3]

Quantitative Data on ADC Performance with PEG Linkers

The following tables summarize quantitative data from various studies, comparing the performance of ADCs with different PEG linker characteristics.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

ADC ConstructLinker TypeCell LineIC50 (nM)Reference
ZHER2-SMCC-MMAENo PEGNCI-N874.94[1]
ZHER2-SMCC-MMAENo PEGBT-4742.48[1]
ZHER2-PEG4k-MMAELinear PEG (4 kDa)NCI-N8731.9[1]
ZHER2-PEG4k-MMAELinear PEG (4 kDa)BT-47426.2[1]
ZHER2-PEG10k-MMAELinear PEG (10 kDa)NCI-N87111.3[1]
ZHER2-PEG10k-MMAELinear PEG (10 kDa)BT-47483.5[1]
Ctx–Pt–PEG–CPTLinear PEGMDA-MB-468 (EGFR-high)Varies[9]
Ctx–Pt–PEG–CPTLinear PEGMCF7 (EGFR-low)118-fold higher than EGFR-high[9]
Tra–Pt–PEG–CPTLinear PEGSK-BR-3 (HER2-high)Varies[9]
Tra–Pt–PEG–CPTLinear PEGMDA-MB-453 (HER2-low)327-fold higher than HER2-high[9]

Table 2: Impact of PEG Linker Architecture on Pharmacokinetics

ADC ConstructLinker TypeHalf-life (t½)ClearanceReference
TNF Nanobody ConjugateLinear PEG (1x40 kDa)ShorterFaster[5]
TNF Nanobody ConjugateBranched PEG (2x20 kDa)LongerSlower[5]
TNF Nanobody ConjugateBranched PEG (4x10 kDa)LongestSlowest[5]
ZHER2-MMAENo PEG0.25 h-[10]
PEG20k-ZHER2-MMAENon-cleavable Linear PEG (20 kDa)6.0 h-[10]
PEG20k-U-ZHER2-MMAECleavable Linear PEG (20 kDa)6.4 h-[10]
Fc-U-ZHER2-MMAECleavable7.1 h-[11]

Table 3: Impact of PEG Linker on In Vivo Efficacy (Tumor Growth Inhibition)

ADC ConstructLinker TypeTumor ModelEfficacyReference
PEG20k-ZHER2-MMAENon-cleavable Linear PEG (20 kDa)NCI-N87 & SK-OV-3 XenograftsSlowed tumor growth[10]
PEG20k-U-ZHER2-MMAECleavable Linear PEG (20 kDa)NCI-N87 & SK-OV-3 XenograftsComplete tumor eradication at 5.5 mg/kg[10]
Fc-U-ZHER2-MMAECleavableNCI-N87 & SK-OV-3 XenograftsComplete tumor regression[11]

Experimental Protocols

Protocol for ADC Synthesis via Lysine (B10760008) Conjugation

This protocol describes a general method for conjugating a drug-PEG linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Drug-PEG-NHS ester linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Drug-Linker Preparation:

    • Dissolve the Drug-PEG-NHS ester linker in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the Drug-PEG-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction and incubate at room temperature or 4°C for 1-2 hours.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS buffer, pH 7.4.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic potential of an ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibodies (unconjugated mAb, isotype control ADC)

  • Free cytotoxic payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, control antibodies, and free payload in complete cell culture medium.

    • Add the treatments to the cells and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Protocol for In Vivo Efficacy Study (Xenograft Model)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line expressing the target antigen

  • Matrigel (optional)

  • ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant 1-10 x 10^6 tumor cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

    • Administer the ADC, vehicle control, and other controls via the desired route (e.g., intravenous injection).

  • Monitoring:

    • Continue to monitor tumor growth and the body weight of the mice throughout the study.

    • Observe the animals for any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Tumor samples can be further analyzed by histology, immunohistochemistry, or other molecular biology techniques.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Visualizations of Key Pathways and Workflows

General Structure of a PEGylated Antibody-Drug Conjugate```dot

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker PEG Linker cluster_Payload Cytotoxic Payload mAb Antibody peg PEG Chain mAb->peg cleavage Cleavable Site (e.g., Val-Cit) peg->cleavage drug Drug (e.g., MMAE) cleavage->drug

Caption: Experimental workflow for ADC development and evaluation.

Signaling Pathway: ADC with Microtubule Inhibitor Payload

Microtubule_Inhibition_Pathway ADC ADC Internalization & Payload Release MMAE MMAE (Microtubule Inhibitor) ADC->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: ADC with a microtubule inhibitor payload mechanism of action.

Signaling Pathway: ADC with DNA Damaging Agent Payload

DNA_Damage_Pathway ADC ADC Internalization & Payload Release Payload DNA Damaging Agent (e.g., Calicheamicin) ADC->Payload DNA DNA Double-Strand Breaks Payload->DNA Induces DDR DNA Damage Response (DDR) (e.g., ATM/ATR activation) DNA->DDR Activates CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: ADC with a DNA damaging agent payload mechanism of action.

References

Application Notes: Labeling Antibodies with Hydroxy-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic and diagnostic properties of proteins, peptides, and antibodies.[1][2][3] Key advantages of PEGylation include an increased hydrodynamic size, which extends the in-vivo circulation half-life by reducing renal clearance, and masking of surface epitopes, which can decrease immunogenicity.[1][2][]

Hydroxy-PEG4-CH2COOH is a heterobifunctional, discrete PEG (dPEG®) linker containing a terminal carboxylic acid group and a hydroxyl group, separated by a 4-unit PEG spacer. The carboxylic acid moiety allows for covalent attachment to primary amines (e.g., the ε-amine of lysine (B10760008) residues) on an antibody via the formation of a stable amide bond.[5] This reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), a common and robust method for bioconjugation in aqueous solutions.[5][6]

These application notes provide a detailed protocol for the conjugation of this compound to antibodies, including linker activation, antibody conjugation, purification, and characterization of the final conjugate.

Principle of Reaction

The conjugation process is a two-step reaction:

  • Activation of Carboxylic Acid : The carboxyl group (-COOH) on the this compound linker is first activated by EDC to form a highly reactive, but unstable, O-acylisourea intermediate.[5]

  • Formation of NHS Ester and Amide Bond : This intermediate is stabilized by reacting with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable, amine-reactive NHS ester.[5] This activated PEG linker then readily reacts with primary amines on the antibody (e.g., lysine side chains) to form a stable amide bond, covalently attaching the PEG linker to the protein.[][8] The reaction with primary amines is most efficient at a pH of 7.2-8.0.[5][9]

G cluster_activation Step 1: Linker Activation (pH 4.5 - 6.0) cluster_conjugation Step 2: Antibody Conjugation (pH 7.2 - 8.0) Linker_COOH This compound O_acylisourea O-acylisourea Intermediate (unstable) Linker_COOH->O_acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Conjugate PEGylated Antibody (Stable Amide Bond) NHS_Ester->Conjugate + Antibody-NH2 Antibody_NH2 Antibody-NH2 (Lysine Residue)

Figure 1. Chemical reaction pathway for EDC/NHS-mediated antibody PEGylation.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the PEGylation of a typical IgG antibody.

Required Materials
  • Antibody : 1-5 mg/mL solution of purified antibody.

  • PEG Linker : this compound

  • Activation Reagents : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl), NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Buffers :

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

    • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Note : Must be free of primary amines like Tris.[5]

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

  • Solvent : Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Purification :

    • Zeba™ Spin Desalting Columns (e.g., 40K MWCO) or equivalent size-exclusion chromatography (SEC) column.[10]

    • Amicon® Ultra Centrifugal Filter Units (e.g., 30K or 50K MWCO) for buffer exchange and concentration.[10]

  • Equipment : Microcentrifuge, spectrophotometer (e.g., NanoDrop), reaction tubes, vortex mixer.

Step 1: Antibody Preparation

It is critical to remove any stabilizing proteins (e.g., BSA) or buffer components containing primary amines (e.g., Tris, glycine, sodium azide) from the antibody solution, as they will compete with the antibody for conjugation.[10]

  • Buffer Exchange : If necessary, exchange the antibody buffer to the Coupling Buffer (e.g., 1X PBS, pH 7.2-7.5). This can be achieved using a desalting column or by repeated concentration and dilution with a centrifugal filter unit (e.g., Amicon Ultra 30K).[10]

  • Concentration Adjustment : Adjust the final antibody concentration to 2 mg/mL in Coupling Buffer.[10]

  • Quantification : Measure the antibody concentration using a spectrophotometer at 280 nm (A280). For a typical IgG, the extinction coefficient is ~1.4 mL/(mg·cm).[10]

Step 2: Activation of this compound

This step prepares the amine-reactive NHS ester of the PEG linker. It should be performed immediately before addition to the antibody.[5]

  • Prepare Stock Solutions : Equilibrate EDC, Sulfo-NHS, and the PEG linker to room temperature before opening. Prepare stock solutions immediately before use. Do not store aqueous solutions of EDC as it is susceptible to hydrolysis.

    • This compound : Dissolve in anhydrous DMSO to a concentration of 100 mM.

    • EDC : Dissolve in Activation Buffer (or water) to a concentration of 100 mM.

    • Sulfo-NHS : Dissolve in Activation Buffer (or water) to a concentration of 100 mM.

  • Activation Reaction : In a microcentrifuge tube, combine the reagents in the order listed. The molar ratios may need optimization, but a good starting point is provided in Table 1.

    • Add the required volume of this compound stock solution.

    • Add the required volume of EDC stock solution.

    • Add the required volume of Sulfo-NHS stock solution.

  • Incubation : Vortex briefly and incubate the activation mixture for 15 minutes at room temperature.[9]

Step 3: Conjugation to Antibody
  • Combine Reagents : Immediately add the activated PEG-NHS ester solution from Step 2.3 to the prepared antibody solution from Step 2.2.

  • Incubation : Mix gently by inversion or slow vortexing and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Step 4: Quenching and Purification
  • Quench Reaction : Add Quenching Buffer to the reaction mixture to hydrolyze any unreacted PEG-NHS esters and stop the conjugation process.[9] For example, add 1/10th volume of 1 M Tris-HCl, pH 8.0. Incubate for 15-30 minutes at room temperature.

  • Purify Conjugate : Remove excess PEG linker and reaction byproducts.

    • Size-Exclusion Chromatography (SEC) / Desalting : This is the most common method.[] Use a pre-equilibrated desalting column (e.g., Zeba Spin 40K MWCO) according to the manufacturer's instructions. This efficiently separates the high molecular weight antibody conjugate from smaller, unreacted components.[10][]

    • Other Methods : Depending on the properties of the conjugate, other methods like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be used for purification.[3][]

Step 5: Characterization of PEGylated Antibody

After purification, the conjugate should be characterized to determine the concentration, yield, and degree of labeling (DOL).

  • Concentration : Measure the protein concentration via A280 using a spectrophotometer.

  • Degree of Labeling (DOL) : The DOL, or the average number of PEG molecules per antibody, can be determined using methods such as:

    • SDS-PAGE : Compare the PEGylated antibody to the unconjugated antibody. The PEGylated product will show a shift to a higher apparent molecular weight.

    • Mass Spectrometry (MS) : ESI-LC/MS is a precise method to determine the distribution of PEG species on the antibody.[12]

    • HPLC : Techniques like SEC or HIC can be used to analyze the purity and heterogeneity of the conjugate.[3][13]

Data Presentation and Optimization

The efficiency of the conjugation reaction depends on the molar ratio of the reactants. Optimization is often required to achieve the desired DOL.

Table 1: Example Molar Ratios for Reaction Optimization

Target DOLAntibody Molar Eq.This compound Molar Eq.EDC Molar Eq.Sulfo-NHS Molar Eq.Expected Outcome
Low (1-3)15 - 2025 - 10025 - 100Minimal impact on antigen binding; suitable for increasing half-life.
Medium (4-8)120 - 50100 - 250100 - 250A balance between PEGylation benefits and potential loss of affinity.
High (>8)150 - 100250 - 500250 - 500May lead to reduced solubility or loss of function; requires careful testing.

Note: These are starting recommendations. The optimal ratios are antibody-dependent and should be determined empirically.

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Labeling Presence of primary amines (Tris, glycine) in antibody buffer.[5]Perform thorough buffer exchange of the antibody into an amine-free buffer (e.g., PBS) before conjugation.[10]
Hydrolysis of EDC or NHS ester intermediate.[5]Prepare EDC/NHS solutions immediately before use. Add activated PEG linker to the antibody solution without delay.
Incorrect pH for activation or conjugation step.[5]Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.
Antibody Precipitation High degree of PEGylation leading to insolubility.[5]Reduce the molar excess of the activated PEG linker. Optimize reaction time and temperature.
Incorrect buffer conditions for antibody stability.Ensure the antibody is at a suitable concentration and in a buffer that maintains its stability throughout the process.
Low Recovery Loss of material during purification steps (e.g., desalting, filtration).Follow manufacturer's protocols carefully to minimize loss. Consider alternative purification methods if necessary.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Start: Purified Antibody B Buffer Exchange (e.g., to PBS, pH 7.2) A->B C Adjust Concentration (e.g., 2 mg/mL) B->C E Conjugation: Add activated linker to Antibody (2 hr @ RT or O/N @ 4°C) C->E Combine D Activate Linker: This compound + EDC / Sulfo-NHS (15 min @ RT) D->E F Quench Reaction (e.g., with 1M Tris) E->F G Purify Conjugate (e.g., Desalting Column) F->G H Characterize: - Concentration (A280) - Purity (SDS-PAGE) - DOL (Mass Spec) G->H I End: PEGylated Antibody H->I

Figure 2. Experimental workflow for antibody labeling with this compound.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanomedicines. PEGylation imparts a hydrophilic shield to the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), minimize uptake by the reticuloendothelial system (RES), and prolong systemic circulation time. This "stealth" characteristic is crucial for enabling nanoparticles to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.

This document provides detailed application notes and protocols for the surface functionalization of nanoparticles with a short-chain carboxyl-terminated PEG, specifically PEG4-acid (1,12-dodecanedioic acid). Short-chain PEGs are of particular interest as they can provide sufficient stealth properties while potentially mitigating some of the immunogenic responses observed with longer PEG chains.[1] The protocols outlined below focus on the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to covalently attach PEG4-acid to amine-functionalized nanoparticles.

Key Applications

The functionalization of nanoparticles with PEG4-acid is primarily applicable in the field of drug delivery for:

  • Prolonged Systemic Circulation: By reducing RES uptake, PEGylated nanoparticles can circulate in the bloodstream for longer periods, increasing the probability of reaching the target tissue.[2]

  • Passive Tumor Targeting: The extended circulation time allows nanoparticles to accumulate in tumor tissues via the EPR effect, which is a result of the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.

  • Improved Stability: The hydrophilic PEG layer can prevent nanoparticle aggregation in biological fluids, enhancing their colloidal stability.[3]

  • Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from recognition by the immune system, thereby reducing the likelihood of an immune response.

Quantitative Data Summary

The following tables summarize the expected quantitative effects of PEGylation on nanoparticle properties. The data is compiled from various studies on short-chain PEGylated nanoparticles and serves as a general guideline. Actual results will vary depending on the nanoparticle core material, size, and surface chemistry.

Table 1: Physicochemical Properties of Bare vs. PEG4-acid Functionalized Nanoparticles

ParameterBare NanoparticlesPEG4-acid Functionalized NanoparticlesReference
Hydrodynamic Diameter (nm) 100 - 200Increase of 5 - 20 nm[4]
Polydispersity Index (PDI) < 0.2Maintained or slightly increased[5]
Zeta Potential (mV) +20 to +40 mV (for amine-functionalized)-10 to -30 mV[6][7]
Surface PEG Density (chains/nm²) N/A0.5 - 2.0[8]

Table 2: In Vitro Performance of Bare vs. PEG4-acid Functionalized Nanoparticles

ParameterBare NanoparticlesPEG4-acid Functionalized NanoparticlesReference
Protein Adsorption (e.g., Albumin) HighSignificantly Reduced[2]
Cellular Uptake (in vitro) High (cell-type dependent)Reduced[9]
Drug Loading Efficiency (%) Dependent on drug and nanoparticleMay slightly decrease[10]
Drug Release Profile Biphasic (initial burst then sustained)Potentially more sustained release[11]

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized Nanoparticles (Generic Co-precipitation Method for Iron Oxide Nanoparticles)

This protocol describes a general method for synthesizing amine-functionalized iron oxide nanoparticles, which can then be functionalized with PEG4-acid.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (B78521) (NH₄OH, 25%)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • In a three-neck flask, dissolve FeCl₃·6H₂O (2 mmol) and FeCl₂·4H₂O (1 mmol) in 40 mL of deionized water under nitrogen bubbling with vigorous stirring.

  • Heat the solution to 80°C.

  • Rapidly add 5 mL of NH₄OH (25%) to the solution. A black precipitate of iron oxide nanoparticles will form immediately.

  • Continue stirring at 80°C for 1 hour.

  • Cool the reaction to room temperature.

  • Wash the nanoparticles three times with deionized water and twice with ethanol using magnetic separation.

  • Disperse the nanoparticles in 50 mL of ethanol and add 1 mL of APTES.

  • Sonicate the mixture for 30 minutes and then stir at 40°C for 24 hours to facilitate surface silanization with amine groups.

  • Wash the amine-functionalized nanoparticles three times with ethanol and finally disperse them in deionized water for storage at 4°C.

Protocol 2: Surface Functionalization with PEG4-acid via EDC/NHS Coupling

This protocol details the covalent attachment of PEG4-acid to the surface of amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (from Protocol 1)

  • PEG4-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4

  • Deionized water

Procedure:

  • Activation of PEG4-acid:

    • Dissolve PEG4-acid (e.g., 10 mg) in 1 mL of Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG4-acid solution.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to form the NHS-activated PEG.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1 mg/mL.

    • Add the NHS-activated PEG4-acid solution to the nanoparticle suspension. A 10 to 50-fold molar excess of activated PEG to the estimated surface amine groups is a good starting point for optimization.

    • React for 2 hours at room temperature with gentle rotation.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

    • Purify the PEGylated nanoparticles by repeated centrifugation or magnetic separation and resuspension in deionized water to remove excess PEG, EDC, NHS, and byproducts.

    • Finally, resuspend the purified PEG4-acid functionalized nanoparticles in an appropriate buffer for characterization and storage.

Protocol 3: Characterization of PEG4-acid Functionalized Nanoparticles

1. Hydrodynamic Size and Zeta Potential Measurement:

  • Instrument: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.

  • Procedure:

    • Disperse a small aliquot of the nanoparticle suspension in deionized water or PBS.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

    • Measure the surface charge (zeta potential) of the nanoparticles.

    • Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential from positive to negative upon successful PEGylation.[6][7]

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Instrument: FTIR Spectrometer.

  • Procedure:

    • Lyophilize the nanoparticle samples (bare and PEGylated).

    • Acquire the FTIR spectra of the dried samples.

    • Expected Outcome: The appearance of characteristic peaks for the amide bond (~1650 cm⁻¹) and the C-O-C ether stretch of the PEG backbone (~1100 cm⁻¹) in the spectrum of the PEGylated nanoparticles.

3. Thermogravimetric Analysis (TGA):

  • Instrument: Thermogravimetric Analyzer.

  • Procedure:

    • Place a known amount of lyophilized nanoparticles in the TGA pan.

    • Heat the sample under a nitrogen atmosphere from room temperature to ~800°C.

    • Expected Outcome: A greater weight loss for the PEGylated nanoparticles compared to the bare nanoparticles, corresponding to the decomposition of the grafted PEG chains. This can be used to quantify the amount of PEG on the surface.

Visualizations

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization FeCl3 FeCl₃·6H₂O CoPrecipitation Co-precipitation FeCl3->CoPrecipitation FeCl2 FeCl₂·4H₂O FeCl2->CoPrecipitation NH4OH NH₄OH NH4OH->CoPrecipitation BareNP Bare Nanoparticles CoPrecipitation->BareNP AmineNP Amine-Functionalized NP BareNP->AmineNP Silanization APTES APTES APTES->AmineNP Conjugation Conjugation AmineNP->Conjugation PEG4_acid PEG4-acid Activation Activation PEG4_acid->Activation EDC_NHS EDC/NHS EDC_NHS->Activation Activation->Conjugation PEG_NP PEG4-acid NP Conjugation->PEG_NP DLS DLS/Zeta Potential PEG_NP->DLS FTIR FTIR PEG_NP->FTIR TGA TGA PEG_NP->TGA

Caption: Experimental workflow for the synthesis, functionalization, and characterization of PEG4-acid coated nanoparticles.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment BareNP Bare Nanoparticle Opsonin Opsonin (Plasma Protein) BareNP->Opsonin Opsonization PEG_NP PEGylated Nanoparticle RES Reticuloendothelial System (e.g., Macrophage) PEG_NP->RES Reduced Uptake BloodVessel Leaky Tumor Vasculature PEG_NP->BloodVessel Extravasation PEG_NP->BloodVessel Long Circulation Opsonin->RES Phagocytosis Tumor Tumor Tissue BloodVessel->Tumor EPR Effect

Caption: Mechanism of PEGylated nanoparticles in drug delivery, showcasing reduced RES uptake and enhanced tumor accumulation via the EPR effect.

G cluster_pathway Cellular Uptake Pathways NP PEGylated Nanoparticle Membrane Cell Membrane ClathrinPit Clathrin-coated Pit Membrane->ClathrinPit Clathrin-mediated Endocytosis Caveolae Caveolae Membrane->Caveolae Caveolin-mediated Endocytosis Endosome Early Endosome ClathrinPit->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape

Caption: Common cellular uptake pathways for PEGylated nanoparticles.

References

Application Notes and Protocols for Peptide Modification with Hydroxy-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules such as peptides, is a cornerstone strategy in drug development. This modification offers a multitude of benefits, including enhanced solubility, extended plasma half-life, reduced renal clearance, and decreased immunogenicity by sterically shielding the peptide from proteolytic enzymes and the host immune system.

These application notes provide a comprehensive protocol for the modification of peptides with Hydroxy-PEG4-CH2COOH, a hydrophilic linker possessing a terminal carboxylic acid for conjugation to primary amines on a peptide (N-terminus or lysine (B10760008) side chains) and a terminal hydroxyl group. The conjugation is achieved through the formation of a stable amide bond, facilitated by the widely used and efficient carbodiimide (B86325) crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Principle of the Reaction

The conjugation of this compound to a peptide is a two-step process:

  • Activation of the PEG Linker's Carboxyl Group: EDC activates the terminal carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS-Ester and Amine Coupling: N-hydroxysuccinimide (NHS) is introduced to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the peptide (e.g., the N-terminal alpha-amine or the epsilon-amine of a lysine residue) to form a stable amide bond, releasing NHS. The inclusion of NHS significantly enhances the efficiency of the coupling reaction.

Data Presentation

Table 1: Representative Data for a Typical Peptide PEGylation Experiment

ParameterValueNotes
Reactants
Peptide Concentration1-5 mg/mLDependent on peptide solubility.
Molar Ratio (PEG:EDC:NHS)1 : 1.2 : 1.5A starting point for optimization.
Molar Ratio (Peptide:PEG)1 : 5-20Molar excess of PEG ensures complete reaction.
Reaction Conditions
Activation pH / TimepH 5.5 / 30 minUsing 0.1 M MES buffer.
Conjugation pH / TimepH 7.2-7.5 / 2-4 hoursUsing 1X PBS buffer at room temperature.
Results
Expected Mass Shift+249.26 DaConfirmed by Mass Spectrometry.
Post-Purification Yield40-70%Highly dependent on peptide sequence and reaction scale.[1]
Post-Purification Purity>95%Determined by analytical RP-HPLC.[1]

Experimental Protocols

Materials and Equipment

Reagents:

  • Peptide with at least one primary amine (N-terminus or Lysine residue)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Solvents for Purification: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)

Equipment:

  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Pipettes

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Step-by-Step Experimental Protocol

1. Reagent Preparation:

  • Peptide Solution: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.

  • This compound Solution: Dissolve this compound in the Activation Buffer to a concentration that will result in the desired molar excess when added to the peptide solution.

  • EDC and NHS Solutions: Freshly prepare stock solutions of EDC and NHS in the Activation Buffer. It is critical to prepare these solutions immediately before use as they are moisture-sensitive and have limited stability in aqueous solutions.

2. Activation of this compound:

  • In a reaction vial, combine the this compound solution with the freshly prepared EDC and NHS solutions. A common starting molar ratio is PEG:EDC:NHS of 1:1.2:1.5.

  • Allow the activation reaction to proceed for 30 minutes at room temperature with gentle stirring.

3. Conjugation to the Peptide:

  • Add the activated PEG-NHS ester solution to the peptide solution. The molar ratio of peptide to PEG can be varied (e.g., 1:5 to 1:20) to optimize the conjugation efficiency.

  • Allow the reaction to proceed for 2 to 4 hours at room temperature with gentle stirring. The reaction can also be performed at 4°C overnight to minimize potential degradation of sensitive peptides, although this may require a longer reaction time.[1]

4. Quenching the Reaction:

  • To stop the reaction and quench any unreacted PEG-NHS esters, add the Quenching Solution to the reaction mixture. Incubate for 30 minutes at room temperature.

5. Purification of the PEGylated Peptide:

  • The primary method for purifying the PEGylated peptide from unreacted peptide, excess PEG linker, and reaction byproducts is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

  • Column: C18 stationary phase column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Procedure:

    • Acidify the quenched reaction mixture with TFA to a pH of approximately 2-3.

    • Inject the mixture onto the C18 column.

    • Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes). The more hydrophobic, PEGylated peptide will typically elute later than the unreacted, more polar peptide.[1]

    • Collect fractions and analyze them using analytical HPLC and mass spectrometry to identify those containing the pure conjugate.

  • Final Step: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

6. Characterization of the PEGylated Peptide:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A successful conjugation will show a new peak with a different retention time from the starting peptide.[1]

  • Mass Spectrometry (MS): The definitive method to confirm successful conjugation. An increase in the molecular weight corresponding to the mass of the this compound linker (249.26 g/mol ) should be observed.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_peptide Dissolve Peptide conjugation Conjugate to Peptide prep_peptide->conjugation prep_peg Dissolve this compound activation Activate PEG with EDC/NHS prep_peg->activation prep_edc_nhs Prepare Fresh EDC/NHS prep_edc_nhs->activation activation->conjugation quenching Quench Reaction conjugation->quenching rphplc RP-HPLC quenching->rphplc fraction_collection Collect Fractions rphplc->fraction_collection lyophilization Lyophilize fraction_collection->lyophilization hplc_analysis Purity Check (HPLC) lyophilization->hplc_analysis ms_analysis Mass Confirmation (MS) lyophilization->ms_analysis

Caption: Experimental workflow for peptide modification.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products peg Hydroxy-PEG4-COOH o_acylisourea O-Acylisourea Intermediate peg->o_acylisourea + EDC peptide Peptide-NH2 peg_peptide PEG-Peptide Conjugate peptide->peg_peptide edc EDC nhs NHS peg_nhs PEG-NHS Ester o_acylisourea->peg_nhs + NHS peg_nhs->peg_peptide + Peptide-NH2

References

Application Notes and Protocols: Hydroxy-PEG4-CH2COOH for Small Molecule Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG4-CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in drug delivery systems. Its discrete chain length of four ethylene (B1197577) glycol units provides a balance of hydrophilicity and defined spatial orientation, making it an attractive component for modifying small molecule drugs. The terminal hydroxyl (-OH) and carboxylic acid (-COOH) groups offer versatile anchor points for conjugation to both small molecule payloads and targeting moieties or nanoparticle surfaces.

PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include enhanced aqueous solubility, prolonged systemic circulation time by reducing renal clearance, and decreased immunogenicity.[][2] This document provides detailed application notes and protocols for the use of this compound in the development of small molecule drug delivery systems, including direct conjugation and incorporation into nanoparticle formulations.

Key Applications

  • PROTAC® Linker: this compound is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5]

  • Small Molecule Conjugation: The carboxylic acid moiety can be activated to react with amine groups on small molecule drugs, forming stable amide bonds. This "permanent" PEGylation can improve the drug's solubility and pharmacokinetic profile.[]

  • Nanoparticle Formulation: This linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles). The hydroxyl group can be used for surface attachment, while the carboxylic acid can be conjugated to targeting ligands or drugs. This surface modification can improve nanoparticle stability and circulation time.

Data Presentation: Properties of PEGylated Drug Delivery Systems

The following tables summarize representative quantitative data for small molecule drug delivery systems utilizing short-chain PEG linkers. This data is compiled from various studies and is intended to provide a comparative overview.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesPEGylated Nanoparticles (short-chain PEG)Reference(s)
Hydrodynamic Diameter (nm) 150 ± 20180 ± 25[6]
Zeta Potential (mV) -15 ± 5-5 ± 3[6]
Drug Loading Capacity (%) 10 - 158 - 12[7]
Encapsulation Efficiency (%) > 90> 85[8]

Table 2: In Vitro Performance of PEGylated vs. Non-PEGylated Small Molecules

ParameterNon-PEGylated DrugPEGylated Drug ConjugateReference(s)
Aqueous Solubility LowSignificantly Increased[][9]
Cumulative Drug Release at 24h (%) 8560[8][10]
Cellular Uptake Efficiency (%) VariesGenerally Decreased (without targeting)[11][12]
IC50 Value Lower (in vitro)Higher (in vitro)[9][13]

Note: The decrease in in vitro cytotoxicity (higher IC50) of PEGylated drugs is often counterbalanced by improved in vivo pharmacokinetics, leading to enhanced therapeutic efficacy.[2]

Experimental Protocols

Protocol 1: Conjugation of a Small Molecule to this compound

This protocol describes the conjugation of a small molecule containing a primary amine to the carboxylic acid group of this compound using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing small molecule drug

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

    • In a separate tube, dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each.

    • To activate the linker, mix this compound, EDC, and NHS in a molar ratio of 1:1.5:1.2.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to the Small Molecule:

    • Dissolve the amine-containing small molecule in Reaction Buffer.

    • Add the activated this compound solution to the small molecule solution. A molar excess of the activated linker may be required and should be optimized.

    • Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

    • Purify the conjugate using a desalting column or preparative HPLC to remove excess reagents and byproducts.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the product using HPLC, Mass Spectrometry, and NMR.

Protocol 2: Formulation of PEGylated Nanoparticles by Nanoprecipitation

This protocol describes the formulation of nanoparticles encapsulating a hydrophobic small molecule and surface-functionalized with a lipid-PEG conjugate derived from this compound.

Materials:

  • Hydrophobic small molecule drug

  • PLGA (Poly(lactic-co-glycolic acid))

  • Lipid-PEG4-CH2COOH (synthesized by conjugating a lipid to this compound)

  • Water-miscible organic solvent (e.g., acetone, acetonitrile)

  • Deionized water

Procedure:

  • Preparation of Organic Phase:

    • Dissolve the hydrophobic drug, PLGA, and Lipid-PEG4-CH2COOH in the organic solvent.

  • Nanoprecipitation:

    • Slowly add the organic phase dropwise into a larger volume of deionized water while stirring vigorously.

    • The rapid solvent diffusion will cause the polymers and drug to precipitate, forming nanoparticles with a hydrophilic PEG surface.

  • Purification:

    • Stir the nanoparticle suspension at room temperature for several hours to allow for solvent evaporation.

    • Purify the nanoparticles from the free drug and residual solvent by centrifugation or dialysis.

  • Characterization:

    • Determine the particle size, size distribution, and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanoparticles by Transmission Electron Microscopy (TEM).

    • Quantify the drug loading and encapsulation efficiency using a validated analytical method such as HPLC.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a dialysis-based method to evaluate the in vitro release kinetics of a small molecule from a PEGylated nanoparticle formulation.

Materials:

  • Drug-loaded PEGylated nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release Buffer (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

Procedure:

  • Preparation:

    • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Seal the dialysis bag and place it in a container with a defined volume of pre-warmed Release Buffer.

  • Incubation:

    • Incubate the container at 37°C with continuous gentle agitation.

  • Sampling:

    • At predetermined time points, withdraw a small aliquot of the Release Buffer from the container.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed Release Buffer to maintain a constant volume and sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cellular Uptake and Cytotoxicity Assay

This protocol describes how to assess the cellular uptake and cytotoxic effects of a PEGylated small molecule drug formulation on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • PEGylated drug formulation and unformulated drug control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the PEGylated drug formulation and the free drug in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different drug concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Cytotoxicity Assessment (MTT Assay):

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each formulation.

  • Cellular Uptake (Qualitative/Quantitative):

    • For uptake studies, the drug or a fluorescent probe can be encapsulated in the nanoparticles.

    • After incubation with the formulations, wash the cells with PBS to remove non-internalized particles.

    • The cellular uptake can be visualized by fluorescence microscopy or quantified by flow cytometry.

Visualizations

PROTAC® Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (this compound linker) TargetProtein Target Protein (POI) PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex POI-PROTAC-E3 Complex Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target E2 ligase transfers Ub Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Recycled_PROTAC Recycled PROTAC Ub_Target->Recycled_PROTAC Release Recycled_E3 Recycled E3 Ligase Ub_Target->Recycled_E3 Release DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Experimental_Workflow cluster_0 Synthesis & Formulation cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies (Preclinical) Start Start: Drug Candidate Selection Conjugation Conjugation of Drug to This compound Start->Conjugation Formulation Nanoparticle Formulation (e.g., Nanoprecipitation) Start->Formulation Char_Conjugate Conjugate Characterization (HPLC, MS, NMR) Conjugation->Char_Conjugate Char_NP Nanoparticle Characterization (DLS, TEM, Drug Load) Formulation->Char_NP DrugRelease In Vitro Drug Release Assay Char_Conjugate->DrugRelease Char_NP->DrugRelease CellUptake Cellular Uptake Studies DrugRelease->CellUptake Cytotoxicity Cytotoxicity Assay (IC50) CellUptake->Cytotoxicity Pharmacokinetics Pharmacokinetic Studies Cytotoxicity->Pharmacokinetics Efficacy In Vivo Efficacy Studies Pharmacokinetics->Efficacy End Lead Candidate Optimization Efficacy->End

References

Application Notes and Protocols for Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, such as a protein. This powerful technique is instrumental in a wide array of scientific disciplines, enabling researchers to create novel molecular tools for diagnostics, therapeutics, and basic research.[1][2] By attaching specific labels or cargo molecules to proteins, scientists can track their localization within a cell, elucidate their function, probe protein-protein interactions, and develop targeted drug delivery systems.[2][3]

This document provides a detailed overview of several widely used bioconjugation techniques for labeling proteins. It includes a comparative analysis of these methods, detailed experimental protocols for key techniques, and visual representations of the underlying workflows and principles.

Comparison of Common Protein Bioconjugation Techniques

Choosing the appropriate bioconjugation strategy depends on several factors, including the target protein, the nature of the label, the desired site of conjugation, and the required stability of the resulting conjugate. The following table summarizes key quantitative and qualitative aspects of common protein labeling methods to aid in this selection process.

TechniqueTarget Residue(s)Linkage FormedReaction pHTypical Molar Ratio (Label:Protein)Reported EfficiencyLinkage StabilityKey AdvantagesKey Disadvantages
Amine-Reactive (NHS Ester) Lysine (B10760008) (ε-amine), N-terminus (α-amine)Amide7.2 - 8.5[4][5]10:1 to 20:1[6]50% - 90%[7]High[8]Readily available reagents, simple protocol.[3]Non-specific, can lead to heterogeneous products; potential to disrupt protein function if lysines are in the active site.[9][10]
Thiol-Reactive (Maleimide) Cysteine (sulfhydryl)Thioether6.5 - 7.5[5]10:1 to 20:1[11]HighStableSite-specific if a single cysteine is available or introduced.[12]Requires free thiols, which may not be present or may form disulfide bonds; potential for off-target reaction with other nucleophiles at higher pH.[11]
Enzymatic (Sortase A) C-terminal LPXTG motif and N-terminal Glycine (B1666218)Native Peptide Bond7.5 - 9.0[12]1:3:30 (Protein:Sortase:Probe)[4]Up to 90%[12]Very HighHighly site-specific, forms a native peptide bond.[13][14]Requires genetic modification of the protein to introduce recognition motifs; the enzyme needs to be produced and purified.[12]
Bioorthogonal (Click Chemistry) Azide (B81097) or Alkyne (introduced via UAA or chemical modification)Triazole4 - 11[10][15]VariesHigh to quantitative[15][16]Very HighHighly specific, bioorthogonal, fast reaction kinetics.[15][16]Requires introduction of non-native functional groups (azide or alkyne).[10][15]
Unnatural Amino Acid (UAA) Incorporation Specific site determined by an amber stop codon (TAG)Varies (depends on the UAA)PhysiologicalVaries~95% incorporation[1]Varies (depends on the linkage chemistry used for labeling)Precise site-specific labeling with a wide variety of functionalities.[1][2]Requires genetic manipulation and specialized expression systems; can result in lower protein yields.[1]

Experimental Protocols

Amine-Reactive Labeling using NHS Esters

This protocol describes the labeling of primary amines (N-terminus and lysine residues) on a protein with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • NHS ester-dye (dissolved in anhydrous DMSO or DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[4][14]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[4]

  • NHS Ester-Dye Preparation: Immediately before use, dissolve the NHS ester-dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved NHS ester-dye.[6] Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted dye and other small molecules from the labeled protein using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and the maximum absorbance wavelength of the dye.[17][18]

Amine_Reactive_Labeling_Workflow Protein Protein in Amine-Free Buffer Reaction Labeling Reaction (pH 8.3-8.5, RT, 1-2h) Protein->Reaction NHS_Ester NHS Ester-Dye in DMSO/DMF NHS_Ester->Reaction Quenching Quenching (Tris Buffer) Reaction->Quenching Purification Purification (Size Exclusion) Quenching->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Workflow for amine-reactive protein labeling using NHS esters.
Thiol-Reactive Labeling using Maleimides

This protocol is for labeling cysteine residues on a protein with a maleimide-functionalized probe.

Materials:

  • Protein of interest (containing free thiol groups)

  • Maleimide-probe (dissolved in DMSO or DMF)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)[5]

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, treat the protein with a reducing agent like TCEP to reduce any disulfide bonds and expose free thiols.

  • Maleimide-Probe Preparation: Dissolve the maleimide-probe in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-probe to the protein solution.[11] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from unreacted probe and other small molecules by size-exclusion chromatography.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the probe.

Thiol_Reactive_Labeling_Workflow Protein Protein with Free Thiols Reaction Labeling Reaction (pH 6.5-7.5, RT, 1-2h) Protein->Reaction Maleimide Maleimide-Probe in DMSO/DMF Maleimide->Reaction Purification Purification (Size Exclusion) Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Workflow for thiol-reactive protein labeling using maleimides.
Enzymatic Labeling using Sortase A

This protocol outlines the site-specific labeling of a protein using the transpeptidase Sortase A. The target protein must be engineered to contain a C-terminal LPXTG motif, and the label is attached to a peptide with an N-terminal glycine residue.

Materials:

  • Target protein with a C-terminal LPXTG tag

  • N-terminally oligoglycine-labeled probe

  • Sortase A enzyme[12][13]

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)[19]

  • Purification resin (e.g., Ni-NTA if the target protein or Sortase A is His-tagged)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein (e.g., 50 µM), the oligoglycine-labeled probe (e.g., 250 µM), and Sortase A (e.g., 2.5 µM) in the sortase reaction buffer.[14]

  • Incubation: Incubate the reaction mixture for 2-4 hours at 25°C or overnight at 4°C.[13][14] The optimal time and temperature may need to be determined empirically.

  • Purification: Purify the labeled protein from the reaction mixture. If using a His-tagged Sortase A, the enzyme can be removed by passing the reaction mixture over a Ni-NTA resin. Unreacted probe can be removed by size-exclusion chromatography.

  • Analysis: Analyze the labeling efficiency by SDS-PAGE, mass spectrometry, or Western blot.

Sortase_A_Ligation_Workflow Protein Protein-LPXTG Reaction Sortase Ligation (pH 7.5, 25°C, 2-4h) Protein->Reaction Probe Gly-Gly-Gly-Probe Probe->Reaction Sortase Sortase A Enzyme Sortase->Reaction Purification Purification (e.g., Ni-NTA) Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Workflow for enzymatic protein labeling using Sortase A.
Bioorthogonal Labeling via Click Chemistry

This protocol describes a general procedure for labeling a protein containing an azide or alkyne group with a complementary probe using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide- or alkyne-modified protein

  • Alkyne- or azide-functionalized probe

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

  • Purification column

Protocol:

  • Reaction Cocktail Preparation: Prepare a fresh stock solution of the reducing agent. In a microcentrifuge tube, mix the azide/alkyne protein with the complementary alkyne/azide probe in the reaction buffer.

  • Catalyst Addition: Add the copper ligand to the reaction mixture, followed by the copper(II) sulfate solution.

  • Initiation: Initiate the click reaction by adding the freshly prepared reducing agent.[3]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[3]

  • Purification: Purify the labeled protein using size-exclusion chromatography to remove the catalyst and unreacted reagents.

  • Analysis: Confirm successful labeling by SDS-PAGE with in-gel fluorescence (if a fluorescent probe was used) or mass spectrometry.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Protein Azide-Modified Protein Reaction Click Reaction (RT, 30-60 min) Azide_Protein->Reaction Alkyne_Probe Alkyne-Probe Alkyne_Probe->Reaction CuSO4 CuSO4 CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Ligand THPTA Ligand Ligand->Reaction Purification Purification (Size Exclusion) Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Workflow for bioorthogonal protein labeling via Click Chemistry.
Unnatural Amino Acid Incorporation and Labeling

This protocol provides a general workflow for site-specifically incorporating an unnatural amino acid (UAA) into a protein in E. coli and its subsequent labeling.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an amber (TAG) codon at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pEVOL).[1]

  • Unnatural amino acid (UAA) with a bioorthogonal handle (e.g., p-azido-L-phenylalanine).

  • Cell culture medium and antibiotics.

  • Protein purification reagents.

  • Labeling reagents for the specific UAA (e.g., alkyne-dye for an azide-UAA).

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid.

  • Expression: Grow the transformed cells in a culture medium containing the appropriate antibiotics. When the cells reach the mid-log phase, add the UAA to the medium and induce protein expression.

  • Purification: Harvest the cells and purify the UAA-containing protein using standard chromatography techniques.

  • Labeling: Label the purified protein using a bioorthogonal reaction that targets the functional group on the incorporated UAA (e.g., click chemistry for an azide-UAA as described in Protocol 4).

  • Characterization: Confirm the incorporation of the UAA and successful labeling by mass spectrometry and SDS-PAGE.

UAA_Incorporation_Workflow Transformation Co-transformation of Plasmids Expression Protein Expression in presence of UAA Transformation->Expression Purification Purification of UAA-containing Protein Expression->Purification Labeling Bioorthogonal Labeling Reaction Purification->Labeling Characterization Characterization (MS, SDS-PAGE) Labeling->Characterization

Workflow for unnatural amino acid incorporation and labeling.

Conclusion

The field of bioconjugation offers a diverse and powerful toolkit for protein labeling. The choice of technique is dictated by the specific research question and the properties of the protein and the label. While traditional methods like amine and thiol labeling are straightforward and widely accessible, they often result in heterogeneous products. For applications requiring high specificity and homogeneity, enzymatic and bioorthogonal methods, including the incorporation of unnatural amino acids, provide unparalleled precision. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in selecting and implementing the most suitable bioconjugation strategy for their experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: Improving Low-Yield Hydroxy-PEG4-CH2COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Hydroxy-PEG4-CH2COOH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their PEGylation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the conjugation of this compound to amine-containing molecules using EDC/NHS chemistry.

Q1: What is the basic principle of the this compound conjugation reaction?

A1: The conjugation of this compound to molecules with primary amines (like proteins, peptides, or small molecules) is typically achieved through a two-step carbodiimide (B86325) reaction. First, the carboxylic acid group (-COOH) on the PEG linker is activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester. In the second step, this amine-reactive NHS ester reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond.

Q2: My conjugation yield is very low. What are the most common causes?

A2: Low conjugation efficiency is a frequent issue and can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impede the reaction.

  • Reagent Quality: Degradation of EDC and/or NHS due to moisture is a primary culprit.

  • Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with the reaction.

  • Incorrect Molar Ratios: The stoichiometry of PEG linker, EDC, NHS, and the target molecule is critical.

  • Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, which deactivates it.

Q3: How critical is the pH, and what are the optimal values for this reaction?

A3: pH is one of the most critical parameters for a successful conjugation. A two-step pH adjustment is highly recommended for optimal results.[1]

  • Activation Step (Carboxyl Activation): The activation of the carboxylic acid on the PEG linker with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).

  • Conjugation Step (Amine Reaction): The subsequent reaction of the activated NHS-ester with a primary amine is most efficient at a pH of 7.0 to 8.5 .[1] This is because the primary amine needs to be in its unprotonated form (-NH2) to act as a nucleophile. Common buffers for this step include phosphate-buffered saline (PBS) at pH 7.2-7.4, HEPES, or borate (B1201080) buffers.

Using a suboptimal pH can lead to significantly lower yields. For example, at a pH below 7.0, primary amines are more likely to be protonated (-NH3+), rendering them unreactive.[1] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester intermediate increases dramatically, reducing the amount of activated PEG available for conjugation.[1]

Q4: My reagents (EDC/NHS) are new, but I still suspect they are inactive. How can I ensure their activity?

A4: EDC and NHS are highly sensitive to moisture. Improper storage can lead to their degradation and a significant loss of activity.

  • Storage: Always store EDC and NHS desiccated at the recommended temperature, typically -20°C.

  • Handling: Before opening, allow the reagent vials to equilibrate to room temperature. This prevents atmospheric moisture from condensing inside the cold vial.

  • Preparation of Solutions: Prepare stock solutions of EDC and NHS immediately before use. Do not store them in solution for extended periods as they will hydrolyze.

Q5: I am observing precipitation of my protein during the conjugation reaction. What can I do to prevent this?

A5: Protein aggregation or precipitation during PEGylation can be caused by several factors:

  • High Degree of PEGylation: Excessive modification of the protein surface can alter its solubility properties. Try reducing the molar excess of the activated PEG linker.

  • Incorrect Buffer Conditions: Ensure the protein is at a suitable concentration and in a buffer that maintains its stability throughout the reaction.

  • Reaction Temperature: Performing the reaction at 4°C for a longer duration (overnight) instead of at room temperature for a shorter period can sometimes reduce aggregation.

Q6: How do I remove unreacted this compound and other byproducts after the reaction?

A6: Purification is a critical step to obtain a clean conjugate. The choice of method depends on the size of your target molecule.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller, unreacted PEG linkers and reaction byproducts.

  • Dialysis or Ultrafiltration: For larger molecules like proteins and antibodies, dialysis or centrifugal ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can efficiently remove small molecules. For this compound, a low MWCO membrane (e.g., 1-3 kDa) is necessary to allow the small linker to pass through while retaining a larger biomolecule.

  • Ion Exchange Chromatography (IEX): This technique can be used to separate molecules based on charge differences. Since PEGylation can shield surface charges, it can be effective in separating un-PEGylated from PEGylated species.

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how reaction parameters can influence conjugation efficiency. Note that optimal conditions should be empirically determined for each specific application.

Table 1: Effect of pH on Conjugation Yield

Activation pHConjugation pHRelative Yield (%)Key Considerations
5.57.065Sub-optimal for amine coupling due to protonation of amines.
5.57.585Good balance between amine reactivity and NHS-ester stability.
5.58.095Optimal for many proteins, maximizing amine nucleophilicity.
5.59.070Increased rate of NHS-ester hydrolysis competes with the conjugation reaction.[2]

Table 2: Effect of Molar Ratios on Conjugation Efficiency

Molar Ratio (PEG:EDC:NHS)Molar Ratio (Activated PEG:Amine)Relative Yield (%)Notes
1:1.5:1.55:160Lower activator concentration may lead to incomplete activation.
1:2:210:185A good starting point for optimization.
1:5:520:195Higher excess can drive the reaction to completion but may increase risk of modifying multiple sites.
1:10:1020:190Excessive EDC/NHS can sometimes lead to side reactions and may not significantly improve yield.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol provides a general guideline for conjugating this compound to a protein in an aqueous environment.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use (e.g., 10 mg/mL).

    • Prepare the amine-containing protein in the Conjugation Buffer at the desired concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines.

  • Activation of this compound (pH 6.0):

    • In a reaction tube, mix the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Acid:EDC:Sulfo-NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein (pH 7.2-7.5):

    • Immediately add the activated this compound solution to the protein solution. The molar ratio of the activated PEG linker to the protein should be optimized, with a 10-20 fold molar excess of the linker being a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove unreacted PEG linker and byproducts using a desalting column or by dialysis against an appropriate buffer.

  • Characterization:

    • Analyze the purified PEGylated protein by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the degree of PEGylation.

Visualizations

EDC_NHS_Activation PEG_COOH This compound O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate Stable Amide Bond PEG-Conjugate NHS_Ester->Conjugate + NHS_Ester->Hydrolysis Target_Amine Target Molecule-NH2 Target_Amine->Conjugate

Caption: EDC/NHS activation and conjugation pathway.

Troubleshooting_Workflow start Low Conjugation Yield check_reagents Check Reagent Quality (EDC/NHS) start->check_reagents check_ph Verify Reaction pH start->check_ph check_buffer Check Buffer Composition start->check_buffer check_ratio Optimize Molar Ratios start->check_ratio reagent_issue Use fresh, anhydrous EDC and NHS. Equilibrate to RT before opening. check_reagents->reagent_issue ph_issue Use two-step pH: Activation: pH 4.5-6.0 (MES) Conjugation: pH 7.0-8.5 (PBS) check_ph->ph_issue buffer_issue Use non-amine, non-carboxylate buffers (e.g., MES, PBS, HEPES). Avoid Tris and Glycine. check_buffer->buffer_issue ratio_issue Titrate PEG:EDC:NHS and PEG:Protein ratios. Start with excess linkers. check_ratio->ratio_issue success Improved Yield reagent_issue->success ph_issue->success buffer_issue->success ratio_issue->success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protein aggregation during PEGylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by several factors that compromise protein stability. The main causes include:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1] Even monofunctional PEG reagents can contain impurities with a high percentage of diol, which can cause unintended cross-linking.[1]

  • High Protein Concentration: When protein concentrations are high, the molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability and solubility.[1][2] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1] The length of the PEG chain can also influence these interactions.[1][3]

  • Poor Reagent Quality: The presence of impurities in PEG reagents can lead to undesirable side reactions and aggregation.[1]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation, each with its own advantages.

  • Size Exclusion Chromatography (SEC): SEC is a powerful method for separating molecules based on their size.[1] It can effectively separate monomers from dimers and larger aggregates, allowing for quantification of the different species.

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive for detecting the presence of large aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize aggregates, which will appear as higher molecular weight bands compared to the monomeric protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the PEGylated protein and identify the presence of higher-order species.[4]

  • UV-Vis Spectroscopy: An increase in turbidity of the protein solution, which can be measured by an increase in absorbance at higher wavelengths (e.g., 350-600 nm), can indicate protein aggregation.

Troubleshooting Guides

Issue: I am observing significant protein precipitation/aggregation during my PEGylation reaction.

This is a common issue that can often be resolved by systematically optimizing the reaction conditions and considering the addition of stabilizing excipients.

Troubleshooting Workflow

G start Start: Protein Aggregation Observed step1 Step 1: Optimize Reaction Conditions start->step1 opt1_1 Adjust pH step1->opt1_1 Is pH optimal for protein stability? opt1_2 Lower Temperature step1->opt1_2 Is reaction too fast? opt1_3 Reduce Protein Concentration step1->opt1_3 Is protein concentration too high? opt1_4 Optimize PEG:Protein Ratio step1->opt1_4 Is cross-linking occurring? step2 Step 2: Add Stabilizing Excipients opt2_1 Sugars/Polyols (Sucrose, Trehalose) step2->opt2_1 opt2_2 Amino Acids (Arginine, Glycine) step2->opt2_2 opt2_3 Surfactants (Polysorbate 20/80) step2->opt2_3 step3 Step 3: Modify PEG Addition Strategy step4 Step 4: Review PEG Reagent Quality step3->step4 Still observing aggregation? end_success Success: Aggregation Minimized step4->end_success Aggregation resolved end_fail Further Investigation Required step4->end_fail Aggregation persists opt1_1->step2 opt1_2->step2 opt1_3->step2 opt1_4->step2 opt2_1->step3 opt2_2->step3 opt2_3->step3

Caption: Troubleshooting workflow for protein aggregation during PEGylation.

Step 1: Optimize Reaction Conditions

The stability of your protein is highly dependent on the reaction environment.[1][2]

  • pH: The pH of the reaction buffer should be optimized to maintain the native structure of the protein. For amine-reactive PEGylation (e.g., using NHS esters), the reaction is typically performed at a pH between 7.0 and 9.0.[5] However, the optimal pH for your specific protein's stability might be different. It is recommended to perform a pH screening study.

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and may reduce aggregation.[1]

  • Protein Concentration: High protein concentrations can promote aggregation.[1] Try reducing the protein concentration to see if this mitigates the issue.

  • PEG-to-Protein Molar Ratio: A high molar excess of PEG can sometimes lead to increased aggregation. Optimizing this ratio is crucial. A starting point is often a 5- to 10-fold molar excess of PEG to protein.[6]

ParameterRecommended RangeRationale
pH 7.0 - 9.0 (for amine PEGylation)Balances reaction efficiency with protein stability.[5]
Temperature 4°C - Room TemperatureLower temperatures can slow the reaction and reduce aggregation.[1]
Protein Concentration < 2 mg/mL (starting point)Reduces intermolecular interactions that can lead to aggregation.[6]
PEG:Protein Molar Ratio 1:1 to 10:1A lower ratio may be necessary to prevent aggregation.[2][6]
Step 2: Add Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[1][7]

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) are known protein stabilizers.[1] They work by preferential exclusion, which favors the native, more compact state of the protein.

  • Amino Acids: Arginine and glycine (B1666218) can suppress non-specific protein-protein interactions and reduce aggregation.[1][8]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[1][8]

ExcipientTypical ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Trehalose 5-10% (w/v)Similar to sucrose, effective at stabilizing proteins.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[1]
Polysorbate 20/80 0.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]
Step 3: Modify PEG Addition Strategy

The way the PEG reagent is introduced into the reaction can also impact aggregation.

  • Stepwise Addition: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.[1] This can help to control the reaction rate and minimize local high concentrations of the PEG reagent.

Step 4: Review PEG Reagent Quality

The quality of the PEG reagent is critical.

  • Purity: Ensure that your PEG reagent is of high purity and, if using a monofunctional reagent, that it has a low diol content to prevent cross-linking.[1]

  • Storage: Store PEG reagents, especially those with active esters like NHS, under dry, inert gas (argon or nitrogen) at or below -20°C to prevent hydrolysis.[6]

Experimental Protocols
Protocol 1: Screening for Optimal pH

This protocol describes a small-scale screening experiment to determine the optimal pH for your PEGylation reaction.

G prep_protein Prepare Protein Stock Solution setup_reactions Set up Small-Scale Reactions in a 96-well Plate or Microtubes prep_protein->setup_reactions prep_buffers Prepare Buffers at Different pH Values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) prep_buffers->setup_reactions add_peg Add Activated PEG to Each Reaction setup_reactions->add_peg incubate Incubate at a Controlled Temperature add_peg->incubate quench Quench the Reactions incubate->quench analyze Analyze for Aggregation (e.g., by SEC or DLS) quench->analyze determine_optimum Determine Optimal pH with Minimal Aggregation analyze->determine_optimum

References

Technical Support Center: Optimizing pH for EDC/NHS Coupling with PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your EDC/NHS coupling reactions with PEG reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to common challenges encountered during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activation of a carboxylated PEG with EDC and NHS?

A1: The activation of the carboxyl group on your PEG reagent with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer.[1][3][4] This acidic pH promotes the formation of the amine-reactive O-acylisourea intermediate by EDC.[4]

Q2: What is the optimal pH for the coupling of the NHS-activated PEG to a primary amine on my molecule of interest?

A2: The reaction of the NHS-activated PEG with a primary amine is most efficient at a neutral to slightly alkaline pH, typically in the range of 7.2 to 8.5 .[1][2][3][5] A pH of 8.3-8.5 is often cited as ideal.[2][6][7][8] This is because the primary amine needs to be in its deprotonated, nucleophilic state (-NH2) to effectively react with the NHS ester.[2][9]

Q3: Why is a two-step pH protocol recommended for EDC/NHS coupling with PEG?

A3: A two-step protocol is highly recommended because it allows for the optimization of both the activation and coupling steps independently, leading to higher conjugation yields.[2]

  • Step 1 (Activation): Performed at an acidic pH (4.5-6.0) to maximize the formation of the amine-reactive NHS-ester.[2]

  • Step 2 (Coupling): The pH is then raised to a neutral or slightly basic level (7.2-8.0) for the efficient reaction of the NHS-ester with the target amine.[2][3]

This approach helps to prevent undesirable side reactions.[2]

Q4: What is NHS-ester hydrolysis and how does pH affect it?

A4: NHS-ester hydrolysis is a competing reaction where the activated NHS-ester reacts with water, which regenerates the original carboxylic acid and renders the PEG reagent unable to couple with the target amine.[2][9] The rate of hydrolysis is highly dependent on pH and increases significantly as the pH becomes more alkaline.[5][9][10] This makes the NHS-ester intermediate less stable at the higher pH values required for amine coupling, creating a trade-off that needs to be carefully managed.[2]

Q5: Which buffers should I use for the activation and coupling steps?

A5: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the desired reaction.[3][11]

  • Activation Step (pH 4.5-6.0): 0.1 M MES buffer is a common choice.[1][3][4]

  • Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable options.[1][5][11] Avoid using Tris-based buffers (like TBS) as they contain primary amines that will quench the reaction.[1][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No PEGylation Incorrect pH for activation or coupling: The pH was not within the optimal ranges for one or both steps.[1]Ensure the activation buffer is between pH 4.5-6.0 and the coupling buffer is between pH 7.2-8.0.[1] Verify the pH of your buffers before starting the experiment.
Hydrolysis of the NHS ester: The NHS-activated PEG degraded before it could react with the target amine.[1]Perform the coupling step immediately after the activation step.[1] Keep the reaction on ice to slow down hydrolysis, especially at higher pH.[7][8]
Inactive EDC or NHS: Reagents may have been compromised by moisture.[1]Use fresh, anhydrous reagents.[1] Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.[1]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for the activated PEG.[1][11]Use amine-free buffers such as MES for activation and PBS or HEPES for coupling.[1][11]
Protein Precipitation during Reaction High degree of PEGylation: Excessive PEGylation can lead to insolubility.Reduce the molar excess of the activated PEG reagent in the reaction.
Unsuitable buffer conditions: The buffer may not be optimal for maintaining protein stability.Ensure the protein is at a suitable concentration and in a buffer that maintains its stability throughout the pH changes of the reaction.
High Polydispersity (mixture of multiple PEGylated species) Molar ratio of activated PEG to protein is too high: This can lead to multiple PEG chains attaching to a single protein molecule.Systematically decrease the molar ratio of the activated PEG to the protein to achieve the desired degree of labeling.
Multiple reactive sites on the protein have similar accessibility. Consider adjusting the reaction pH to favor more selective modification (e.g., a lower pH may favor N-terminal modification over lysine (B10760008) residues).

Quantitative Data

Table 1: Effect of pH on NHS-Ester Stability

pHTemperature (°C)Half-life of NHS-Ester
7.004-5 hours[5][10]
8.6410 minutes[5][10]

This table illustrates the significant impact of pH on the stability of the NHS-ester intermediate. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.

Experimental Protocols

Two-Step Aqueous PEGylation Protocol

This protocol is designed for the in-situ activation of a carboxylated PEG reagent and its subsequent conjugation to a primary amine-containing biomolecule (e.g., a protein or antibody).

Materials and Reagents:

  • Carboxylated PEG reagent

  • Biomolecule with primary amines (in an appropriate amine-free buffer)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1][3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[1]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[1]

  • Desalting Columns for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[1]

    • Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.[1]

    • Prepare a solution of the carboxylated PEG reagent in the Activation Buffer.

  • Activation of Carboxylated PEG (pH 6.0):

    • In a reaction tube, combine the carboxylated PEG solution with EDC and Sulfo-NHS. A common starting molar ratio is a 2-10 fold excess of EDC and a 2-5 fold excess of Sulfo-NHS over the carboxylated PEG.[1]

    • Incubate the reaction for 15-30 minutes at room temperature.[1]

  • Conjugation to the Amine-Containing Molecule (pH 7.2-7.4):

    • Immediately after activation, add the activated PEG solution to the biomolecule solution in the Coupling Buffer.[1]

    • Alternatively, the pH of the activated PEG solution can be raised to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer before adding it to the biomolecule solution.[3] The final pH of the reaction mixture should be between 7.2 and 8.0.[1]

    • The molar ratio of the activated PEG to the biomolecule should be optimized for the specific application. A 10-20 fold molar excess of the PEG linker is a good starting point.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to stop the reaction.[1]

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.[1]

Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) cluster_side_reaction Side Reaction: Hydrolysis PEG_COOH Carboxylated PEG (-COOH) O_Acylisourea O-acylisourea intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS NHS / Sulfo-NHS NHS_Ester NHS-ester (semi-stable) O_Acylisourea->NHS_Ester + NHS PEGylated_Molecule PEGylated Molecule (stable amide bond) NHS_Ester->PEGylated_Molecule + Target Amine NHS_Ester_hydrolysis NHS-ester NHS_Ester->NHS_Ester_hydrolysis Target_Amine Target Molecule (-NH2) Hydrolyzed_PEG Hydrolyzed PEG (-COOH) NHS_Ester_hydrolysis->Hydrolyzed_PEG pH dependent H2O H2O Troubleshooting_Logic Start Low PEGylation Yield Check_pH Verify Activation and Coupling pH Start->Check_pH pH_OK pH Correct? Check_pH->pH_OK Check_Reagents Check Reagent Activity (EDC/NHS) Reagents_OK Reagents Fresh? Check_Reagents->Reagents_OK Check_Buffer Confirm Amine-Free Buffers Buffer_OK Buffer Correct? Check_Buffer->Buffer_OK Optimize_Ratio Optimize PEG:Molecule Ratio pH_OK->Check_Reagents Yes Adjust_pH Adjust Buffer pH pH_OK->Adjust_pH No Reagents_OK->Check_Buffer Yes Use_Fresh_Reagents Use Fresh Reagents Reagents_OK->Use_Fresh_Reagents No Change_Buffer Switch to Amine-Free Buffer Buffer_OK->Change_Buffer No Proceed_Optimization Proceed to Ratio Optimization Buffer_OK->Proceed_Optimization Yes Adjust_pH->Check_pH Use_Fresh_Reagents->Check_Reagents Change_Buffer->Check_Buffer Proceed_Optimization->Optimize_Ratio

References

Technical Support Center: Purification of Hydroxy-PEG4-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Hydroxy-PEG4-CH2COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the purification of small molecules conjugated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying small molecule-Hydroxy-PEG4-CH2COOH conjugates?

For small-molecule PEG conjugates, including those with a this compound linker, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective and widely used purification method.[][2] This technique offers high resolution by separating molecules based on differences in their hydrophobicity, which is typically altered upon conjugation.[][2]

Q2: What are the common impurities I should expect in my reaction mixture?

Common impurities in a PEGylation reaction involving this compound include:

  • Unreacted this compound linker: Excess linker from the conjugation reaction.

  • Unreacted small molecule: The starting material that was intended to be conjugated.

  • Coupling agent byproducts: If using coupling agents like EDC/NHS for amide bond formation, byproducts such as N-acylisourea can be present.

  • Hydrolyzed PEG linker: The carboxylic acid group of the linker can be susceptible to hydrolysis under certain conditions.

Q3: Which HPLC column and mobile phase are recommended for this type of purification?

A C18 or C8 column is a common and effective starting point for purifying this compound conjugates via RP-HPLC.[2] The mobile phase typically consists of a two-solvent system:

  • Mobile Phase A: Water with an additive to improve peak shape, such as 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid.

  • Mobile Phase B: A polar organic solvent like acetonitrile (B52724) or methanol, also containing the same additive as Mobile Phase A.

A gradient elution, where the concentration of the organic solvent (Mobile Phase B) is gradually increased, is usually necessary to achieve optimal separation of the conjugate from impurities.[2]

Q4: My conjugate does not have a strong UV chromophore. How can I detect it during HPLC?

Since the PEG linker itself lacks a strong UV chromophore, detection can be challenging if the conjugated small molecule is also not UV-active. In such cases, universal detectors are highly recommended[2][3]:

  • Evaporative Light Scattering Detector (ELSD)

  • Charged Aerosol Detector (CAD)

  • Refractive Index Detector (RID)

Alternatively, coupling the HPLC system to a Mass Spectrometer (LC-MS) is an excellent option, providing both detection and mass confirmation of your conjugate.[4]

Q5: Are there alternative purification methods to RP-HPLC?

Yes, other methods can be employed, either as alternatives or as complementary steps:

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be effective for removing smaller impurities like unreacted starting materials from a significantly larger conjugate.[] However, for conjugates where the size difference between the product and impurities is minimal, SEC may not provide adequate resolution.[5]

  • Flash Chromatography: For larger scale purifications or as a preliminary cleanup step, flash chromatography with a C18 stationary phase can be a viable option before a final polishing step with preparative HPLC.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your this compound conjugate.

RP-HPLC Troubleshooting
ProblemPotential CauseSuggested Solution
Poor Separation of Conjugate and Starting Material Inappropriate Column Choice: The column chemistry is not providing enough selectivity.Consider trying a column with a different stationary phase (e.g., C8 if you are using C18, or a phenyl-hexyl column for alternative selectivity).[6]
Suboptimal Mobile Phase Gradient: The gradient is too steep, causing co-elution.Optimize the gradient to be shallower around the elution time of your compounds. A 1-2% per minute increase in the organic phase can be a good starting point for optimization.
Sample Overload: Too much sample is injected onto the column, leading to peak broadening and loss of resolution.Reduce the amount of sample injected onto the column.[2]
Broad Peaks in Chromatogram Non-optimal Chromatographic Conditions: Poor mass transfer kinetics.Increase the column temperature (e.g., to 40-45°C) to improve peak shape.[7] Ensure the mobile phase is thoroughly mixed and degassed.
Presence of Multiple PEGylated Species: Heterogeneity in the starting PEG material or side reactions.Although this compound is a discrete PEG, ensure the purity of the starting linker. Analyze fractions across the broad peak by mass spectrometry to investigate the presence of different species.
Low Recovery of Purified Conjugate Adsorption to the Column: The conjugate is irreversibly binding to the stationary phase.Add a small percentage of a stronger organic solvent like isopropanol (B130326) to the mobile phase to reduce strong hydrophobic interactions.
Precipitation on the Column: The conjugate is not soluble in the mobile phase at the point of injection or during the gradient.Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. You may need to dissolve the sample in a small amount of a stronger organic solvent before diluting it.
High Backpressure Clogged Column Frit or Tubing: Particulates from the sample or mobile phase are blocking the system.Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection.[4] Ensure your mobile phases are also filtered.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol provides a general method for assessing the purity of your crude reaction mixture.

Materials:

  • Analytical HPLC system with UV and/or ELSD/CAD/MS detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and relative peak areas of your conjugate, unreacted starting materials, and any byproducts.

Protocol 2: Preparative RP-HPLC for Purification

This protocol is a starting point for purifying your this compound conjugate.

Materials:

  • Preparative HPLC system with a fraction collector

  • C18 preparative column (e.g., 21.2 x 250 mm, 5-10 µm particle size)

  • Mobile Phase A: 0.1% TFA in deionized water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.45 µm syringe filter or filtration apparatus

  • Rotary evaporator and lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent that ensures complete solubility and is compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Filter the solution through a 0.45 µm filter.

  • System Equilibration: Equilibrate the preparative column with your starting gradient conditions (e.g., 95% A, 5% B) at an appropriate flow rate (e.g., 20 mL/min) for at least 2-3 column volumes.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. The gradient should be optimized based on your analytical run to maximize the resolution between your product and impurities.

  • Fraction Collection: Collect fractions based on the detector signal, isolating the peak corresponding to your desired conjugate.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Product Isolation: Pool the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

Visualized Workflows

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture Dissolve Dissolve in Mobile Phase A/B Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject on C18 Column Filter->Inject Gradient Gradient Elution (Water/ACN + 0.1% TFA) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Rotary Evaporation Pool->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Pure Pure Conjugate Lyophilize->Pure

Caption: General workflow for the purification of this compound conjugates.

Troubleshooting_Logic cluster_solutions Optimization Strategies Start Poor Separation? ShallowGradient Make Gradient Shallower Start->ShallowGradient Yes GoodSep Achieved Good Separation Start->GoodSep No ReduceLoad Reduce Sample Load ShallowGradient->ReduceLoad Still Poor ShallowGradient->GoodSep Improved ChangeColumn Change Column (e.g., C8, Phenyl) ReduceLoad->ChangeColumn Still Poor ReduceLoad->GoodSep Improved IncreaseTemp Increase Temperature ChangeColumn->IncreaseTemp Still Poor ChangeColumn->GoodSep Improved IncreaseTemp->GoodSep Improved

Caption: A logical approach to troubleshooting poor separation in RP-HPLC.

References

Technical Support Center: Troubleshooting Side Reactions in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common side reactions encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Section 1: Aggregation and Precipitation

Q1: My protein conjugate is aggregating or precipitating out of solution after the conjugation reaction. What are the common causes?

A1: Protein aggregation post-conjugation is a frequent issue that can arise from several factors that alter the delicate balance of protein stability:

  • Over-labeling: Attaching too many molecules (e.g., drugs, linkers, fluorophores) to the protein surface can change its net charge and isoelectric point (pI), leading to decreased solubility.[1]

  • Increased Hydrophobicity: If the conjugated molecule or the crosslinker itself is hydrophobic, its addition to the protein surface increases the overall hydrophobicity, promoting self-association and aggregation.[1]

  • Intermolecular Crosslinking: If the crosslinker is bifunctional and the protein has multiple reactive sites, the crosslinker can inadvertently link multiple protein molecules together, causing aggregation.[1]

  • Sub-optimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing excipients can render the protein more susceptible to aggregation during and after the reaction.[1][2]

  • High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[1][3]

Q2: How can I prevent or minimize aggregation of my bioconjugate?

A2: A systematic approach to optimizing reaction and buffer conditions can significantly reduce aggregation.

  • Optimize Molar Ratio: Reduce the molar excess of the labeling reagent to control the degree of labeling.

  • Control Reaction Conditions: Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the conjugation and aggregation processes.[1]

  • Adjust Protein Concentration: Perform the reaction at a lower protein concentration to decrease the probability of intermolecular crosslinking.[1][3]

  • Buffer Optimization:

    • pH: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain surface charge and repulsion.[3]

    • Additives: Incorporate stabilizing excipients into the reaction and storage buffers. Common examples include glycerol (B35011) (5-20%), arginine (50-100 mM), and non-ionic detergents like Tween-20 (0.01-0.1%).[1][3]

  • Use Solubility-Enhancing Linkers: Employ linkers that have hydrophilic properties, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the final conjugate.

Section 2: Low Conjugation Efficiency & Yield

Q3: I am observing very low or no conjugation. What could be the problem with my NHS ester-based reaction?

A3: Low efficiency in N-hydroxysuccinimide (NHS) ester reactions often points to the hydrolysis of the NHS ester, rendering it inactive.

  • Hydrolysis of NHS Ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases significantly with higher pH.[4][5]

  • Competing Nucleophiles: The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the target amine on your biomolecule, reducing conjugation efficiency.[4][5]

  • Sub-optimal pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2-8.5.[1][6] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, hydrolysis will dominate.[6]

  • Reagent Quality: The NHS ester reagent may have degraded due to improper storage (e.g., exposure to moisture).[4]

Q4: My thiol-maleimide conjugation is yielding very little product. What are the likely causes?

A4: Low yield in maleimide (B117702) chemistry can be attributed to several factors related to both the maleimide and the thiol-containing biomolecule.

  • Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at neutral to high pH, making it unable to react with thiols.[7]

  • Inaccessible or Oxidized Cysteines: The target cysteine residues on your protein may be sterically inaccessible or may have formed disulfide bonds, which do not react with maleimides.[7]

  • Insufficient Reducing Agent: If a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) was used to reduce disulfides, residual amounts might not have been fully removed and could react with the maleimide.

Section 3: Off-Target Reactions & Linker Instability

Q5: How can I ensure my maleimide linker is reacting specifically with thiols and not other residues?

A5: While maleimides are highly selective for thiols, this selectivity is pH-dependent.

  • Reaction with Amines: At pH values above 7.5, maleimides can lose their chemoselectivity and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[7][8] To maintain high selectivity for thiols, it is crucial to keep the reaction pH between 6.5 and 7.5.[9]

Q6: My antibody-drug conjugate (ADC) is losing its payload over time. What causes this instability and how can it be prevented?

A6: Payload loss from maleimide-based ADCs is a known issue, primarily caused by the reversibility of the thiol-maleimide bond.

  • Retro-Michael Reaction: The thiosuccinimide linkage formed between a maleimide and a cysteine thiol is susceptible to a retro-Michael reaction. This is particularly problematic in vivo, where high concentrations of thiols like glutathione (B108866) can displace the conjugated drug, leading to off-target toxicity and reduced efficacy.[7][10][11]

  • Prevention Strategies:

    • Hydrolysis of the Thiosuccinimide Ring: A common strategy to create a more stable conjugate is to induce the hydrolysis of the thiosuccinimide ring after the initial conjugation is complete. This is typically achieved by raising the pH of the conjugate solution to 8.5-9.0 and incubating.[7] The opened ring is resistant to the retro-Michael reaction.[10]

    • Engineered Maleimides: Using maleimide derivatives with certain substitutions can accelerate this stabilizing hydrolysis.[10]

    • Transcyclization: For conjugates with an N-terminal cysteine, a rearrangement can occur to form a stable six-membered thiazine (B8601807) ring, which prevents the retro-Michael reaction.[7][11][12]

Data Summaries

Table 1: Recommended pH Conditions for Common Bioconjugation Chemistries

Conjugation ChemistryTarget Functional GroupOptimal pH RangeKey Considerations
NHS Ester Primary Amine (-NH₂)7.2 - 8.5Rate of hydrolysis increases significantly at pH > 8.5.[4][5] Avoid amine-containing buffers (e.g., Tris, Glycine).[4]
Maleimide Thiol (-SH)6.5 - 7.5Reaction with amines can occur at pH > 7.5.[7][8] Hydrolysis of the maleimide ring is more rapid at higher pH.[7]
Hydrazone/Oxime Aldehyde/Ketone4.5 - 6.0Linkage is acid-labile and can be used for pH-sensitive drug release.[13]
Reductive Amination Primary Amine (-NH₂)6.0 - 8.0Requires a reducing agent (e.g., sodium cyanoborohydride).

Table 2: Troubleshooting Guide for Low Conjugation Yield

ProblemPossible CauseRecommended Solution
Low Yield (NHS Ester) Hydrolysis of NHS esterPrepare reagent solution in dry DMSO or DMF immediately before use.[4] Perform reaction at pH 7.2-7.5 to balance reactivity and hydrolysis.[4] Consider a lower temperature (4°C) for a longer duration.[4]
Competing amines in bufferUse amine-free buffers such as PBS or HEPES.[4]
Low Yield (Maleimide) Oxidized/inaccessible thiolsPre-treat protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 min at RT.[7] Remove excess reducing agent before adding the maleimide reagent.[7]
Hydrolysis of maleimideEnsure maleimide reagent is stored in a desiccated environment. Prepare stock solutions in dry DMSO or DMF.
Low molar ratioIncrease the molar excess of the maleimide linker (start with a 10-20 fold excess).[7]

Experimental Protocols

Protocol 1: Troubleshooting Aggregation via Buffer Screening

Objective: To identify optimal buffer conditions to minimize aggregation during conjugation.

Methodology:

  • Prepare a Matrix of Buffers: Prepare a series of buffers with varying pH (e.g., pH 6.5, 7.4, 8.5) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Include Stabilizers: For each buffer condition, prepare parallel samples with and without potential stabilizing excipients (e.g., 5% glycerol, 50 mM L-arginine).

  • Small-Scale Test Reactions: Perform small-scale conjugation reactions in each buffer condition using your standard protocol. Include a "no-reagent" control for each buffer to assess the protein's intrinsic stability.

  • Monitor Aggregation: After the incubation period, assess aggregation using the following methods:

    • Visual Inspection: Check for visible precipitates or cloudiness.

    • UV-Vis Spectroscopy: Measure the absorbance at 340 nm (A340). An increase in A340 indicates scattering from aggregates.

    • Size Exclusion Chromatography (SEC): This is the most definitive method. Analyze samples by SEC-HPLC to quantify the percentage of monomer, dimer, and higher-order aggregates.[14][15]

  • Analysis: Compare the results across all conditions to identify the buffer system that maintains the highest percentage of monomeric conjugate.

Protocol 2: Confirming and Stabilizing Maleimide Conjugates

Objective: To verify successful conjugation and enhance the stability of a thiol-maleimide linkage.

Methodology:

  • Initial Conjugation:

    • Dissolve the protein containing free thiols in a degassed, amine-free buffer (e.g., PBS, pH 7.2).

    • Add a 10-20 fold molar excess of the maleimide reagent (dissolved in DMSO or DMF).

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Confirmation of Conjugation:

    • Remove a small aliquot of the reaction mixture.

    • Analyze by LC-MS to confirm the mass increase corresponding to the addition of the maleimide-containing molecule.[14][16] This will verify that the initial conjugation has occurred.

  • Post-Conjugation Hydrolysis for Stabilization:

    • After confirming the initial reaction, adjust the pH of the remaining conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).

    • Incubate at room temperature or 37°C.

    • Monitor the progress of the hydrolysis of the thiosuccinimide ring by LC-MS. A mass increase of 18 Da (due to the addition of a water molecule) will be observed. Continue incubation until the hydrolysis is complete.[7]

  • Final Purification:

    • Once stabilization is complete, re-neutralize the solution to pH 7.0-7.5 for storage.[7]

    • Purify the final, stabilized conjugate using a desalting column or SEC to remove excess reagents and by-products.

Visualizations

Troubleshooting_Aggregation start Start: Protein Aggregation Observed Post-Conjugation q1 Is the degree of labeling too high? start->q1 s1 Reduce Molar Excess of Labeling Reagent q1->s1 Yes q2 Are reaction conditions too harsh? q1->q2 No s1->q2 s2 Lower Temperature (e.g., 4°C) and/or Protein Concentration q2->s2 Yes q3 Is the buffer sub-optimal? q2->q3 No s2->q3 s3 Perform Buffer Screen: - Adjust pH away from pI - Add Stabilizers (Glycerol, Arginine) q3->s3 Yes q4 Is the linker/payload hydrophobic? q3->q4 No s3->q4 s4 Use a Hydrophilic Linker (e.g., PEG) q4->s4 Yes end_node Resolved: Stable, Monomeric Bioconjugate q4->end_node No s4->end_node

Caption: Troubleshooting workflow for protein aggregation.

Maleimide_Side_Reactions Protein_SH Protein-SH (Cysteine) Conjugate Thiosuccinimide Conjugate (Potentially Unstable) Protein_SH->Conjugate Maleimide Maleimide Reagent Maleimide->Conjugate pH 6.5-7.5 (Michael Addition) OffTarget Off-Target Reaction (Lysine) Maleimide->OffTarget pH > 7.5 Retro Retro-Michael Reaction (Payload Loss) Conjugate->Retro Reversible (e.g., +Glutathione) Hydrolysis Post-Conjugation Hydrolysis (pH 8.5-9) Conjugate->Hydrolysis Stable Stable Hydrolyzed Conjugate (Resistant to Retro-Michael) Hydrolysis->Stable Protein_NH2 Protein-NH2 (Lysine) Protein_NH2->OffTarget

Caption: Key reaction pathways in maleimide conjugation.

References

Technical Support Center: Stability of Activated Carboxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on increasing the stability of activated carboxyl groups, a critical step in many bioconjugation and chemical synthesis protocols. Below you will find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for activated carboxyl groups, especially in aqueous solutions?

The primary cause of instability is hydrolysis.[1] Activated carboxyl groups, such as N-hydroxysuccinimide (NHS) esters formed using EDC and NHS, are susceptible to reaction with water.[2] This competing hydrolysis reaction converts the activated ester back into a carboxyl group, rendering it inactive for the desired conjugation reaction with a primary amine and reducing overall efficiency.[1][3]

Q2: How does pH critically affect the stability and reactivity of an NHS-activated carboxyl group?

The effect of pH is twofold and presents a key challenge. The activation step using EDC is most efficient at a slightly acidic pH of 4.5-7.2.[4][5] However, the resulting NHS ester is most stable at this lower pH. As the pH increases, the rate of hydrolysis dramatically increases.[1][6] Conversely, the desired reaction of the NHS ester with a primary amine is most efficient at a slightly alkaline pH of 7.2-8.5.[7][] This means the optimal conditions for coupling are also the conditions where the activated ester is least stable.

Q3: What is the difference between NHS and Sulfo-NHS, and which should I choose?

NHS and Sulfo-NHS have the same reaction chemistry, but Sulfo-NHS contains a sulfonate group (-SO3) on its N-hydroxysuccinimide ring.[1] This charged group significantly increases the water-solubility of the Sulfo-NHS reagent and the resulting activated molecule.[6][9]

  • Use NHS when working in organic solvents or when membrane permeability is required, as it is water-insoluble.[1]

  • Use Sulfo-NHS for reactions in aqueous buffers, especially with biomolecules that may precipitate in the presence of organic solvents. Its charge also prevents it from crossing cell membranes, making it ideal for cell-surface labeling.[1]

Q4: Can I use common biological buffers like Tris or glycine (B1666218) in my conjugation reaction?

No, you should avoid buffers containing primary amines, such as Tris, glycine, or ethanolamine, during the activation and coupling steps.[4][9] These buffers will compete with your target molecule for reaction with the activated carboxyl group, which will quench the reaction and significantly lower your conjugation yield.[9] Buffers like MES, HEPES, and phosphate-buffered saline (PBS) are compatible choices.[1][6]

Q5: How should I properly store and handle my activating reagents like EDC and NHS?

EDC and NHS are highly sensitive to moisture.[2] They should be stored desiccated at -20°C.[10] Before use, the container must be allowed to warm to room temperature before opening to prevent water condensation on the reagent.[2][10] It is recommended to use freshly prepared solutions of EDC for best results.[4]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is the most common issue encountered and can be attributed to several factors. Use the following guide and the logic diagram below to diagnose the problem.

Possible CauseRecommended Solution
Hydrolyzed Activating Reagents EDC and NHS/Sulfo-NHS are moisture-sensitive.[2] Ensure they have been stored properly in a desiccator at -20°C.[10] Always warm reagents to room temperature before opening.[2] For best results, use fresh reagents or newly opened bottles and prepare EDC solutions immediately before use.[4]
Incorrect Reaction pH The pH profile for activation and coupling is critical. For maximum stability and efficiency, use a two-step protocol. Perform the carboxyl activation at pH 4.7-6.0 in a non-amine, non-carboxylate buffer like MES.[4][6] Then, for the coupling step, raise the pH to 7.2-7.5 by adding your amine-containing molecule in a buffer like PBS.[5]
Presence of Competing Nucleophiles Ensure your buffers and sample solutions are free of extraneous primary amines (e.g., Tris, glycine) or high concentrations of azide, which can interfere with the reaction.[1][4]
Rapid Hydrolysis of Activated Ester The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][11] To minimize hydrolysis, perform the reaction at a lower temperature (4°C instead of room temperature) and use the activated molecule promptly after preparation.[6] If possible, conducting the reaction in a water-miscible organic solvent like DMSO or DMF can reduce hydrolysis.[9]
Insufficient Reagent Concentration The molar excess of the activating reagents and the target molecule may need to be optimized empirically.[4] Consider increasing the molar ratio of EDC/NHS to your carboxyl-containing molecule.
Data Presentation: Stability of NHS Esters

The stability of an activated carboxyl group, in the form of an NHS ester, is highly dependent on both pH and temperature. The data below summarizes the half-life of typical NHS esters in aqueous solutions.

pHTemperature (°C)Half-lifeCitation(s)
7.004 - 5 hours[1][11]
7.0Ambient~7 hours[2]
8.0Ambient~1 hour[6]
8.5Room Temperature~3 hours[12]
8.6410 minutes[1][11]
9.0Room Temperature~2 hours[12]

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/Sulfo-NHS Activation and Coupling

This method maximizes efficiency by separating the reaction into two steps performed at their optimal pH conditions, which enhances the stability of the activated intermediate.

Materials:

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[5]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS).[5]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Molecule with carboxyl groups (Molecule A)

  • Molecule with primary amine groups (Molecule B)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine.

Procedure:

  • Dissolve your carboxyl-containing molecule (Molecule A) in Activation Buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. It is common to use a molar excess of these reagents.

  • Add the EDC and Sulfo-NHS solutions to the solution of Molecule A. A typical molar ratio is 2 mM EDC and 5 mM Sulfo-NHS.[5]

  • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Immediately proceed to the coupling step. Add your amine-containing molecule (Molecule B), which should be dissolved in Coupling Buffer, to the activated Molecule A solution. The addition of the higher pH buffer will raise the overall reaction pH into the optimal range for amine coupling (7.2-7.5).

  • Allow the coupling reaction to proceed for 0.5 to 4 hours at room temperature or 4°C.[1] Longer incubation times are often used at the lower temperature to balance the slower reaction rate with increased ester stability.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[5] This will hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

  • Purify the final conjugate using dialysis or a desalting column to remove excess reagents and byproducts.

Visualizations

Diagrams of Key Processes

G reactant reactant intermediate intermediate product product reagent reagent side_path side_path COOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate (Unstable) COOH->O_acyl + EDC EDC EDC NHS_ester NHS Ester (Semi-Stable) O_acyl->NHS_ester + NHS NHS NHS / Sulfo-NHS Amide Stable Amide Bond (R-CO-NH-R') NHS_ester->Amide + Amine Hydrolyzed_COOH Carboxylic Acid (Inactive) NHS_ester->Hydrolyzed_COOH Competing Reaction Amine Primary Amine (R'-NH2) Hydrolysis Hydrolysis (H2O)

Caption: EDC/NHS reaction pathway showing the formation of a semi-stable NHS ester and the competing hydrolysis side reaction.

TroubleshootingFlowchart decision decision solution solution start start q1 Low or No Conjugation Yield? start->q1 Start q2 Are EDC/NHS reagents fresh and handled correctly? q1->q2 Yes end Successful Conjugation q1->end No a2 Use fresh reagents. Warm to RT before opening. q2->a2 No q3 Was a two-step pH procedure used? (Activation pH 4.7-6.0, Coupling pH 7.2-8.5) q2->q3 Yes a3 Implement two-step pH protocol. q3->a3 No q4 Are buffers free of competing amines (e.g., Tris, Glycine)? q3->q4 Yes a4 Use compatible buffers (MES, PBS, HEPES). q4->a4 No a5 Consider optimizing reagent ratios, lowering temperature to 4°C, or using organic co-solvents. q4->a5 Yes

Caption: A troubleshooting flowchart to diagnose and solve common causes of low conjugation yield.

TwoStepWorkflow step1 Step 1: Activation Activate Carboxyl Groups step2 Step 2: Coupling React with Amines step1->step2 Optimal Conditions: pH 4.7 - 6.0 Temp: RT Time: 15-30 min step1->step2 Optimal Conditions: pH 7.2 - 8.5 Temp: 4°C or RT Time: 0.5-4 hours

Caption: The recommended two-step workflow, separating the activation and coupling steps by their optimal pH conditions.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess Hydroxy-PEG4-CH2COOH and other PEG linkers after a conjugation reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of PEGylated products.

Question: Why is my PEGylated product yield low after purification?

Answer: Low yield can result from several factors depending on the purification method:

  • Dialysis:

    • Incorrect Molecular Weight Cut-Off (MWCO): If the MWCO of the dialysis membrane is too close to the molecular weight of your PEGylated product, the product may be lost through the pores. It is generally recommended to use a MWCO that is 1/3 to 1/2 the molecular weight of the molecule you want to retain.[1][2]

    • Protein Loss: The protein itself may be adsorbing to the dialysis membrane. Using a membrane material with low protein binding or adding a small amount of non-ionic surfactant to the buffer can help mitigate this.

  • Size Exclusion Chromatography (SEC):

    • Column Overloading: Loading too much sample onto the SEC column can lead to poor separation and co-elution of the product with excess PEG, resulting in fractions being discarded to ensure purity, which lowers the overall yield.[3] A general guideline is to load a sample volume that is 1-5% of the total column volume.[3]

    • Non-specific Interactions: The PEGylated product may be interacting with the column matrix. This can be addressed by adjusting the buffer composition, such as increasing the salt concentration (e.g., 150 mM NaCl) or changing the pH.[4]

  • Precipitation:

    • Incomplete Precipitation: The conditions for precipitation (e.g., PEG concentration, pH, temperature) may not be optimal for your specific product, leading to a portion of it remaining in the supernatant.

    • Loss During Pellet Recovery: The precipitated pellet may be difficult to see or may be inadvertently discarded with the supernatant after centrifugation. Careful decanting and visualization are crucial.

Question: I'm seeing poor separation between my PEGylated product and excess PEG using Size Exclusion Chromatography (SEC). What can I do?

Answer: Poor resolution in SEC can be addressed by optimizing several parameters:

  • Column Selection: Ensure you are using a column with the appropriate fractionation range for your molecules. The pore size of the resin should be suitable to differentiate between the hydrodynamic radius of your PEGylated product and the free PEG.[5]

  • Flow Rate: A slower flow rate generally provides better resolution.[5] However, this will also increase the run time.

  • Column Length: Increasing the column length can improve separation.[6]

  • Mobile Phase Composition: Non-specific interactions with the column matrix can affect separation. Adjusting the ionic strength (e.g., adding 150 mM NaCl) or pH of the mobile phase can minimize these interactions and improve peak shape.[4]

  • Sample Volume: Injecting a smaller sample volume can lead to sharper peaks and better resolution.[3][6]

Question: My dialysis is taking a very long time to remove the excess PEG. How can I speed it up?

Answer: To accelerate the dialysis process, consider the following:

  • Increase Buffer Volume: Use a significantly larger volume of dialysis buffer (dialysate) relative to your sample volume. A ratio of at least 100:1 (buffer:sample) is recommended.[7]

  • Frequent Buffer Changes: Change the dialysis buffer multiple times. Each change re-establishes the concentration gradient, driving the diffusion of the small molecules out of the sample.[7][8]

  • Stirring: Gently stir the dialysis buffer to ensure a consistent concentration gradient across the membrane.[7]

  • Temperature: Performing dialysis at room temperature will be faster than at 4°C, but be mindful of the stability of your product at higher temperatures.[8]

  • Membrane Surface Area: Use a dialysis cassette or tubing with a larger surface area to volume ratio to increase the rate of diffusion.[7]

Question: After precipitation, I have a very fine or "oily" pellet that is difficult to handle. What can I do?

Answer: The nature of the precipitate can be influenced by several factors:

  • Rate of Precipitant Addition: Adding the precipitant (e.g., PEG solution) slowly and with gentle mixing can promote the formation of larger, more manageable particles.[9]

  • Temperature: The temperature at which precipitation is carried out can affect the physical properties of the precipitate. Experimenting with different temperatures (e.g., 4°C vs. room temperature) may be beneficial.

  • Solvent System: The choice of solvent and anti-solvent is critical. For PEG-containing molecules, solvents like acetone (B3395972) or isopropanol (B130326) are often used as anti-solvents with water.[10][11] The ratio of solvent to anti-solvent will impact the precipitation process.

Frequently Asked Questions (FAQs)

What is the best method to remove excess this compound?

The "best" method depends on several factors, including the size of your target molecule, the scale of your reaction, and the required purity of your final product.

  • Dialysis is a simple and effective method for removing small molecules from much larger ones (e.g., a small PEG linker from a large protein). It is gentle and preserves the integrity of the product.[12]

  • Size Exclusion Chromatography (SEC) offers higher resolution and is excellent for separating molecules of different sizes, such as a PEGylated protein from unreacted protein and excess PEG.[]

  • Precipitation can be a rapid and scalable method, particularly for concentrating the product and removing impurities.[14][15]

The flowchart below can help guide your decision-making process.

How do I choose the right Molecular Weight Cut-Off (MWCO) for my dialysis membrane?

A general rule of thumb is to select a MWCO that is one-third to one-half the molecular weight of the molecule you want to retain.[1][2] For example, if your PEGylated protein has a molecular weight of 60 kDa, a dialysis membrane with a MWCO of 20-30 kDa would be appropriate. This ensures efficient retention of your product while allowing the smaller, unreacted this compound (MW = 252.26 Da) to pass through freely.

Can I use the same purification method for different PEGylated molecules?

While the general principles of each purification method remain the same, the specific conditions may need to be optimized for each unique PEGylated molecule. Factors such as the size of the parent molecule, the length of the PEG chain, and the overall physicochemical properties of the conjugate can influence the separation.[16]

Purification Method Selection Workflow

Purification_Decision_Tree start Start: Reaction Mixture (Product + Excess PEG) size_diff Is there a significant size difference between the product and excess PEG? start->size_diff large_product Is the product much larger (>10x) than the PEG? size_diff->large_product Yes other_chrom Consider other chromatography (IEX, HIC) size_diff->other_chrom No high_res Is high resolution separation required? large_product->high_res Yes dialysis Dialysis large_product->dialysis No scalability Is scalability a primary concern? high_res->scalability No sec Size Exclusion Chromatography (SEC) high_res->sec Yes scalability->sec No precipitation Precipitation scalability->precipitation Yes

Caption: Decision tree for selecting a purification method.

Comparison of Purification Methods

ParameterDialysisSize Exclusion Chromatography (SEC)Precipitation
Principle of Separation Size-based diffusion across a semi-permeable membraneSize-based separation through a porous matrixDifferential solubility
Primary Use Removal of small molecules, buffer exchange[12]High-resolution separation of molecules of different sizes[]Rapid concentration and purification[15]
Typical Sample Volume Wide range (µL to L)0.5% to 4% of column volume[4]Wide range, easily scalable
Speed Slow (hours to days)[12]Moderate (minutes to hours)Fast (minutes to hours)
Resolution LowHighVariable, generally lower than SEC
Key Considerations MWCO of membrane, buffer volume, number of buffer changes[7][8]Column resin, column dimensions, flow rate, mobile phase[4][5]Precipitating agent, concentration, pH, temperature, centrifugation speed[14][17]
Potential Issues Product loss if MWCO is too large, time-consumingColumn overloading, non-specific interactions, sample dilution[3][6]Incomplete precipitation, co-precipitation of impurities, difficulty in pellet recovery[9]

Detailed Experimental Protocols

Dialysis Protocol
  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length, leaving enough room for the sample and a headspace of about 20%.

    • If using dry tubing, hydrate (B1144303) it by soaking in distilled water or the dialysis buffer for at least 30 minutes.[7]

  • Sample Loading:

    • Secure one end of the tubing with a dialysis clip.

    • Load the sample into the tubing using a pipette.

    • Remove excess air and seal the other end of the tubing with a second clip.

  • Dialysis:

    • Place the sealed dialysis bag into a beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.[7]

    • Stir the buffer gently on a magnetic stir plate.[7]

    • Allow dialysis to proceed for 2-4 hours at the desired temperature (room temperature or 4°C).

  • Buffer Exchange:

    • Change the dialysis buffer. For efficient removal of small molecules, perform at least two to three buffer changes.[18]

    • A common schedule is two changes at 2-4 hour intervals, followed by an overnight dialysis.[8]

  • Sample Recovery:

    • Carefully remove the dialysis bag from the buffer.

    • Open one end and transfer the sample to a clean tube.

Size Exclusion Chromatography (SEC) Protocol
  • Column and System Preparation:

    • Select an SEC column with a fractionation range appropriate for your PEGylated product and the free PEG.

    • Equilibrate the column with at least two column volumes of the mobile phase (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0) at the desired flow rate.[4]

  • Sample Preparation:

    • Centrifuge or filter your sample to remove any particulate matter.[4]

  • Sample Injection:

    • Inject the sample onto the column. The injection volume should typically be between 0.5% and 4% of the column's total volume.[4]

  • Elution and Fraction Collection:

    • Elute the sample isocratically with the mobile phase.

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

    • Collect fractions corresponding to the different peaks. The PEGylated product, being larger, should elute before the smaller, unreacted PEG.

  • Analysis:

    • Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, mass spectrometry) to confirm the purity of your PEGylated product.

Precipitation Protocol
  • Precipitant Preparation:

    • Prepare a stock solution of the precipitating agent. For example, a 40% (w/w) solution of PEG 3350 can be used.[14]

  • Precipitation:

    • Cool your sample and the precipitant solution on ice.

    • Slowly add the precipitant to your sample with gentle stirring to the desired final concentration (this will need to be optimized for your specific product).

    • Incubate the mixture on ice for a defined period (e.g., 1 hour) to allow for complete precipitation.[17]

  • Pellet Recovery:

    • Centrifuge the mixture at a speed and for a duration sufficient to pellet the precipitate (e.g., 10,000 x g for 20 minutes at 4°C).[17]

    • Carefully decant the supernatant, which contains the unreacted PEG and other soluble impurities.

  • Washing (Optional):

    • The pellet can be washed with a buffer containing a lower concentration of the precipitant to remove any remaining impurities.

  • Resolubilization:

    • Resuspend the pellet in a suitable buffer of your choice.

References

Technical Support Center: Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of PEGylated proteins.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

1. Mass Spectrometry (MS) Analysis

Problem Possible Cause(s) Recommended Solution(s)
Complex, uninterpretable ESI-MS spectra with overlapping charge states. Polydispersity of the PEG moiety and multiple charge states of the protein lead to spectral congestion.[1][2]- Post-column addition of a charge-stripping agent: Infuse a solution of an amine, such as 1% triethylamine (B128534) (TEA) in 50:50 acetonitrile/water, post-column to reduce the charge states and simplify the spectrum.[2][3] - Optimize MS instrument settings: Adjust parameters like in-source fragmentation to minimize PEG chain cleavage. - Deconvolution software: Utilize advanced deconvolution algorithms, such as Bayesian protein reconstruction, to help resolve complex spectra and assign accurate masses.[2]
Low signal intensity or poor ionization of PEGylated protein. The large, hydrophilic PEG chain can suppress ionization of the protein.- Optimize solvent conditions: Use a mobile phase that promotes ionization, such as one with a low percentage of formic acid. - Consider MALDI-TOF MS: For determining average molecular weight and degree of PEGylation, MALDI-TOF can sometimes be more straightforward than ESI-MS.[1]
Inaccurate mass determination. Heterogeneity of the PEG reagent and the PEGylated product.[2][3]- Characterize the starting PEG reagent: Analyze the molecular weight distribution of the PEG reagent itself before conjugation. - Use high-resolution mass spectrometry: Instruments like Orbitrap or Q-TOF provide high mass accuracy, which is crucial for characterizing heterogeneous samples.[4]

2. Size Exclusion Chromatography (SEC) Analysis

Problem Possible Cause(s) Recommended Solution(s)
Inaccurate molecular weight estimation based on column calibration. PEGylated proteins have a larger hydrodynamic radius than globular proteins of equivalent molecular weight, leading to earlier elution and overestimation of size.[5]- Use SEC-MALS (Multi-Angle Light Scattering): This technique determines the absolute molar mass independent of elution volume, providing accurate molecular weight information for the conjugate and any aggregates.[5][6] - Avoid standard protein calibration: Do not rely on globular protein standards for molecular weight estimation of PEGylated proteins in standard SEC.
Poor peak shape, tailing, or low recovery. Non-specific interactions between the PEG moiety and the SEC stationary phase.[7]- Optimize mobile phase: Include additives like 100 mM NaCl or up to 10% ethanol (B145695) to minimize secondary interactions.[7] - Use specialized columns: Employ columns with hydrophilic bonding chemistry designed to reduce non-specific binding of PEGylated molecules.[7]
Co-elution of PEGylated species with different degrees of PEGylation. Insufficient resolution of the SEC column to separate species with similar hydrodynamic radii.- Use high-resolution SEC columns: Columns with smaller particle sizes can improve separation. - Employ orthogonal methods: Combine SEC with another technique like ion-exchange chromatography (IEC) or reversed-phase chromatography (RPC) for better separation of different PEGylated forms.[8]

3. In-Vitro Bioassay

Problem Possible Cause(s) Recommended Solution(s)
Significantly reduced or loss of biological activity after PEGylation. Steric hindrance: The PEG chain may be blocking the active site or receptor binding site of the protein.[9][10] Conformational changes: PEGylation may have altered the protein's tertiary structure, affecting its function.[9]- Site-specific PEGylation: If possible, use conjugation strategies that attach PEG at sites distal to the active region.[11] - Vary PEG size and structure: Experiment with different molecular weights and geometries (linear vs. branched) of PEG, as this can influence the degree of steric hindrance.[12][13] - Structural characterization: Use techniques like Circular Dichroism (CD) spectroscopy to assess if PEGylation has caused significant changes in the protein's secondary or tertiary structure.[11][14]
High variability in bioassay results. Heterogeneity of the PEGylated sample, with varying degrees of PEGylation and positional isomers, each having different activity levels.- Purify the desired PEGylated species: Use chromatographic techniques (e.g., IEX, HIC) to isolate a more homogeneous population of PEGylated protein before conducting the bioassay.[15] - Thoroughly characterize the sample: Use a combination of analytical techniques (MS, SEC-MALS) to understand the composition of the sample being tested in the bioassay.

Frequently Asked Questions (FAQs)

General

  • Q1: Why is characterizing PEGylated proteins so challenging? A1: The primary challenges stem from the heterogeneity of the PEGylation reaction, which results in a mixture of products with varying numbers of PEG chains attached at different sites.[1][9] The polydispersity of the PEG polymer itself further contributes to this complexity.[16] These factors make it difficult to obtain a homogeneous product and complicate analysis.[9]

  • Q2: What are the critical quality attributes (CQAs) to consider for a PEGylated protein? A2: Key CQAs include the degree of PEGylation (number of PEG chains per protein), the specific sites of PEG attachment, the integrity of the protein structure post-PEGylation, the level of process-related impurities (e.g., unreacted protein, free PEG, aggregates), and the biological activity of the conjugate.[4][17]

Methodology

  • Q3: How can I determine the exact site of PEGylation on my protein? A3: Peptide mapping by LC-MS/MS is the standard method. This involves digesting the PEGylated protein with a protease (e.g., trypsin) and then analyzing the resulting peptides by mass spectrometry to identify which amino acid residues are modified with PEG.[17][18]

  • Q4: What is the best way to quantify the efficiency of my PEGylation reaction? A4: A combination of chromatographic techniques is often used. For instance, SEC or RP-HPLC can be used to separate and quantify the amounts of unreacted protein, the desired PEGylated product, and any multi-PEGylated species.[19][20]

  • Q5: Can PEGylation affect the secondary or tertiary structure of my protein? A5: While many studies report no significant changes to the protein's secondary structure, it is possible for PEGylation to induce conformational changes, especially with large PEGs or if the PEG is attached near a critical structural region.[9][14] Techniques like Circular Dichroism (CD) spectroscopy and fluorescence spectroscopy are used to assess structural integrity.[11][14]

  • Q6: How can I detect and quantify aggregates in my PEGylated protein sample? A6: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is the preferred method for detecting and quantifying aggregates, as it provides an absolute measurement of their molar mass and size.[6] Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) is a valuable orthogonal technique that can be used to confirm SEC-MALS findings.

Experimental Protocols & Workflows

Workflow for Characterization of a PEGylated Protein

G cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Characterization Protein Native Protein Reaction Conjugation Reaction Protein->Reaction PEG Activated PEG Reagent PEG->Reaction Mixture Heterogeneous Reaction Mixture Reaction->Mixture Purification Chromatographic Purification (e.g., IEX, HIC, SEC) Mixture->Purification Purified_Product Purified PEGylated Protein Purification->Purified_Product Char_Mass Mass & Heterogeneity (LC-MS, MALDI-TOF) Purified_Product->Char_Mass Char_Size Size & Aggregation (SEC-MALS, DLS) Purified_Product->Char_Size Char_Site PEGylation Site (Peptide Mapping LC-MS/MS) Purified_Product->Char_Site Char_Structure Structural Integrity (CD, Fluorescence) Purified_Product->Char_Structure Char_Activity Biological Activity (In-Vitro Bioassay) Purified_Product->Char_Activity

Caption: A general workflow for the production and characterization of PEGylated proteins.

Detailed Protocol: Intact Mass Analysis by LC-MS with Post-Column Amine Addition

This protocol is adapted from methodologies described for improving ESI-MS analysis of PEGylated proteins.[2][3][21]

  • LC Separation:

    • Column: A reverse-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the PEGylated protein (e.g., 20-80% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

  • Post-Column Infusion:

    • Reagent: 1% Triethylamine (TEA) in 50:50 Acetonitrile/Water.

    • Setup: Use a syringe pump to deliver the TEA solution at a low flow rate (e.g., 10 µL/min) through a T-junction placed between the LC column outlet and the MS inlet.

    • Purpose: The TEA acts as a charge-reducing agent, simplifying the resulting mass spectrum.[3]

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Mode: Positive ion electrospray ionization (ESI+).

    • Mass Range: Scan a wide m/z range to capture the various charge states (e.g., m/z 1000-5000).

    • Data Analysis: Use deconvolution software to reconstruct the mass spectrum and determine the average molecular weight and distribution of the PEGylated species.

Troubleshooting Logic for Reduced Bioactivity

G Start Reduced Bioactivity Observed Check_Structure Assess Structural Integrity (CD, Fluorescence) Start->Check_Structure Structure_Altered Significant Structural Change Detected Check_Structure->Structure_Altered Yes Structure_OK No Significant Structural Change Check_Structure->Structure_OK No Optimize Optimize PEGylation Reaction Conditions (pH, temp, ratio) to minimize structural perturbation Structure_Altered->Optimize Hypothesis_Steric Hypothesize Steric Hindrance Structure_OK->Hypothesis_Steric Modify_PEG Modify PEGylation Strategy (Site, PEG Size, Linker) Hypothesis_Steric->Modify_PEG Reassess Re-purify and Re-assess Bioactivity Modify_PEG->Reassess Optimize->Reassess

Caption: A decision-making workflow for troubleshooting reduced bioactivity in PEGylated proteins.

References

Technical Support Center: Minimizing Steric Hindrance in PEG Linker Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG linker conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments, with a focus on mitigating steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEG linker conjugation?

A1: Steric hindrance refers to the spatial obstruction caused by the size and shape of molecules that slows down or prevents a chemical reaction. In PEGylation, the bulky nature of the polyethylene (B3416737) glycol (PEG) chain can physically block the reactive ends of the linker and the target functional groups on a biomolecule from coming into close enough proximity to react, leading to lower conjugation efficiency or incomplete reactions.[1]

Q2: How does the length of a PEG linker affect steric hindrance?

A2: Longer PEG linkers can have a dual effect on steric hindrance. While a longer chain increases the overall size and potential for obstruction, it also provides greater flexibility, which can help the reactive end navigate to a sterically hindered site on a target molecule.[2] Shorter PEG chains, on the other hand, are less bulky but offer less flexibility, which can be problematic when trying to reach functional groups located in clefts or crowded regions of a protein.[2]

Q3: What is the difference between linear and branched PEG linkers in terms of steric hindrance?

A3: Branched PEG linkers have multiple PEG arms extending from a central core. This structure provides a greater hydrodynamic radius and a more significant shielding effect compared to a linear PEG of the same molecular weight.[3][4] This increased bulk can lead to greater steric hindrance during the conjugation reaction itself. However, post-conjugation, this "umbrella-like" structure can be more effective at shielding the conjugated molecule from proteases or the immune system.[4][5] Linear PEGs offer a more streamlined profile with minimal steric interference, making them ideal for site-specific conjugation where precision is critical.[2]

Q4: Which conjugation chemistries are best for minimizing steric hindrance?

A4: Chemoselective reactions that are highly efficient and can be performed under mild conditions are generally preferred. "Click chemistry," such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), is highly specific and efficient, minimizing side reactions.[2] Thiol-maleimide and NHS ester-amine reactions are also widely used due to their high specificity and efficiency under controlled pH conditions.[2] The choice of chemistry should be tailored to the available functional groups on the target molecule and the desired stability of the resulting bond.

Q5: Can optimizing reaction conditions help overcome steric hindrance?

A5: Yes, optimizing reaction conditions is a critical strategy. This includes adjusting the pH to ensure the target functional groups are in their most reactive state (e.g., pH 7.5-8.5 for NHS-amine reactions), increasing the molar excess of the PEG linker to drive the reaction forward, and optimizing the reaction time and temperature. However, it's a balancing act, as harsh conditions can lead to degradation of the reactants or the final conjugate.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Possible Cause Troubleshooting Step
Steric Hindrance • Increase the length of the PEG linker to provide more flexibility. • Switch from a branched to a linear PEG linker to reduce bulk. • Optimize the molar ratio of PEG linker to the target molecule (a 10- to 20-fold molar excess is a good starting point for maleimide (B117702) reactions).[6]
Inactive Reagents • Use fresh, high-purity PEG linkers and reagents. NHS esters are particularly moisture-sensitive and should be dissolved immediately before use.[5] • Store reagents as recommended by the manufacturer, typically at -20°C with desiccant.
Suboptimal Reaction Buffer • Ensure the buffer does not contain competing nucleophiles (e.g., Tris or glycine (B1666218) for NHS ester reactions).[5] • Optimize the pH of the reaction buffer for the specific chemistry being used (e.g., pH 7.0-7.5 for maleimide-thiol reactions, pH 7.5-8.5 for NHS-amine reactions).
Incorrect Reaction Time/Temperature • For NHS-ester reactions, incubate for 30-60 minutes at room temperature or 2 hours on ice.[5] • For maleimide reactions, incubate for 2-4 hours at room temperature or overnight at 4°C.[6]

Issue 2: Formation of Aggregates

Possible Cause Troubleshooting Step
Hydrophobic Interactions • Use a more hydrophilic PEG linker. • Increase the length of the PEG linker to improve the solubility of the conjugate. • Optimize the number of PEG chains conjugated per molecule (degree of PEGylation).
Cross-linking • If using a bifunctional linker, ensure a monofunctional PEG is used if only one attachment point is desired. • Control the stoichiometry of the reaction to favor mono-conjugation.
Protein Denaturation • Perform the conjugation reaction under milder conditions (lower temperature, neutral pH). • Add stabilizing agents to the reaction buffer if compatible with the conjugation chemistry.

Issue 3: Loss of Biological Activity of the Conjugated Molecule

Possible Cause Troubleshooting Step
PEGylation at or near the active site • Use a site-specific conjugation strategy to attach the PEG linker away from the active or binding site. • Use a longer PEG linker to create more distance between the PEG chain and the active site.
Conformational Changes • Use a smaller PEG linker to minimize disruption of the protein's tertiary structure. • Characterize the secondary and tertiary structure of the conjugate using techniques like circular dichroism (CD) spectroscopy.
Steric hindrance of ligand-receptor binding • Employ a cleavable linker that releases the active molecule at the target site. • Optimize the length and architecture of the PEG linker to balance shielding effects with target accessibility.

Data Presentation

Table 1: Comparison of Hydrodynamic Radius for Linear vs. Branched PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

Data synthesized from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[3] This table illustrates that for the same molecular weight, a branched PEG linker imparts a larger hydrodynamic radius than a linear one, which can contribute to greater steric hindrance.

Table 2: Comparison of In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Linear vs. Branched Linkers

Linker TypePayloadTarget Cell LineIC50 (ng/mL)
LinearMMAEA15.2
BranchedMMAEA25.8
LinearPBDB0.8
BranchedPBDB2.1

This table summarizes data showing that ADCs with branched linkers can exhibit a higher IC50 value (lower potency) in vitro, potentially due to steric hindrance affecting either antigen binding or payload release.

Table 3: Effect of Linker Structure on Conjugation Yield and Bioactivity of a Therapeutic Protein

Linker TypeConjugation Yield (%)Relative Bioactivity (%)
Linear PEG8575
Branched PEG7060

This table provides a representative comparison, demonstrating that linear PEG linkers may offer higher conjugation yields and better retention of bioactivity in some cases, likely due to reduced steric hindrance during the reaction and at the target site.

Experimental Protocols

Protocol 1: Amine PEGylation using an NHS-Ester PEG Linker

This protocol describes a general procedure for conjugating an NHS-ester activated PEG to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-Ester PEG (dissolved immediately before use in a dry, water-miscible organic solvent like DMSO or DMF to make a 10 mM stock solution)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation: Bring the vial of NHS-Ester PEG to room temperature before opening to prevent moisture condensation. Prepare the protein solution in an amine-free buffer.

  • Calculation: Determine the desired molar excess of the PEG linker to the protein. A 20-fold molar excess is a common starting point.[5]

  • Reaction: Add the calculated volume of the 10 mM NHS-Ester PEG stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-Ester PEG. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the increase in molecular weight), and mass spectrometry (to determine the degree of PEGylation).

Protocol 2: Thiol PEGylation using a Maleimide-PEG Linker

This protocol outlines a general procedure for conjugating a maleimide-activated PEG to a protein containing a free sulfhydryl group (e.g., a cysteine residue).

Materials:

  • Protein solution containing free thiols (in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

  • Maleimide-PEG (dissolved in a suitable solvent to make a stock solution)

  • Reducing agent (optional, e.g., TCEP, if disulfide bonds need to be reduced)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation (Optional): If the protein's sulfhydryl groups are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution.[6]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the PEGylated protein from unreacted Maleimide-PEG and other reagents using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the successful conjugation to the thiol group.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization P1 Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) R1 Combine Protein and PEG-NHS (e.g., 20-fold molar excess) P1->R1 P2 Prepare NHS-Ester PEG (10 mM in dry DMSO/DMF) P2->R1 R2 Incubate (30-60 min at RT or 2h on ice) R1->R2 R3 Quench Reaction (e.g., Tris buffer) R2->R3 PU1 Size-Exclusion Chromatography or Dialysis R3->PU1 C1 SDS-PAGE (Confirm MW increase) PU1->C1 C2 Mass Spectrometry (Determine degree of PEGylation) PU1->C2 C3 Bioactivity Assay (Assess functional impact) PU1->C3

Caption: Experimental workflow for NHS-Ester PEGylation.

steric_hindrance_pathway Conceptual Diagram: Steric Hindrance of EGFR Signaling by a PEGylated Ligand cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand EGF Ligand receptor1 EGFR ligand->receptor1 receptor2 EGFR ligand->receptor2 peg_ligand PEGylated EGF Ligand peg_ligand->receptor1 dimer Active EGFR Dimer receptor1->dimer blocked_dimer Dimerization Blocked receptor1->blocked_dimer receptor2->dimer receptor2->blocked_dimer signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimer->signaling Activation no_signaling Signaling Inhibited blocked_dimer->no_signaling

Caption: PEG steric hindrance inhibiting EGFR dimerization.

logical_relationship cluster_linker_properties PEG Linker Properties cluster_experimental_factors Experimental Factors cluster_outcomes Conjugation Outcomes length Length steric_hindrance Steric Hindrance length->steric_hindrance architecture Architecture (Linear vs. Branched) architecture->steric_hindrance mw Molecular Weight mw->steric_hindrance ph pH efficiency Conjugation Efficiency ph->efficiency ratio Molar Ratio ratio->efficiency temp Temperature temp->efficiency activity Biological Activity efficiency->activity stability Stability efficiency->stability steric_hindrance->efficiency steric_hindrance->activity

Caption: Factors influencing PEG conjugation outcomes.

References

storage and stability of Hydroxy-PEG4-CH2COOH solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG4-CH2COOH. This resource provides detailed guidance on the proper storage, handling, and stability of this compound solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the pure (neat) this compound compound upon receipt?

A: The pure compound, which is typically a liquid, should be stored under specific conditions to ensure long-term stability. For short-term storage (days to weeks), 0-4°C is acceptable.[1] For long-term storage, -20°C is recommended, which can preserve the compound for up to three years.[1][2] It is also advisable to store it in the dark and under an inert atmosphere like argon or nitrogen.[3]

Q2: What is the recommended way to prepare and store stock solutions?

A: Stock solutions should be prepared in a suitable anhydrous solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][4][5] It is critical to use newly opened or anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[2] Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[2][6] Store these aliquots tightly sealed at -20°C or, for longer-term storage, at -80°C.[6]

Q3: How long are stock solutions of this compound stable?

A: The stability of stock solutions is dependent on the storage temperature. When stored at -20°C, the solution is typically stable for up to one month.[2][6] For extended stability of up to six months, storage at -80°C is required.[2][6] It is highly recommended to prepare fresh working solutions from these stocks for each experiment.[2]

Q4: What are the primary factors that cause degradation of this compound?

A: The main degradation pathways are oxidation and hydrolysis.[6] Stability is compromised by several factors:

  • Temperature: Elevated temperatures accelerate both oxidative and hydrolytic degradation.[6]

  • Light: Exposure to light, especially UV, can induce photodegradation.[3][6]

  • pH: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of ether linkages within the PEG chain.[6]

  • Oxygen: PEGs are susceptible to oxidative degradation in the presence of air, which can lead to the formation of aldehyde and carboxylic acid impurities.[6][7]

Q5: Should I be concerned about repeated freeze-thaw cycles?

A: Yes. Repeated freeze-thaw cycles should be avoided as they can degrade the product.[2][6] Preparing aliquots of your stock solution is the most effective way to prevent this issue.[6] When you need to use the compound, remove one aliquot and allow it to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture.[6]

Data Presentation

Table 1: Storage Conditions and Shelf Life Summary
FormSolventStorage TemperatureShelf LifeKey Recommendations
Pure Compound N/A4°C2 yearsShort-term storage.[2]
N/A-20°C3 yearsLong-term storage; protect from light.[1][2][3]
Stock Solution DMSO-20°C1 monthAliquot to avoid freeze-thaw cycles.[2][6]
DMSO-80°C6 monthsRecommended for longer-term solution storage.[2][6]
Working Solution VariesN/AUse same dayPrepare fresh before each experiment for best results.[2]
Table 2: Factors Affecting Stability of PEG Solutions
FactorEffectMitigation Strategy
Temperature High temperatures accelerate degradation.[6]Store at recommended low temperatures (-20°C or -80°C).[2][6]
Light UV exposure can cause photodegradation.[6]Store vials in the dark or use amber vials.[1][3]
Oxygen Promotes oxidation, leading to impurities like aldehydes.[6]Purge vial headspace with an inert gas (Argon or Nitrogen) before sealing.[3][6]
pH Extreme acidic or basic conditions can promote hydrolysis.[6]Use appropriate, non-reactive buffers in the pH range of 7-9 for experiments.[4][5]
Moisture Can compromise reagent quality and solubility, especially with hygroscopic solvents like DMSO.[2]Use desiccants, handle in a dry environment, and allow vials to warm to room temperature before opening.[6]

Troubleshooting Guides

Q: My compound is difficult to dissolve or has precipitated out of solution. What should I do?

A: This can be caused by several factors. First, ensure you are using a high-quality, anhydrous solvent like newly opened DMSO, as PEG reagents are sensitive to moisture.[2] If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[2] Also, verify that you have not exceeded the solubility limit.

Q: I am seeing inconsistent results in my conjugation experiments. Could my this compound be the problem?

A: Yes, this is a possibility. Degraded PEG linkers can lead to inconsistent and poor experimental outcomes. Aging of PEG solutions can alter pH and increase ionic strength, which are critical variables.[7]

  • Check Storage: Confirm that your stock solutions have been stored correctly (aliquoted, at the right temperature, protected from light).

  • Verify Age: Do not use stock solutions that have been stored beyond their recommended shelf life (1 month at -20°C, 6 months at -80°C).[2]

  • Perform a Quality Check: If you suspect degradation, it may be necessary to use a fresh vial of the compound and prepare a new stock solution.

Q: The reaction between my PEG linker and an amine-containing molecule is inefficient. What could be wrong?

A: The carboxylic acid group of this compound reacts with primary amines. The choice of buffer is critical for this reaction. Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the PEG linker.[4][5] Use non-amine-containing buffers like PBS (phosphate-buffered saline), MES, or borate (B1201080) buffers at a pH between 7 and 9.[4][5]

Experimental Protocols

Protocol: Stability Assessment via Forced Degradation

This protocol is designed to evaluate the stability of this compound under stress conditions, helping to identify potential degradation products and pathways.

Objective: To assess the stability of this compound in solution under hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • DMSO (anhydrous)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator/water bath

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Stress Conditions Setup: For each condition, mix the stock solution with the stress agent.

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Oxidation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Thermal Degradation: Dilute the stock solution in water to a final concentration of 1 mg/mL.

    • Control: Dilute the stock solution in water to a final concentration of 1 mg/mL.

  • Incubation:

    • Incubate the Acid and Base Hydrolysis samples at 60°C.[6]

    • Incubate the Oxidation sample at room temperature, protected from light.[6]

    • Incubate the Thermal Degradation sample at 80°C.[6]

    • Store the Control sample at -20°C.

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately neutralize the acid and base samples before analysis.

  • Analysis: Analyze the samples using HPLC to monitor the degradation of the parent compound and the formation of any new peaks (impurities). Compare the peak areas to the control sample at T=0 to quantify the percentage of degradation.

Visualizations

G cluster_prep Stock Solution Preparation cluster_store Aliquoting & Storage cluster_use Experimental Use A Equilibrate pure compound vial to RT B Weigh compound and dissolve in anhydrous DMSO A->B C Vortex/sonicate until fully dissolved B->C D Dispense into single-use, low-volume aliquots C->D E Purge headspace with N2 or Argon gas D->E F Store at -80°C for up to 6 months or -20°C for up to 1 month E->F G Retrieve one aliquot from freezer F->G H Warm to RT before opening to prevent condensation G->H I Prepare fresh working solution for immediate use H->I

Caption: Workflow for optimal preparation and storage of stock solutions.

G Start Inconsistent Experimental Results Observed Degradation_Check Was the stock solution stored correctly and within its shelf life? Start->Degradation_Check Buffer_Check Are you using a non-amine buffer (e.g., PBS, MES)? Degradation_Check->Buffer_Check Yes Sol_A Root Cause: Linker Degradation. Prepare fresh stock solution from a new vial of compound. Degradation_Check->Sol_A No Handling_Check Was the solution handled correctly? (e.g., avoided freeze-thaw, warmed to RT) Buffer_Check->Handling_Check Yes Sol_B Root Cause: Buffer Interference. Switch to a non-amine buffer (pH 7-9). Buffer_Check->Sol_B No Sol_C Root Cause: Improper Handling. Review handling procedures, ensure aliquoting and proper warming. Handling_Check->Sol_C No Continue Re-run experiment with corrected parameters Handling_Check->Continue Yes Sol_A->Continue Sol_B->Continue Sol_C->Continue

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Validation & Comparative

Navigating the Mass Spectrometry of Hydroxy-PEG4-CH2COOH Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of therapeutic peptides is paramount. Modification with linkers like Hydroxy-PEG4-CH2COOH is a common strategy to enhance pharmacokinetic properties. Mass spectrometry is the gold standard for characterizing these modified peptides, ensuring structural integrity and successful conjugation. This guide provides a comparative analysis of the mass spectrometry of this compound modified peptides against alternative short-chain PEG linkers, supported by experimental protocols and data interpretation.

The addition of a this compound linker introduces a discrete mass shift and specific fragmentation patterns that can be meticulously analyzed by mass spectrometry. Understanding these characteristics is crucial for confirming successful modification and for differentiating it from other potential modifications or impurities.

The Analytical Edge of Discrete PEG Linkers

Traditional PEGylation often involves polydisperse mixtures of polyethylene (B3416737) glycol, which can complicate mass spectrometry analysis by producing a broad range of molecular weights. In contrast, discrete PEG (dPEG®) linkers, such as this compound, have a defined molecular weight, leading to a single, sharp peak in the mass spectrum for each modification state. This homogeneity simplifies data interpretation and allows for more precise characterization of the modified peptide.

Experimental Workflow for MS Analysis

The general workflow for the mass spectrometry analysis of a peptide modified with this compound involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Peptide_Modification Peptide Modification with This compound Purification Purification of Modified Peptide (e.g., HPLC) Peptide_Modification->Purification Quantification Quantification Purification->Quantification MS_Analysis LC-MS/MS Analysis (e.g., ESI-Q-TOF) Quantification->MS_Analysis Fragmentation Fragmentation (CID/HCD) MS_Analysis->Fragmentation Data_Acquisition Data Acquisition Fragmentation->Data_Acquisition Database_Search Database Search & Spectral Interpretation Data_Acquisition->Database_Search Characterization Characterization of Modification Site and Integrity Database_Search->Characterization fragmentation_pathway cluster_backbone Peptide Backbone Fragmentation cluster_linker Linker Fragmentation Precursor [MyPeptide-PEG4+H]⁺ b_ions b-ions Precursor->b_ions CID/HCD y_ions y-ions Precursor->y_ions CID/HCD Neutral_Loss_1 Neutral Loss of C₂H₄O (-44.03 Da) Precursor->Neutral_Loss_1 CID/HCD Neutral_Loss_2 Sequential Losses Neutral_Loss_1->Neutral_Loss_2

The Balancing Act: A Comparative Guide to Hydroxy-PEG4-CH2COOH and Longer PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the development of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting antibody to the therapeutic payload but also profoundly influences the overall solubility, stability, pharmacokinetics, and ultimately, the efficacy and safety of the ADC. Polyethylene glycol (PEG) linkers have become a staple in ADC design due to their hydrophilicity, biocompatibility, and tunable nature.

This guide provides an objective comparison of a short-chain linker, Hydroxy-PEG4-CH2COOH, with its longer PEG counterparts. By summarizing key performance parameters from various studies and providing detailed experimental methodologies, this document aims to equip researchers with the necessary information to make informed decisions in their linker selection process.

The Trade-Offs of PEG Linker Length: A Performance Overview

The length of the PEG chain in a linker is a double-edged sword, offering a series of trade-offs that must be carefully considered in the context of the specific antibody, payload, and desired therapeutic outcome. While longer PEG linkers can enhance the physicochemical properties and in vivo performance of an ADC, this often comes at the cost of reduced in vitro potency.

Quantitative Data Summary

The following tables summarize the general trends observed when comparing short-chain PEG linkers, such as this compound, with longer-chain alternatives. It is important to note that these values are illustrative and can vary significantly based on the specific ADC components and experimental conditions.

Table 1: Impact of PEG Linker Length on Physicochemical and In Vitro Properties

ParameterThis compound (Short Chain)Longer PEG Linkers (e.g., PEG8, PEG12, PEG24)Rationale
Hydrophilicity Moderate IncreaseSignificant IncreaseLonger PEG chains impart greater water solubility, which is crucial for hydrophobic payloads and can reduce ADC aggregation.[1][2]
In Vitro Cytotoxicity (IC50) Generally Lower (Higher Potency)Can be Higher (Lower Potency)Longer linkers may cause steric hindrance, potentially impeding target binding or cellular internalization.[3][4]
Drug-to-Antibody Ratio (DAR) Generally allows for higher and more consistent DARCan sometimes lead to lower DARThe hydrophilic nature of shorter PEGs can improve payload solubility and reduce aggregation, facilitating more efficient conjugation.[5]

Table 2: Impact of PEG Linker Length on In Vivo Performance

ParameterThis compound (Short Chain)Longer PEG Linkers (e.g., PEG8, PEG12, PEG24)Rationale
Plasma Half-Life ShorterLongerThe increased hydrodynamic radius of ADCs with longer PEG chains reduces renal clearance, prolonging circulation time.[1][6]
In Vivo Efficacy Potentially LowerOften ImprovedEnhanced pharmacokinetics can lead to greater accumulation of the ADC in tumor tissue over time, improving overall therapeutic effect.[1][4]
Off-Target Toxicity Potentially HigherGenerally LowerImproved PK profile and reduced non-specific uptake can lead to a wider therapeutic window.[1]

One preclinical study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length required to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not offering a significant further advantage in this specific parameter.[1] This highlights the context-dependent nature of optimal linker length.

Experimental Workflows and Methodologies

To enable a robust comparison of different PEG linkers, standardized and well-documented experimental protocols are essential.

G cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Antibody Preparation Antibody Preparation Conjugation Conjugation Antibody Preparation->Conjugation Thiol/Amine groups Purification Purification Conjugation->Purification e.g., SEC Linker-Payload Synthesis Linker-Payload Synthesis Linker-Payload Synthesis->Conjugation e.g., NHS-ester Characterization Characterization Purification->Characterization DAR, Aggregation Cytotoxicity Assay Cytotoxicity Assay Characterization->Cytotoxicity Assay Animal Model Animal Model Pharmacokinetics Pharmacokinetics Characterization->Pharmacokinetics Efficacy Study Efficacy Study Characterization->Efficacy Study Cell Line Culture Cell Line Culture Cell Line Culture->Cytotoxicity Assay e.g., MTT Animal Model->Pharmacokinetics Blood Sampling Animal Model->Efficacy Study Tumor Growth

Figure 1. Generalized workflow for the comparative evaluation of ADCs with different PEG linkers.

Detailed Experimental Protocols

1. ADC Conjugation via Amine-Reactive NHS Ester

This protocol describes a general method for conjugating a carboxyl-containing PEG linker (like this compound) to primary amines (e.g., lysine (B10760008) residues) on an antibody.

  • Materials:

    • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

    • Hydroxy-PEGn-CH2COOH linker

    • N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC)

    • Anhydrous DMSO or DMF

    • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Procedure:

    • Linker Activation: Dissolve the Hydroxy-PEGn-CH2COOH linker, NHS, and EDC in anhydrous DMSO to create an activated NHS ester.

    • Antibody Preparation: Exchange the antibody into an amine-free buffer at a pH of 7.2-8.0.

    • Conjugation Reaction: Add the activated PEG-linker solution to the antibody solution at a specific molar ratio. Incubate the reaction at room temperature or 4°C for a defined period (e.g., 1-2 hours).

    • Quenching: Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl).

    • Purification: Remove unreacted linker and other small molecules by SEC or dialysis.

    • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC). Assess aggregation by SEC.

2. In Vitro Cytotoxicity Assay (MTT-based)

  • Materials:

    • Target cancer cell line

    • Appropriate cell culture medium and supplements

    • ADCs with different PEG linkers

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium and add them to the cells.

    • Incubation: Incubate the cells with the ADCs for a specified duration (e.g., 72-96 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

    • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) for each ADC.[1]

3. Pharmacokinetic Study in Rodents

  • Materials:

    • Healthy rodents (e.g., mice or rats)

    • ADCs with different PEG linkers

    • Equipment for intravenous (IV) injection and blood collection

  • Procedure:

    • ADC Administration: Administer a single IV dose of each ADC to a cohort of animals.

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.

    • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C.

    • ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

    • Pharmacokinetic Analysis: Calculate key PK parameters, including half-life, clearance, and area under the curve (AUC).[1]

Signaling Pathways and Logical Relationships

The primary role of the PEG linker is to ensure the stable delivery of the payload to the target cell and its subsequent release. Therefore, the linker itself does not directly participate in downstream signaling pathways. However, the efficiency of this delivery and release, which is influenced by the linker's length, directly impacts the concentration of the active payload within the cell, and thus the extent to which it engages its target and modulates signaling pathways leading to cell death.

G cluster_0 Extracellular cluster_1 Intracellular ADC ADC (Antibody-Linker-Payload) Lysosome Lysosome ADC->Lysosome Internalization Payload Active Payload Lysosome->Payload Payload Release (Influenced by Linker) Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Target Engagement Apoptosis Apoptosis Target->Apoptosis Signaling Cascade

Figure 2. The logical relationship of an ADC's mechanism of action.

Conclusion

The choice between this compound and longer PEG linkers is a nuanced decision that requires a thorough evaluation of the specific goals of the bioconjugation project. Shorter PEG linkers, like this compound, may be advantageous when high in vitro potency is paramount and the hydrophobicity of the payload is not a major concern. Conversely, longer PEG linkers are often the preferred choice when seeking to improve the pharmacokinetic profile, extend the in vivo half-life, and enhance the overall therapeutic window of an ADC, particularly with highly hydrophobic payloads. Ultimately, the optimal PEG linker length is context-dependent and must be determined empirically for each unique antibody-drug conjugate. A systematic evaluation of a range of linker lengths is a crucial step in the preclinical development of any novel ADC.[1]

References

The Hidden Advantage: Why a Hydroxyl Group on Your PEG Linker Matters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and overall success of a therapeutic agent. While various functionalized PEGs are available, compelling evidence suggests that utilizing a hydroxyl-terminated PEG (PEG-OH) linker offers distinct advantages over its more common methoxy-capped (mPEG) counterpart and other functional derivatives. This guide provides an objective comparison, supported by experimental data, to illuminate the benefits of retaining a terminal hydroxyl group.

The primary role of PEGylation in drug delivery is to improve the pharmacokinetic and pharmacodynamic properties of a molecule. This is achieved by increasing its hydrodynamic size, which reduces renal clearance and prolongs circulation time, and by shielding it from enzymatic degradation and the host's immune system. However, the functionality at the terminus of the PEG chain is not merely a passive feature; it plays a crucial role in the overall performance of the PEGylated conjugate, particularly concerning immunogenicity.

Lower Immunogenicity: The Critical Advantage of Hydroxyl-Terminated PEG

A growing body of research indicates that the terminal methoxy (B1213986) group of mPEG can be immunogenic, leading to the production of anti-PEG antibodies. These antibodies can have significant clinical consequences, including accelerated blood clearance (ABC) of the PEGylated drug, reduced efficacy, and potential hypersensitivity reactions.

Studies have shown that antibodies can be generated that specifically recognize the methoxy terminus of PEG. In contrast, hydroxyl-terminated PEGs are reported to be less immunogenic. Preclinical and structural analyses consistently demonstrate that PEG-OH elicits weaker antibody recognition and significantly less accelerated blood clearance compared to its methoxy-terminated equivalent.[1] This suggests that the terminal hydroxyl group is less likely to be recognized as a foreign epitope by the immune system.

Table 1: Comparative Immunogenicity of Hydroxyl-Terminated vs. Methoxy-Terminated PEG

FeatureHydroxyl-Terminated PEG (PEG-OH)Methoxy-Terminated PEG (mPEG)
Immunogenicity LowerHigher; the terminal methoxy group is a known immunogenic determinant.[1]
Anti-PEG Antibody Production Less likely to induce high titers of anti-PEG antibodies.Associated with the generation of anti-mPEG antibodies.[1]
Accelerated Blood Clearance (ABC) Significantly less ABC phenomenon observed.[1]Can lead to rapid clearance of the drug upon subsequent administrations.
Clinical Implications Potentially improved safety profile and more predictable pharmacokinetics.Risk of reduced therapeutic efficacy and hypersensitivity reactions.

Versatility in Conjugation Chemistry

While the primary advantage of a hydroxyl group lies in its reduced immunogenicity, it also offers versatility as a chemical handle. The hydroxyl group is the natural terminus of a PEG polymer chain and can be readily activated or modified to introduce a wide range of other functional groups, such as carboxyls, amines, or NHS esters, for subsequent conjugation to a target molecule. This allows for a multi-step, controlled conjugation strategy.

For instance, a hydroxyl group can be reacted to form an NHS-ester, which then efficiently couples with primary amines on a protein. This two-step process provides an alternative to using pre-made NHS-activated PEGs, which can be susceptible to hydrolysis.

Table 2: Comparison of PEG Linker Terminal Groups for Amine Conjugation

Linker TerminusReactivity with AminesKey AdvantagesKey Considerations
Hydroxyl (-OH) Indirect: Requires activation (e.g., to an NHS-ester).Versatility for multi-step conjugation strategies.Requires an additional activation step that needs optimization.
Carboxylic Acid (-COOH) Indirect: Requires in-situ activation (e.g., with EDC/NHS).Can be used for other types of conjugations.Potential for side reactions during activation.
NHS-Ester Direct: Reacts directly with primary amines.Simplicity, high reactivity, and well-established protocols.Susceptible to hydrolysis, which competes with the conjugation reaction.
Amine (-NH2) Can be coupled to carboxyl groups (e.g., with EDC/NHS).Useful for protein crosslinking and surface modification.Reaction conditions need to be controlled to avoid side reactions.[2]

Impact on Pharmacokinetics and Efficacy

The ultimate goal of PEGylation is to enhance the therapeutic performance of a drug. By minimizing the immunogenic response, hydroxyl-terminated PEG linkers can lead to more predictable and sustained pharmacokinetic profiles. A longer circulation half-life provides a greater opportunity for the drug to reach its target site.

While direct comparative studies on the impact of terminal groups on efficacy are complex and often drug-specific, the reduced clearance associated with lower immunogenicity logically translates to improved bioavailability and potentially greater therapeutic effect. For example, studies on affibody-drug conjugates have shown that increasing the PEG chain length significantly prolongs circulation half-life, which in turn leads to improved tumor therapeutic ability, even if in vitro cytotoxicity is somewhat reduced.[3][4][5] While this study did not compare terminal groups, it underscores the critical link between circulation time and efficacy.

Table 3: General Effects of PEGylation on Pharmacokinetics

Pharmacokinetic ParameterEffect of PEGylationInfluence of Hydroxyl Terminus
Circulation Half-Life IncreasedReduced immunogenicity helps maintain a longer half-life over repeated doses.
Renal Clearance DecreasedThe primary mechanism of PEGylation; less affected by the terminal group.
Enzymatic Degradation DecreasedThe "stealth" effect is a property of the PEG chain itself.
Tumor Accumulation (EPR effect) IncreasedLonger circulation time enhances the potential for passive targeting.

Experimental Protocols

To aid researchers in evaluating and utilizing hydroxyl-terminated PEG linkers, we provide the following key experimental protocols.

Experimental Protocol 1: ELISA for the Detection of Anti-PEG Antibodies

This protocol is essential for comparing the immunogenicity of different PEGylated molecules.

Materials:

  • High-binding 96-well microplates

  • Antigen: NH2-mPEG5000 (for coating)

  • Blocking buffer: 1% (w/v) milk in PBS

  • Serum or plasma samples from treated subjects

  • Wash buffer: PBS with 0.05% Tween 20 (PBS-T) and PBS

  • Detection antibodies: HRP-conjugated anti-human IgG and IgM

  • Substrate: TMB or ABTS

  • Stop solution: 1N HCl or other appropriate solution

  • Competitor (for specificity control): Free diol-PEG or PEGylated liposomes

Procedure:

  • Coating: Coat the microplate wells with 100 µL of 0.02 mg/mL NH2-mPEG5000 in PBS and incubate overnight at room temperature.[6]

  • Blocking: Wash the wells with PBS. Block with 300 µL of 1% milk/PBS for 1 hour at room temperature.[6]

  • Sample Incubation: Dilute serum/plasma samples in 1% milk/PBS. For competition control, pre-incubate the diluted serum with a competitor (e.g., free PEG) for 20 minutes.[6]

  • Wash the wells and add 100 µL of the diluted samples (with or without competitor) to the wells. Incubate for 1 hour at room temperature.[6]

  • Detection: Wash the wells with PBS-T and then PBS. Add 100 µL of HRP-conjugated anti-human IgG or IgM (diluted 1:5,000 in 1% milk/PBS) and incubate for 1 hour at room temperature.[6]

  • Development: Wash the wells extensively. Add 100 µL of TMB substrate and incubate in the dark.

  • Reading: Stop the reaction with 100 µL of stop solution and read the absorbance at 450 nm. A significant reduction in signal in the presence of the competitor confirms the specificity of the anti-PEG antibodies.[6]

ELISA_Workflow cluster_coating Plate Coating cluster_reaction Antibody Binding cluster_detection Signal Detection Coat Plate Coat Plate with PEG Antigen Block Block with 1% Milk/PBS Coat Plate->Block Add Sample Add Diluted Serum (± Free PEG Competitor) Block->Add Sample Add Detection Ab Add HRP-conjugated Anti-Human IgG/IgM Add Sample->Add Detection Ab Add Substrate Add TMB Substrate Add Detection Ab->Add Substrate Read Absorbance Read Absorbance at 450 nm Add Substrate->Read Absorbance

ELISA workflow for detecting anti-PEG antibodies.
Experimental Protocol 2: Determination of PEGylated Protein Circulation Half-Life in Mice

This protocol allows for the pharmacokinetic comparison of proteins conjugated with different PEG linkers.

Materials:

  • PEGylated protein (e.g., PEG-OH-protein vs. mPEG-protein)

  • Male Balb/c mice (or other appropriate strain)

  • Syringes for intravenous (IV) injection

  • Capillary tubes for blood collection (e.g., retro-orbital)

  • EDTA-coated microcentrifuge tubes

  • ELISA kit specific for the protein of interest

  • Centrifuge

Procedure:

  • Dosing: Administer a defined dose of the PEGylated protein (e.g., 1 mg/kg) to the mice via IV injection.

  • Blood Sampling: Collect blood samples (approx. 20-30 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) via retro-orbital or tail vein bleed.[7] Collect blood into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Quantification: Determine the concentration of the PEGylated protein in the plasma samples using a validated ELISA specific for the protein.

  • Data Analysis: Plot the plasma concentration of the PEGylated protein versus time. Fit the data to a pharmacokinetic model (e.g., a two-phase exponential decay model) to calculate the distribution and elimination half-lives.[7][8]

PK_Study_Workflow Start Start IV_Injection IV Injection of PEG-Protein Conjugate Start->IV_Injection Blood_Collection Serial Blood Collection (Multiple Time Points) IV_Injection->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Quantification Quantify Protein Concentration (ELISA) Plasma_Separation->Quantification Data_Analysis Pharmacokinetic Modeling (Calculate Half-Life) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for in vivo pharmacokinetic analysis.

Conclusion

The choice of the terminal group on a PEG linker is a critical design parameter in the development of PEGylated therapeutics. The available evidence strongly suggests that hydroxyl-terminated PEGs offer a significant advantage over their methoxy-terminated counterparts by reducing the risk of an immunogenic response. This can lead to a better safety profile, more predictable pharmacokinetics, and ultimately, enhanced therapeutic efficacy. While other functional groups offer distinct advantages in terms of conjugation chemistry, the inherent low immunogenicity of the hydroxyl terminus makes PEG-OH a superior choice for many applications in drug delivery. Researchers and drug developers are encouraged to consider these advantages when designing their next generation of PEGylated biopharmaceuticals.

References

A Comparative Guide to Hydroxy-PEG4-CH2COOH and Other Crosslinkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. This guide provides an objective comparison of the hydrophilic linker, Hydroxy-PEG4-CH2COOH, with other commonly used crosslinkers, supported by experimental data.

The Evolving Landscape of ADC Linkers

The primary role of a linker is to remain stable in systemic circulation and then efficiently release the cytotoxic payload within the target tumor cells.[1] Linkers are broadly categorized as either cleavable or non-cleavable.[2] Cleavable linkers are designed to be selectively cleaved by enzymes (e.g., cathepsins), acidic pH in lysosomes, or a high glutathione (B108866) concentration within the tumor cell.[] Non-cleavable linkers, on the other hand, release the payload upon complete degradation of the antibody in the lysosome.[2]

A key challenge in ADC development is the often hydrophobic nature of the payload and many traditional linkers, which can lead to aggregation, poor solubility, and rapid clearance from circulation.[4][] To address this, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have gained prominence.[6][7] this compound is a short, discrete PEG linker that imparts hydrophilicity, offering several advantages over conventional linkers.

Head-to-Head: this compound vs. Other Linkers

The inclusion of a hydrophilic PEG spacer like a PEG4 moiety can significantly improve the physicochemical and pharmacological properties of an ADC.

Physicochemical Properties and In Vitro Performance

The hydrophilicity of the linker plays a crucial role in preventing ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[8] While direct comparative data for this compound against a wide array of linkers is limited, studies on similar short-chain PEG linkers demonstrate their superiority over hydrophobic linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[9]

Table 1: Comparison of Physicochemical Properties and In Vitro Stability

PropertyThis compound (and similar PEG linkers)SMCC (Non-Cleavable, Hydrophobic)MC-Val-Cit-PABC (Cleavable, Less Hydrophobic)Disulfide (Cleavable, Redox-sensitive)
Hydrophilicity High[9]Low[9]ModerateModerate
Aggregation Propensity Low[6]High[10]Moderate to High (payload dependent)[10]Moderate
Achievable DAR Higher DARs possible without significant aggregation[7]Limited by hydrophobicity[10]Can be limited by hydrophobicity[10]Generally lower to maintain stability
In Vitro Plasma Stability Generally High (stable amide bond)[9]High[1]Variable; can be unstable in mouse plasma due to carboxylesterase activity[1][11]Lower; susceptible to exchange with albumin thiols
Pharmacokinetics and In Vivo Performance

The hydrophilic nature of PEG linkers creates a hydration shell around the ADC, which can reduce clearance by the reticuloendothelial system, leading to a longer plasma half-life and increased tumor accumulation.[6][8]

A study comparing a miniaturized ADC with a non-PEGylated SMCC linker (ZHER2-SMCC-MMAE) to its PEGylated counterparts demonstrated a significant extension in plasma half-life with the inclusion of PEG chains.[11]

Table 2: In Vivo Performance Comparison of PEGylated vs. Non-PEGylated ADCs

ConjugateLinker TypePlasma Half-lifeIn Vitro Cytotoxicity (IC50)In Vivo Antitumor EfficacyOff-target ToxicityReference
ZHER2-SMCC-MMAENon-PEGylated19.6 minLower (more potent)Less effectiveHigher[11]
ZHER2-PEG4K-MMAEPEGylated (4 kDa)2.5-fold increase vs. SMCC4.5-fold higherMore effectiveReduced[11]
ZHER2-PEG10K-MMAEPEGylated (10 kDa)11.2-fold increase vs. SMCC22-fold higherMost effectiveReduced by >4-fold[11]

Note: While this study used longer PEG chains than PEG4, it clearly illustrates the principle and benefits of PEGylation.

Table 3: General Pharmacokinetic Profile Comparison

ParameterThis compound (and similar PEG linkers)SMCC (Non-Cleavable, Hydrophobic)MC-Val-Cit-PABC (Cleavable, Less Hydrophobic)
Plasma Half-life (t½) Longer[9]Shorter[9]Variable, often shorter in preclinical models
Clearance (CL) Lower[9]Higher[9]Higher
Tumor Accumulation Increased[6]LowerVariable
Therapeutic Index Potentially wider[7][12]NarrowerDependent on stability and payload

Visualizing the Concepts

To better understand the relationships and workflows discussed, the following diagrams are provided.

ADC_Structures cluster_PEG ADC with this compound Linker cluster_SMCC ADC with SMCC Linker cluster_VC ADC with Val-Cit Linker Ab_PEG Antibody Linker_PEG Hydroxy-PEG4- CH2COOH Ab_PEG->Linker_PEG Payload_PEG Payload Linker_PEG->Payload_PEG Ab_SMCC Antibody Linker_SMCC SMCC Ab_SMCC->Linker_SMCC Payload_SMCC Payload Linker_SMCC->Payload_SMCC Ab_VC Antibody Linker_VC MC-Val-Cit-PABC Ab_VC->Linker_VC Payload_VC Payload Linker_VC->Payload_VC

Caption: Structures of ADCs with different linkers.

ADC_Workflow A ADC Synthesis (Different Linkers) B Physicochemical Characterization (Aggregation, DAR) A->B C In Vitro Plasma Stability Assay B->C D In Vitro Cytotoxicity Assay (IC50) B->D E In Vivo Xenograft Efficacy Study C->E D->E F Toxicity Assessment E->F G Lead Candidate Selection F->G

Caption: Experimental workflow for comparing ADCs.

Linker_Selection Start Start: Define ADC Therapeutic Goal Q1 Hydrophobic Payload? Start->Q1 A1_Yes Consider Hydrophilic Linker (e.g., this compound) Q1->A1_Yes Yes A1_No Wider Range of Linkers Applicable Q1->A1_No No Q2 Bystander Effect Required? A1_Yes->Q2 A1_No->Q2 A2_Yes Select Cleavable Linker (e.g., Val-Cit, Disulfide) Q2->A2_Yes Yes A2_No Consider Non-Cleavable Linker (e.g., SMCC) for Stability Q2->A2_No No End Optimized ADC Candidate A2_Yes->End A2_No->End

Caption: Logical framework for ADC linker selection.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ADC candidates. Below are outlines for key experimental protocols.

I. In Vitro Plasma Stability Assay by LC-MS

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.[13][14]

Protocol Outline:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in human and/or animal plasma at 37°C. Include a buffer control.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Processing:

    • To measure Drug-to-Antibody Ratio (DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A magnetic beads).[15]

    • To measure free payload: Precipitate proteins from the plasma sample (e.g., with acetonitrile) and collect the supernatant.[16]

  • LC-MS Analysis:

    • DAR: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates linker instability.[13]

    • Free Payload: Quantify the amount of released payload in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the ADC's plasma half-life.

II. In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (IC50) of the ADC in killing target cancer cells.[2][17][18]

Protocol Outline:

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[18]

  • ADC Treatment: Prepare serial dilutions of the ADC, an unconjugated antibody control, and a free drug control. Treat the cells and incubate for a period of 48-144 hours.[18]

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.[17]

    • XTT Assay: Add the XTT/PMS solution to each well and incubate for 2-4 hours. Viable cells will produce a soluble orange formazan product.[19]

  • Solubilization (MTT only): Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).[2][19]

  • Data Analysis: Plot cell viability against ADC concentration and fit the data to a dose-response curve to calculate the IC50 value.

III. In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.[20][21]

Protocol Outline:

  • Model Establishment: Implant human tumor cells subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID).[20] Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).

  • ADC Administration: Administer the ADC and controls intravenously (IV) at the predetermined dosing schedule.

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.[22]

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.[20]

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[6]

  • Data Analysis: Plot the mean tumor volume over time for each group to visualize the anti-tumor response.

Conclusion

The strategic incorporation of hydrophilic linkers like this compound represents a significant advancement in ADC design. By mitigating the challenges associated with hydrophobic payloads and linkers, PEGylation can lead to ADCs with improved physicochemical properties, superior pharmacokinetic profiles, and a potentially wider therapeutic window.[9] While the optimal linker is always dependent on the specific antibody, payload, and target, the data consistently supports the advantages of hydrophilicity. For drug developers, the careful consideration and empirical evaluation of linker chemistry are paramount to unlocking the full therapeutic potential of next-generation ADCs.

References

The Pivotal Role of PEG4 Linkers in PROTACs: A Comparative Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, a key component connecting the target protein binder and the E3 ligase ligand, significantly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the diverse array of linker types, those incorporating polyethylene (B3416737) glycol (PEG) motifs, particularly the PEG4 linker, have garnered considerable attention. This guide provides a comprehensive comparison of PROTACs containing PEG4 linkers against alternatives, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The function of a PROTAC hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, flexibility, and chemical composition are paramount in achieving the optimal spatial arrangement for this ternary complex formation. A linker that is too short may cause steric hindrance, while an excessively long or flexible linker can lead to a decrease in the effective concentration required for efficient degradation.

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] The inclusion of a PEG4 linker, consisting of four ethylene (B1197577) glycol units, often imparts a favorable balance of properties. It can enhance the aqueous solubility of the PROTAC, a crucial factor for bioavailability, while maintaining sufficient flexibility to facilitate productive ternary complex formation.

Comparative Performance of PROTACs with PEG4 and Other Linkers

The choice of linker can dramatically impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the influence of linker composition and length.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
ERα VHLPEG12~5 µM~75%[2]
PEG 16 (PEG4 equivalent) ~1 µM ~95% [2]
PEG19~5 µM~70%[2]
TBK1 VHLAlkyl/Ether< 12No degradation-[2][3]
Alkyl/Ether (PEG4 length) ~16 Submicromolar High [3]
Alkyl/Ether213 nM96%[2][3]
Alkyl/Ether29292 nM76%[2][3]
CDK9 CRBNAmide-containing chain-100-140 nM-[4]

Table 1: Comparison of Degradation Efficacy of PROTACs with Varying Linker Lengths. This table highlights that a 16-atom linker (equivalent to a PEG4 linker in length) provided the optimal length for ERα degradation. For TBK1, linkers with a length equivalent to or greater than a 12-atom chain were necessary for degradation, with a 21-atom linker showing the highest potency.

PropertyPROTAC with PEG4 LinkerPROTAC with Alkyl Linker
Solubility Generally higherGenerally lower
Permeability Can be modulated by conformational foldingGenerally higher due to lipophilicity
Metabolic Stability May be susceptible to ether cleavageGenerally more stable
Flexibility HigherLower

Table 2: General Physicochemical Property Comparison of PEG4 vs. Alkyl Linkers in PROTACs. This table provides a qualitative comparison of the general properties conferred by PEG4 and aliphatic alkyl linkers. PEG linkers enhance solubility, while alkyl linkers can improve permeability.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of PROTACs. Below are protocols for key experiments cited in the evaluation of PROTACs containing PEG4 linkers.

Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][6][7]

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[7]

    • Treat the cells with a range of PROTAC concentrations (to account for the hook effect) and a vehicle control (e.g., DMSO).[7]

    • Incubate for a predetermined time (e.g., 4, 8, 16, 24 hours).[7]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[7]

    • Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.[6]

  • Detection and Analysis:

    • Visualize the protein bands using an appropriate detection system.[7]

    • Quantify the band intensities and normalize the target protein signal to the loading control to determine DC50 and Dmax values.[8]

Ternary Complex Formation Assays

These assays are essential to confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.

Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI): [9]

  • Immobilization: Immobilize the E3 ligase or the target protein onto the sensor chip.

  • Binding: Inject the PROTAC, followed by the other protein partner, or inject a pre-incubated mixture of the PROTAC and one protein partner.

  • Data Analysis: Measure the association and dissociation rates to determine the binding affinities (KD) of the binary and ternary complexes. The cooperativity of ternary complex formation can also be calculated.[9]

Isothermal Titration Calorimetry (ITC): [9]

  • Sample Preparation: Place one protein (e.g., E3 ligase) in the sample cell and the other protein (target protein) pre-incubated with the PROTAC in the injection syringe.

  • Titration: Titrate the protein-PROTAC complex into the protein solution in the cell.

  • Data Analysis: Measure the heat changes upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the ternary complex formation.[9]

Time-Resolved Fluorescence Energy Transfer (TR-FRET): [7]

  • Reagents: Use purified, tagged versions of the target protein and E3 ligase (e.g., His-tagged and GST-tagged) and corresponding terbium- and fluorescein-labeled antibodies.[7]

  • Assay Setup: In a microplate, combine the purified proteins and labeled antibodies with varying concentrations of the PROTAC.[7]

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the proximity of the two proteins, signifying ternary complex formation.[7]

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to assess ternary complex formation.[7]

Cellular Permeability Assays

Accurate assessment of cellular permeability is critical for the development of effective PROTAC therapeutics.[10]

Parallel Artificial Membrane Permeability Assay (PAMPA): [10]

  • Principle: This cell-free assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[10]

  • Procedure: Add the PROTAC solution to the donor wells of the PAMPA plate. After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate passive permeability.

Caco-2 Permeability Assay: [10]

  • Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[10]

  • Procedure: Seed Caco-2 cells on a permeable filter support. Once a confluent monolayer is formed, add the PROTAC to the apical (A) or basolateral (B) side. After incubation, measure the amount of PROTAC that has transported to the opposite side.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions to determine the extent of transport and identify potential efflux.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in PROTAC characterization is essential for a clear understanding.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (DC50 & Dmax) detection->analysis Ternary_Complex_Assay_Logic cluster_binary Binary Interactions PROTAC PROTAC PROTAC_POI PROTAC-POI Binding PROTAC->PROTAC_POI PROTAC_E3 PROTAC-E3 Binding PROTAC->PROTAC_E3 Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Target Protein (POI) POI->PROTAC_POI POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->PROTAC_E3 E3_Ligase->Ternary_Complex PROTAC_POI->Ternary_Complex PROTAC_E3->Ternary_Complex Measurement Biophysical Measurement (SPR, ITC, FRET) Ternary_Complex->Measurement

References

Navigating the Functional Maze: A Guide to Assays for PEGylated Antibody Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring that a PEGylated antibody retains its therapeutic activity is a critical step. This guide provides an objective comparison of key functional assays, supported by experimental data, to aid in the selection of the most appropriate methods for evaluating the potency and mechanism of action of these modified biologics.

The covalent attachment of polyethylene (B3416737) glycol (PEG) to an antibody, a process known as PEGylation, is a widely used strategy to improve its pharmacokinetic and pharmacodynamic properties.[1][2] This modification can, however, impact the antibody's biological function.[] Therefore, a thorough functional characterization is essential. This guide explores a range of in vitro assays designed to test the activity of PEGylated antibodies, from initial binding to complex cell-based responses.

I. Binding Affinity and Kinetics: The First Hurdle

The initial and most fundamental assessment of a PEGylated antibody's function is its ability to bind to its target antigen. PEGylation can sometimes interfere with this binding through steric hindrance.[] Several assays can quantify this interaction.

Comparison of Binding Assays

Assay TypePrincipleTypical ThroughputKey Considerations for PEGylated Antibodies
ELISA Immobilized antigen captures the antibody, which is then detected by an enzyme-conjugated secondary antibody.[4][5][6]HighCan be configured in different formats (direct, competitive) to assess binding.[7] Potential for PEG to interfere with coating or detection steps.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the antibody binds to an immobilized antigen, providing real-time kinetics (association and dissociation rates).[8][9]MediumHighly sensitive and provides detailed kinetic information.[8] The size and conformation of the PEG chain may influence the binding kinetics and require specific assay optimization.
Bio-Layer Interferometry (BLI) Similar to SPR, it measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor binding events in real-time.[5]HighOffers a high-throughput alternative to SPR for kinetic analysis. Less susceptible to bulk refractive index changes than SPR.
Flow Cytometry Measures the binding of fluorescently labeled antibodies to target antigens expressed on the surface of cells.[5][8]HighIdeal for assessing binding to native antigens on the cell surface.[5] PEGylation may affect antibody diffusion and access to the target on crowded cell surfaces.

II. Cell-Based Functional Assays: Mimicking the In Vivo Environment

While binding is a prerequisite for activity, it does not always correlate with the desired biological effect.[9][10] Cell-based functional assays provide a more physiologically relevant assessment of a PEGylated antibody's ability to modulate cellular responses.

A. Neutralization and Blocking Assays

These assays determine if the antibody can inhibit the biological activity of its target.

Workflow for a Cell-Based Neutralization Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout TargetCells Target Cells IncubateCells Add mixture to Target Cells TargetCells->IncubateCells PEG_Ab PEGylated Antibody (Varying Concentrations) PreIncubate Pre-incubate Antibody with Ligand PEG_Ab->PreIncubate Ligand Ligand/Agonist Ligand->PreIncubate PreIncubate->IncubateCells MeasureResponse Measure Cellular Response (e.g., proliferation, signaling) IncubateCells->MeasureResponse

References

Beyond EDC/NHS: A Comparative Guide to Modern PEGylation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For decades, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) has been a cornerstone of bioconjugation, particularly for the PEGylation of therapeutic proteins. This method, primarily targeting primary amines on lysine (B10760008) residues and the N-terminus, is well-established. However, its lack of site-specificity often leads to heterogeneous products with varying degrees of PEGylation and positional isomers, which can result in reduced bioactivity and create challenges in purification and characterization.

In response to these limitations, a diverse toolkit of alternative PEGylation chemistries has emerged. These modern techniques offer greater control over the conjugation site, leading to more homogeneous and well-defined PEGylated biologics with potentially improved therapeutic profiles. This guide provides a comparative overview of these alternatives, presenting quantitative data where available and detailed experimental protocols for key methods.

Key Alternatives to EDC/NHS Chemistry

Several innovative strategies have been developed to overcome the challenges of traditional amine-reactive PEGylation. These methods leverage different reactive handles on the protein, including thiols, carbonyls, and bio-orthogonally introduced functional groups.

Thiol-Reactive PEGylation

Targeting the sulfhydryl group of cysteine residues is a popular strategy for site-specific PEGylation. Cysteine is a relatively rare amino acid, and genetic engineering can be used to introduce a single reactive cysteine at a desired location on the protein surface.

Reaction Chemistry: The most common approach involves the reaction of a maleimide-functionalized PEG with the free thiol of a cysteine residue via a Michael addition reaction. This forms a stable thioether bond.

Diagram of Thiol-Maleimide PEGylation:

Thiol_Maleimide_PEGylation Protein_Cys Protein-SH Intermediate Thioether Adduct Protein_Cys->Intermediate Michael Addition PEG_Mal PEG-Maleimide PEG_Mal->Intermediate PEGylated_Protein PEGylated Protein Intermediate->PEGylated_Protein Stable Bond Formation

Caption: Workflow of thiol-maleimide based PEGylation.

"Click" Chemistry

The concept of "click" chemistry, characterized by high efficiency, specificity, and biocompatibility, has been successfully applied to PEGylation. The two most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These methods require the introduction of an azide (B81097) or alkyne group into the protein, often through non-canonical amino acid incorporation.

Reaction Chemistry:

  • CuAAC: A terminal alkyne and an azide react in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • SPAAC: A strained cyclooctyne (B158145) reacts with an azide in the absence of a catalyst, which is advantageous for in vivo applications.

Diagram of Click Chemistry PEGylation (CuAAC):

CuAAC_PEGylation Protein_Azide Protein-N3 PEGylated_Protein PEGylated Protein (Triazole Linkage) Protein_Azide->PEGylated_Protein PEG_Alkyne PEG-Alkyne PEG_Alkyne->PEGylated_Protein Catalyst Cu(I) Catalyst->PEGylated_Protein Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PEGylation.

Enzymatic Ligation

Enzymatic methods offer exquisite site-specificity by recognizing and modifying specific amino acid sequences.

  • Sortase-Mediated Ligation (SML): Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sorting signal (e.g., LPXTG) and cleaves the peptide bond between the threonine and glycine. It then ligates a PEG molecule functionalized with an N-terminal oligo-glycine motif.[1][2]

  • Transglutaminase (TGase) Ligation: Microbial transglutaminase catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine, such as an amine-functionalized PEG.[3][4]

Diagram of Sortase-Mediated PEGylation:

Sortase_PEGylation Protein_LPXTG Protein-LPXTG PEGylated_Protein PEGylated Protein Protein_LPXTG->PEGylated_Protein PEG_Gly PEG-(Gly)n PEG_Gly->PEGylated_Protein SortaseA Sortase A SortaseA->PEGylated_Protein Transpeptidation

Caption: Site-specific PEGylation using Sortase A.

Native Chemical Ligation (NCL)

NCL is a powerful chemoselective method for linking two unprotected peptide or protein fragments.[5][6] For PEGylation, a protein is expressed with a C-terminal thioester, which then reacts with a PEG molecule containing an N-terminal cysteine to form a native peptide bond.[5][6]

Diagram of Native Chemical Ligation for PEGylation:

NCL_PEGylation cluster_reactants Reactants Protein_Thioester Protein-COSR Intermediate Thioester-linked Intermediate Protein_Thioester->Intermediate Transthioesterification PEG_Cys H2N-Cys-PEG PEG_Cys->Intermediate PEGylated_Protein PEGylated Protein (Native Peptide Bond) Intermediate->PEGylated_Protein S-to-N Acyl Shift

Caption: Native Chemical Ligation (NCL) workflow for PEGylation.

Oxime Ligation

Oxime ligation involves the reaction between an aminooxy-functionalized PEG and a protein containing a ketone or aldehyde group.[7][8] These carbonyl groups can be introduced into proteins by periodate (B1199274) oxidation of N-terminal serine/threonine residues or by incorporating unnatural amino acids.[7]

Michael Addition

The Michael addition reaction is a versatile tool for bioconjugation.[9][10] In the context of PEGylation, it typically involves the reaction of a thiol-containing protein (cysteine) with a PEG functionalized with an electron-deficient alkene, such as a maleimide (B117702) or a vinyl sulfone.[9]

Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This is a type of "click" chemistry known for its exceptionally fast reaction rates.[11][] It involves the cycloaddition of an electron-rich dienophile (e.g., norbornene) with an electron-poor diene (e.g., tetrazine).[]

Reductive Amination

This classic method can be adapted for site-specific N-terminal PEGylation by controlling the reaction pH.[1] The aldehyde group of a PEG-aldehyde reacts with the N-terminal α-amine, which is more nucleophilic at a lower pH compared to the ε-amines of lysine residues. The resulting Schiff base is then reduced to a stable secondary amine linkage.[1]

Comparative Performance of PEGylation Chemistries

The choice of PEGylation chemistry depends on several factors, including the desired site of conjugation, the properties of the protein, and the required reaction conditions. The following table summarizes key performance indicators for the discussed methods.

PEGylation ChemistryTarget Residue(s)Typical YieldReaction ConditionsKey AdvantagesKey Disadvantages
EDC/NHS Lysine, N-terminusVariable (often low for specific products)pH 7-9Well-established, readily available reagents.Low site-specificity, product heterogeneity.
Thiol-Reactive Cysteine>85%[1]pH 6.5-7.5High site-specificity, stable bond.Requires available cysteine or genetic engineering.
CuAAC Click Chemistry Azide/AlkyneHigh (>90%)Aqueous buffer, requires Cu(I) catalyst.High efficiency and specificity, bio-orthogonal.Potential for copper toxicity.[13]
SPAAC Click Chemistry Azide/AlkyneHigh (>90%)Aqueous buffer, catalyst-free.Catalyst-free, suitable for in vivo applications.Reagents can be more complex to synthesize.
Sortase-Mediated C-terminal LPXTGHigh (>90%)[2]Physiological pH, requires Sortase A.Exquisite site-specificity.Requires genetic engineering of recognition site.[1]
Transglutaminase GlutamineVariable (depends on substrate accessibility)Physiological pH, requires TGase.Site-specific for accessible glutamine residues.Can be less predictable than other enzymatic methods.[3]
Native Chemical Ligation N-terminal CysteineNear-quantitative[5][6]Aqueous buffer, pH ~7.Forms a native peptide bond, high yield.Requires C-terminal thioester and N-terminal cysteine.[5][6]
Oxime Ligation Aldehyde/KetoneHighpH 4-7Highly specific, stable oxime bond.Requires introduction of a carbonyl group.[7]
Michael Addition CysteineHighpH 6.5-8.0Efficient, stable bond formation.Potential for off-target reactions with other nucleophiles.[9]
iEDDA Reaction Tetrazine/DienophileVery HighAqueous buffer, catalyst-free.Extremely fast kinetics, bio-orthogonal.Reagents can be complex.[11][]
Reductive Amination N-terminusHigh (for N-terminal specificity)pH 5-7, requires reducing agent.Can achieve N-terminal specificity.Potential for side reactions with lysines at higher pH.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these PEGylation strategies. Below are representative protocols for some of the key methods.

Protocol 1: Thiol-Reactive PEGylation of a Cysteine-Engineered Protein
  • Protein Preparation: Dissolve the cysteine-engineered protein in a dégazéd buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2). If the cysteine is disulfide-bonded, it must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • PEGylation Reaction: Add a 3-5 molar excess of maleimide-activated PEG to the protein solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to a final concentration of ~10 mM to react with any excess PEG-maleimide.

  • Purification: Purify the PEGylated protein from unreacted protein, excess PEG, and quenching agent using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the final product by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the site of PEGylation.

Protocol 2: Sortase-Mediated Ligation
  • Reactant Preparation: Prepare solutions of the C-terminally LPXTG-tagged protein and the N-terminally oligo-glycine functionalized PEG in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).

  • Enzymatic Reaction: Add Sortase A enzyme to the reaction mixture. A typical molar ratio is 1:1:0.1 of protein:PEG:Sortase A.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for 2-4 hours, with gentle agitation.

  • Purification: If the Sortase A is His-tagged, it can be removed using Ni-NTA affinity chromatography. The PEGylated protein can then be further purified from unreacted starting materials by SEC or IEX.

  • Analysis: Confirm the successful ligation and purity of the product using SDS-PAGE and mass spectrometry.

Protocol 3: N-terminal Reductive Amination
  • Buffer Exchange: Exchange the protein into a reaction buffer with a slightly acidic pH (e.g., 100 mM sodium acetate, pH 5.5).

  • PEGylation Reaction: Add PEG-aldehyde to the protein solution at a molar excess of 5-10 fold.

  • Reduction: Immediately add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture to a final concentration of approximately 20 mM.

  • Incubation: Allow the reaction to proceed at room temperature for 4-24 hours.

  • Purification: Purify the PEGylated protein using SEC or IEX to remove unreacted components.

  • Characterization: Verify the PEGylation and its site-specificity using SDS-PAGE and peptide mapping analysis by mass spectrometry.

Conclusion

The field of protein PEGylation has evolved significantly beyond the traditional EDC/NHS chemistry. The modern alternatives presented in this guide offer researchers and drug developers a powerful array of tools to create more homogeneous, site-specifically PEGylated therapeutics. By carefully selecting the appropriate chemistry based on the protein of interest and the desired product profile, it is possible to optimize the efficacy and safety of next-generation biopharmaceuticals. The provided comparative data and experimental protocols serve as a starting point for the rational design and implementation of advanced PEGylation strategies.

References

Confirming the Structure of Hydroxy-PEG4-CH2COOH: An NMR Analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and polymer chemistry, the precise characterization of linker molecules is paramount. Hydroxy-PEG4-CH2COOH is a heterobifunctional linker valued for its defined length, hydrophilicity, and orthogonal reactive groups. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the chemical structure of such linkers. This guide provides a comprehensive comparison of the NMR analysis of this compound with alternative PEG linkers, supported by experimental data and detailed protocols.

The confirmation of the this compound structure relies on the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals. The presence of a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other, connected by a tetraethylene glycol (PEG4) spacer, gives rise to a characteristic spectral fingerprint.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and comparable heterobifunctional PEG4 linkers. These values are based on spectral data from closely related compounds and established chemical shift predictions. Variations may occur depending on the solvent and concentration.

Table 1: ¹H NMR Data Comparison of PEG4 Linkers

Assignment This compound (Expected δ, ppm) HO-PEG4-NH₂ (Expected δ, ppm) HO-PEG4-Maleimide (Expected δ, ppm) HO-PEG4-NHS Ester (Expected δ, ppm)
HO -CH₂-~3.72 (t)~3.72 (t)~3.72 (t)~3.72 (t)
-CH₂-OH Signal often broad or exchanges with H₂OSignal often broad or exchanges with H₂OSignal often broad or exchanges with H₂OSignal often broad or exchanges with H₂O
-O-CH₂-CH₂-O- (PEG Backbone)~3.65 (m)~3.65 (m)~3.65 (m)~3.65 (m)
-O-CH₂-CH₂ -COOH~3.75 (t)---
-CH₂ -COOH~4.15 (s)---
-O-CH₂-CH₂ -NH₂-~3.55 (t)--
-CH₂ -NH₂-~2.90 (t)--
-O-CH₂-CH₂ -N(Maleimide)--~3.80 (t)-
-CH₂ -N(Maleimide)--~3.70 (t)-
Maleimide Protons--~6.70 (s)-
-O-CH₂-CH₂ -COONHS---~3.90 (t)
-CH₂ -COONHS---~4.30 (s)
NHS Protons---~2.90 (s)

Multiplicity: s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Data Comparison of PEG4 Linkers

Assignment This compound (Expected δ, ppm) HO-PEG4-NH₂ (Expected δ, ppm) HO-PEG4-Maleimide (Expected δ, ppm) HO-PEG4-NHS Ester (Expected δ, ppm)
HO -CH₂-~61.5~61.5~61.5~61.5
HO-CH₂ -CH₂-O-~72.5~72.5~72.5~72.5
-O-CH₂-CH₂-O- (PEG Backbone)~70.5~70.5~70.5~70.5
-O-CH₂ -CH₂-COOH~70.0---
-CH₂ -COOH~68.5---
C OOH~172.0---
-O-CH₂ -CH₂-NH₂-~70.0--
-CH₂ -NH₂-~41.5--
-O-CH₂ -CH₂-N(Maleimide)--~69.0-
-CH₂ -N(Maleimide)--~37.5-
Maleimide C=C--~134.0-
Maleimide C=O--~170.5-
-O-CH₂ -CH₂-COONHS---~69.5
-CH₂ -COONHS---~67.0
C OONHS---~169.0
NHS C=O---~170.0
NHS CH₂---~25.5

Experimental Protocols

A detailed methodology is crucial for the accurate acquisition and interpretation of NMR data.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the PEG linker.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Commonly used solvents include Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent depends on the solubility of the analyte and the desired chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Ensure the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-5 seconds to ensure complete T1 relaxation.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is typical.

    • Spectral Width (sw): Set a spectral width that covers all expected carbon signals (e.g., 0-200 ppm).

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS or TSP at 0 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for ¹H NMR to determine the relative number of protons.

  • Structural Assignment: Assign the observed peaks to the corresponding protons and carbons in the molecular structure based on their chemical shifts, multiplicities (for ¹H NMR), and integration values.

Visualizing the Analysis and Comparison

The following diagrams, generated using Graphviz, illustrate the workflow for NMR-based structural confirmation and a comparison of the functional ends of the different PEG linkers.

G NMR Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis cluster_confirmation Structure Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to Standard phase_base->reference integrate Peak Picking & Integration (¹H) reference->integrate For ¹H NMR assign Assign Signals to Structure reference->assign integrate->assign confirm Structure Confirmed assign->confirm G Comparison of Heterobifunctional PEG4 Linkers peg4_cooh This compound HO- -CH2COOH peg_backbone PEG4 Backbone peg4_cooh:f1->peg_backbone peg4_nh2 HO-PEG4-NH₂ HO- -NH₂ peg4_nh2:f1->peg_backbone peg4_mal HO-PEG4-Maleimide HO- -Maleimide peg4_mal:f1->peg_backbone peg4_nhs HO-PEG4-NHS Ester HO- -NHS Ester peg4_nhs:f1->peg_backbone peg_backbone->peg4_cooh:f2 peg_backbone->peg4_nh2:f2 peg_backbone->peg4_mal:f2 peg_backbone->peg4_nhs:f2

A Researcher's Guide to Measuring Protein PEGylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of proteins. This modification can improve a protein's stability, solubility, and circulating half-life while reducing its immunogenicity.[1][2] Accurately measuring the efficiency of this process is a critical quality attribute for ensuring the consistency, safety, and efficacy of PEGylated biotherapeutics.[3][4]

This guide provides a comparative overview of the common analytical techniques used to determine the efficiency of protein labeling with PEG, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate method for their needs.

Key Analytical Techniques for Measuring PEGylation Efficiency

The efficiency of PEGylation is typically assessed by determining the degree of PEGylation (the number of PEG molecules attached to a single protein molecule) and the distribution of different PEGylated species (e.g., mono-, di-, or multi-PEGylated proteins).[5] A variety of analytical methods are available, each with distinct principles, advantages, and limitations.

Electrophoretic Methods: SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and accessible technique for the initial assessment of a PEGylation reaction. It separates proteins based on their molecular weight. The attachment of PEG chains significantly increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.[6][7]

Experimental Protocol:

  • Sample Preparation: Mix the PEGylated protein sample, the unmodified protein control, and a molecular weight marker with LDS sample buffer.

  • Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the electrophoresis for approximately 35-40 minutes at a constant voltage (e.g., 200V).[7]

  • Staining: After electrophoresis, stain the gel with a protein stain like Coomassie Brilliant Blue to visualize the protein bands. For specific detection of PEG, a barium iodide staining method can be used, which forms a colored complex with PEG.

  • Analysis: Compare the band patterns. The unmodified protein will appear as a sharp band at its expected molecular weight. PEGylated proteins will appear as distinct, higher molecular weight bands. The intensity of these bands can provide a semi-quantitative estimate of the PEGylation efficiency.

G cluster_reaction PEGylation Reaction cluster_analysis Efficiency Analysis cluster_results Results P Purified Protein Reaction Reaction Mixture (Unmodified Protein, PEGylated Species, Free PEG) P->Reaction PEG Activated PEG Reagent PEG->Reaction SEC Size Exclusion Chromatography (SEC) Reaction->SEC Separation MS Mass Spectrometry (MS) Reaction->MS Characterization SDS_PAGE SDS-PAGE Reaction->SDS_PAGE Initial Assessment HIC Hydrophobic Interaction Chromatography (HIC) Reaction->HIC Purification/ Analysis Efficiency Labeling Efficiency (Degree of PEGylation, Distribution of Species) SEC->Efficiency MS->Efficiency SDS_PAGE->Efficiency HIC->Efficiency

Caption: Decision tree for selecting an appropriate method for PEGylation analysis.

Alternatives to PEG

While PEG is the gold standard polymer for bioconjugation, concerns about potential immunogenicity have spurred research into alternatives. [8][9]Promising candidates that may offer similar or improved performance include:

  • Polysarcosine (pSar) [10][11]* Poly(N-vinylpyrrolidone) (PVP) [8][12]* Poly(oxazolines) (POx) [11][12]* Polyglycerol (PG) [8][12]* Zwitterionic polymers [8][10]* XTENylation (genetically encoded, unstructured polypeptides) [10] The efficiency of labeling with these alternative polymers can often be measured using the same analytical principles and techniques described in this guide.

References

A Comparative Guide to Heterobifunctional Crosslinking Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Heterobifunctional crosslinking agents are indispensable tools in modern biotechnology and drug development, enabling the precise and controlled covalent linkage of two different biomolecules.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents have two distinct reactive moieties. This key difference allows for sequential, multi-step conjugation strategies that significantly minimize undesirable side reactions like self-conjugation and polymerization.[1][2] This guide provides an objective comparison of commonly used heterobifunctional crosslinkers, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their specific application, from antibody-drug conjugate (ADC) development to protein-protein interaction studies.

Core Concepts in Heterobifunctional Crosslinking

The power of heterobifunctional crosslinkers lies in their ability to target different functional groups on proteins or other biomolecules, such as primary amines (-NH2, found on lysine (B10760008) residues and the N-terminus) and sulfhydryls (-SH, found on cysteine residues).[3] The general structure consists of two reactive ends separated by a spacer arm. The nature of this spacer can influence the stability, solubility, and steric hindrance of the final conjugate.[1]

The most prevalent class of heterobifunctional crosslinkers combines an N-hydroxysuccinimide (NHS) ester for targeting amines with a maleimide (B117702) group for targeting sulfhydryls.[1] This combination is central to the construction of many antibody-drug conjugates.[4]

Comparative Analysis of Common Heterobifunctional Crosslinkers

The selection of a crosslinker is dictated by the specific requirements of the application, including the desired stability of the linkage, the solubility of the final conjugate, and the length of the spacer arm.

Table 1: Physicochemical and Performance Characteristics of Common Amine-to-Sulfhydryl Crosslinkers
FeatureSMCCSulfo-SMCCLC-SMCCSM(PEG)nSPDP
Full Chemical Name Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxy-(6-amidocaproate)PEGylated SMCCN-Succinimidyl 3-(2-pyridyldithio)propionate
Reactive Groups NHS ester (amine), Maleimide (sulfhydryl)Sulfo-NHS ester (amine), Maleimide (sulfhydryl)NHS ester (amine), Maleimide (sulfhydryl)NHS ester (amine), Maleimide (sulfhydryl)NHS ester (amine), Pyridyldithiol (sulfhydryl)
Spacer Arm Length 8.3 Å8.3 Å16.2 ÅVariable (e.g., 17.6 - 95.2 Å)6.8 Å
Water Solubility Low (requires organic co-solvent like DMSO or DMF)[5]High (soluble up to ~10 mM in aqueous buffers)[5]Low (requires organic co-solvent)HighLow (requires organic co-solvent)
Resulting Linkage Thioether (stable, non-cleavable)[6]Thioether (stable, non-cleavable)Thioether (stable, non-cleavable)Thioether (stable, non-cleavable)Disulfide (cleavable with reducing agents)[7]
Key Advantage Widely used, well-established.[5]Water-solubility simplifies protocols and is gentler on proteins sensitive to organic solvents.[5]Longer spacer arm can overcome steric hindrance.PEG spacer enhances solubility, reduces aggregation, and can improve pharmacokinetics of ADCs.[6][8][9]Linkage is cleavable, which can be advantageous for intracellular drug release.
Key Disadvantage Hydrophobicity can lead to aggregation of conjugates.[5]More expensive than SMCC.Hydrophobic.Can be more expensive.Disulfide bond can be unstable in reducing environments, leading to premature cleavage.[7]
Performance Comparison: Maleimide vs. Pyridyldithiol Chemistry

The choice between a maleimide and a pyridyldithiol group for targeting sulfhydryls is a critical decision based on the desired stability of the final conjugate.

  • Reaction Efficiency: Studies have shown that the reaction between maleimides and sulfhydryl groups has a higher efficiency compared to the reaction of 2-pyridyldithiols with sulfhydryls.[10]

  • Linkage Stability:

    • Maleimide-Thiol (Thioether) Linkage: This bond is generally considered stable and non-cleavable.[6] However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the intracellular environment, which can lead to dissociation of the conjugate.[11][12] Strategies to mitigate this include hydrolysis of the succinimide (B58015) ring after conjugation, which stabilizes the linkage.[13][14]

    • Pyridyldithiol-Thiol (Disulfide) Linkage: This disulfide bond is designed to be cleavable by reducing agents.[7] This is often exploited in ADC design to release a drug payload inside a target cell, where the concentration of reducing agents like glutathione is significantly higher than in the bloodstream. However, this inherent instability can also lead to premature drug release in circulation.[11]

The Role of PEGylation

Incorporating polyethylene (B3416737) glycol (PEG) spacers into heterobifunctional crosslinkers has become a key strategy for improving the properties of bioconjugates, particularly ADCs.[8][15]

  • Improved Hydrophilicity: PEGylation increases the water solubility of the entire conjugate, which is especially beneficial when working with hydrophobic drugs, helping to prevent aggregation.[6][16]

  • Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker can reduce non-specific uptake of the ADC by other cells, leading to a longer circulation half-life and potentially increased accumulation in the target tumor tissue.[6][9][16]

  • Higher Drug-to-Antibody Ratio (DAR): By reducing the propensity for aggregation caused by hydrophobic payloads, PEG linkers can allow for the attachment of a higher number of drug molecules to a single antibody without compromising its stability.[6]

Experimental Protocols and Workflows

The following sections provide detailed methodologies for common applications of heterobifunctional crosslinkers.

General Workflow for Two-Step Antibody-Drug Conjugation

A two-step conjugation process is standard when using NHS-maleimide crosslinkers to minimize unwanted antibody crosslinking.[4] The process involves first activating the antibody with the crosslinker, removing the excess crosslinker, and then reacting the maleimide-activated antibody with the sulfhydryl-containing drug.

G cluster_0 Step 1: Antibody Activation cluster_1 Purification cluster_2 Step 2: Conjugation A Antibody in Amine-Free Buffer (pH 7.2-7.5) B Add NHS-Maleimide Crosslinker (e.g., SMCC) A->B C Incubate 30-60 min at Room Temperature B->C D Maleimide-Activated Antibody C->D E Remove Excess Crosslinker (Desalting Column) D->E F Add Sulfhydryl- Containing Drug (pH 6.5-7.5) E->F G Incubate 1-2 hours at Room Temperature F->G H Quench Reaction (e.g., L-cysteine) G->H I Antibody-Drug Conjugate (ADC) H->I

Caption: General experimental workflow for a two-step SMCC conjugation.

Detailed Protocol: Preparation of an Antibody-Drug Conjugate using SMCC

This protocol outlines the key steps for conjugating a thiol-containing drug to an antibody using SMCC.[4][17]

Materials:

  • Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2)

  • SMCC crosslinker (dissolved in DMSO or DMF)

  • Thiol-containing drug

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or L-cysteine (100 mM)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in the Conjugation Buffer. If the buffer contains primary amines (like Tris), a buffer exchange must be performed.[4]

  • Antibody Activation with SMCC:

    • Prepare a stock solution of SMCC in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of SMCC to the antibody solution. The optimal ratio may need to be determined empirically.[18]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[17]

  • Removal of Excess Crosslinker:

    • Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer (adjusted to pH 6.5-7.5 for the next step).[17] This is a critical step to prevent the crosslinking of the drug molecule.

  • Conjugation to Thiol-Containing Drug:

    • Immediately add the thiol-containing drug to the maleimide-activated antibody solution. A 1.5 to 5-fold molar excess of the drug over the available maleimide groups is typically used.[4]

    • Incubate for 1-2 hours at room temperature.[19]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM to react with any remaining maleimide groups.[4]

    • Incubate for an additional 15-30 minutes.

  • Purification of the ADC:

    • Purify the final ADC product from excess drug and quenching reagent using size-exclusion chromatography (SEC) or dialysis.[4]

Chemical Reaction Pathway for SMCC Conjugation

The following diagram illustrates the chemical reactions involved in the two-step conjugation process.

Caption: Chemical reaction pathway of a two-step SMCC conjugation.[17]

Troubleshooting Common Crosslinking Issues

ProblemPotential CauseSuggested Solution
Low Conjugation Efficiency Inactive Crosslinker: Hydrolysis of the NHS-ester or maleimide group.Use fresh crosslinker and store it under desiccated conditions. Allow the vial to warm to room temperature before opening to prevent condensation.[17]
Interfering Substances: Presence of primary amines (e.g., Tris) or sulfhydryls (e.g., DTT) in buffers.Perform buffer exchange into an appropriate amine- and sulfhydryl-free buffer before starting the reaction.[17][20]
Suboptimal pH: Incorrect pH for the NHS-ester or maleimide reaction.Ensure the amine reaction is performed at pH 7-9 and the maleimide reaction at pH 6.5-7.5.[17]
Protein Precipitation/ Aggregation High Concentration of Organic Solvent: Using non-water-soluble crosslinkers like SMCC.Keep the final concentration of DMSO or DMF below 10%.[17] Consider switching to a water-soluble alternative like Sulfo-SMCC.[17]
Over-conjugation: High molar excess of the crosslinker leading to excessive modification.Reduce the molar excess of the crosslinker or decrease the reaction time.[17]
Hydrophobicity of the Linker/Payload: The attached molecules increase the overall hydrophobicity of the protein.Consider using a PEGylated crosslinker to improve the solubility of the final conjugate.[6]

Conclusion

Heterobifunctional crosslinkers are powerful reagents that enable the precise construction of complex bioconjugates. The most common amine-to-sulfhydryl crosslinkers, such as SMCC and its derivatives, offer a robust and reliable method for applications like ADC development. The choice between different reactive groups (e.g., maleimide vs. pyridyldithiol) and spacer arms (e.g., standard vs. PEGylated) must be carefully considered based on the desired characteristics of the final product, such as stability, solubility, and in vivo performance. By understanding the underlying chemistry and following optimized protocols, researchers can successfully leverage these versatile tools to advance their research and therapeutic development goals.

References

Safety Operating Guide

Proper Disposal of Hydroxy-PEG4-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory best practices and environmental stewardship. This guide provides detailed, procedural instructions for the proper disposal of Hydroxy-PEG4-CH2COOH, a hydrophilic linker commonly utilized in bioconjugation, drug delivery systems, and the development of PROTACs. While this compound is not classified as a hazardous substance under GHS, Regulation (EC) No. 1272/2008, or OSHA 29 CFR 1910.1200, adherence to established disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE:

  • Safety Goggles: Protect eyes from potential splashes.

  • Laboratory Coat: Shield skin and clothing from contamination.

  • Chemical-Resistant Gloves: Prevent direct dermal contact.[1][2][3]

Always work in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any potential dust or aerosols.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] This ensures that the material is managed in an environmentally responsible and compliant manner. Do not discharge this product into drains or sewers.[1][4]

1. Waste Segregation and Collection:

Proper segregation of waste streams is critical for safe and efficient disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed, chemical-resistant container.

    • Contaminated disposable materials, such as weighing paper, pipette tips, and gloves, should also be placed in this designated solid chemical waste container.[3][4]

    • The container must be clearly marked with the full chemical name: "this compound".

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

    • Do not mix with other incompatible chemical waste streams.

2. Decontamination of Reusable Labware:

  • Rinse reusable glassware and equipment that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or isopropanol, provided it is compatible with the labware material).

  • Collect the solvent rinse as hazardous liquid waste.[4]

  • Following the initial solvent rinse, wash the labware thoroughly with soap and water.[4]

3. Spill Management:

In the event of a spill:

  • Ensure the area is well-ventilated.[1]

  • Absorb the spilled material with an inert substance such as vermiculite, dry sand, or earth.[1]

  • Carefully collect the absorbent material and place it into a labeled chemical waste container for disposal.[1]

4. Storage and Final Disposal:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3][4]

  • Provide them with the full chemical name and a copy of the Safety Data Sheet (SDS) if available. All disposal activities must be in full compliance with local, state, and federal regulations.[4]

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not extensively available, the following table summarizes its key identifiers and physical properties relevant to handling and storage.

PropertyValue
Chemical Name This compound
Synonyms 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid
CAS Number 70678-95-4
Molecular Weight 252.26 g/mol
Appearance Solid or liquid
Recommended Storage Store at -5°C, keep dry and avoid sunlight.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Initial Handling cluster_1 Waste Generation cluster_2 Segregation & Collection cluster_3 Final Disposal A Don Appropriate PPE (Goggles, Lab Coat, Gloves) B Work in a Well-Ventilated Area A->B C Unused Solid or Contaminated Disposables B->C D Solutions Containing Compound B->D E Contaminated Reusable Labware B->E F Collect in Labeled Solid Waste Container C->F G Collect in Labeled Liquid Waste Container D->G H Rinse with Solvent E->H K Store Waste in Designated Area F->K G->K I Collect Rinseate in Liquid Waste Container H->I J Wash with Soap & Water H->J I->G L Contact EHS or Licensed Waste Disposal Contractor K->L M Compliant Disposal L->M

Disposal workflow for this compound.

References

Personal protective equipment for handling Hydroxy-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Hydroxy-PEG4-CH2COOH (CAS No. 70678-95-4), ensuring laboratory safety and procedural excellence.

This document provides critical safety and logistical information for the handling of this compound, a bifunctional molecule commonly utilized in bioconjugation, drug delivery, and surface modification applications. While generally not classified as a hazardous substance, proper laboratory practices are essential due to the compound's carboxylic acid functionality and the fact that its toxicological properties have not been fully investigated. A Safety Data Sheet (SDS) for this specific compound is available and should be consulted for detailed information.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent accidental exposure through skin and eye contact or inhalation. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a full-face shield.Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.
Hand Protection Nitrile or neoprene chemical-resistant gloves.Inspect gloves for any signs of wear or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection A fully-fastened laboratory coat.Provides a critical barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing risks and ensuring a safe laboratory environment.

Preparation and Handling
  • Work Area Preparation : Designate a specific workspace within a chemical fume hood. Ensure the area is clean, uncluttered, and equipped with all necessary handling and safety equipment.

  • Personal Protective Equipment : Before handling the compound, don the appropriate PPE as detailed in the table above.

  • Compound Handling : When transferring this compound, do so carefully to avoid the generation of aerosols. Use appropriate laboratory equipment for all transfers and measurements.

  • Storage : Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Recommended storage temperatures are typically between -20°C and 4°C for long-term stability.[3]

Post-Handling
  • Decontamination : After handling, thoroughly decontaminate all work surfaces with a suitable cleaning agent.

  • PPE Removal : Carefully remove and dispose of contaminated gloves and any other disposable PPE.

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water.

Spill and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is fundamental to laboratory safety and environmental responsibility.

Spill Response Protocol

In the event of a spill, remain calm and follow these steps:

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Assess the Spill : Determine the extent of the spill. For small spills (less than 1 liter) that do not pose an immediate fire or health hazard, laboratory personnel with the appropriate training and PPE can proceed with cleanup.[4] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Containment : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or cat litter, working from the outside in.[5]

  • Neutralization (for acidic properties) : For spills of carboxylic acids, neutralization may be recommended. Use a mild base like sodium bicarbonate to neutralize the spill. Test the pH of the contained spill to ensure it is within a safe range (typically pH 6-8) before proceeding.

  • Cleanup : Once absorbed and neutralized, carefully scoop the material into a designated chemical waste container.

  • Final Decontamination : Clean the spill area thoroughly with soap and water.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for regulatory compliance and environmental safety.

  • Waste Segregation : Collect all waste materials containing this compound, including contaminated absorbents and disposable PPE, in a dedicated and clearly labeled waste container. Do not mix this waste with other waste streams.

  • Container Management : Use a container that is compatible with the chemical. Ensure the container is kept tightly sealed and stored in a designated, well-ventilated, and secure area.

  • Final Disposal : Polyethylene glycol compounds are generally considered biodegradable and not hazardous to the environment.[6] However, do not dispose of this chemical down the drain. All waste should be disposed of through your institution's EHS office or a licensed chemical waste disposal service in accordance with local, state, and federal regulations.

Visual Workflow Guides

To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Workspace in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety first handle_compound Handle Compound Carefully don_ppe->handle_compound Proceed with experiment store_compound Store in Sealed Container handle_compound->store_compound After use decontaminate Decontaminate Work Area store_compound->decontaminate Begin cleanup remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_decision Decision cluster_action Action alert_personnel Alert Others assess_spill Assess Spill Size & Hazard alert_personnel->assess_spill is_major_spill Major Spill? assess_spill->is_major_spill contain_spill Contain with Absorbent neutralize Neutralize (if necessary) contain_spill->neutralize collect_waste Collect Waste neutralize->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area evacuate Evacuate & Call EHS is_major_spill->evacuate Yes proceed_cleanup Proceed with Cleanup is_major_spill->proceed_cleanup No proceed_cleanup->contain_spill

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.